molecular formula C7H12O B1585620 3,3-Dimethylcyclopentanone CAS No. 20500-49-6

3,3-Dimethylcyclopentanone

Cat. No.: B1585620
CAS No.: 20500-49-6
M. Wt: 112.17 g/mol
InChI Key: JSYAQLZSGHPSJD-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentanone is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(2)4-3-6(8)5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAQLZSGHPSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349112
Record name 3,3-dimethylcyclopentanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20500-49-6
Record name 3,3-dimethylcyclopentanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclopentan-1-one
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Foundational & Exploratory

In-Depth Technical Guide to 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20500-49-6

This technical guide provides a comprehensive overview of 3,3-Dimethylcyclopentanone, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a cyclic ketone with a five-membered carbon ring.[1] Its distinct structure, featuring two methyl groups on the same carbon atom, influences its physical and chemical properties.[2] The presence of the ketone functional group makes it a versatile precursor for various chemical transformations, including nucleophilic additions.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O[2][3][4][5]
Molecular Weight 112.17 g/mol [2][3]
CAS Number 20500-49-6[2][3][4][5]
IUPAC Name 3,3-dimethylcyclopentan-1-one[2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 156.96 °C[6]
Melting Point -11.75 °C[6]
Density 0.92 g/cm³[6]
Flash Point 46.57 °C[6]
Water Solubility 12,852.2 mg/L[6]
LogP 1.76560[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic identifiers.

Spectroscopic DataIdentifier/Reference
¹³C NMR Available on PubChem[3]
IR Spectra Available on PubChem[3]
GC-MS Available on PubChem[3]
InChI Key JSYAQLZSGHPSJD-UHFFFAOYSA-N
SMILES CC1(CCC(=O)C1)C

Synthesis of this compound

Several synthetic routes to this compound have been reported. A notable method involves a multi-step sequence starting from isobutyronitrile (B166230), which is particularly useful for understanding the construction of the substituted cyclopentanone (B42830) ring system.[7]

Representative Experimental Protocol: Multi-step Synthesis

This protocol is a representative summary of a synthetic approach and may require optimization for specific laboratory conditions.

Step 1: Alkylation of Isobutyronitrile

Step 2: Formation of 2,2-Dimethyladiponitrile

  • The 5-chloro-2,2-dimethylpentanenitrile intermediate is then treated with a cyanide source, such as sodium cyanide, in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) in a suitable solvent system.

  • The reaction proceeds to form 2,2-dimethyladiponitrile.

  • The product is isolated by extraction and purified by distillation.

Step 3: Cyclization to 3,3-Dimethyl-2-amino-1-cyanocyclopentene

  • The 2,2-dimethyladiponitrile undergoes cyclization under basic conditions. A common method for this type of intramolecular cyclization is the Thorpe-Ziegler reaction, which uses a strong base like sodium ethoxide or sodium hydride.

  • The reaction is typically carried out in an anhydrous, non-protic solvent such as toluene (B28343) or THF.

  • The resulting product is 3,3-dimethyl-2-amino-1-cyanocyclopentene.

Step 4: Hydrolysis to this compound

  • The final step involves the acid-catalyzed hydrolysis of the enaminonitrile intermediate.

  • The 3,3-dimethyl-2-amino-1-cyanocyclopentene is treated with an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) and heated.

  • This hydrolysis step removes the amino and cyano groups, yielding the target molecule, this compound.

  • The final product is purified by distillation.

Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound from isobutyronitrile.

G A Isobutyronitrile B Alkylation with 1-bromo-3-chloropropane A->B Base C 5-Chloro-2,2-dimethylpentanenitrile B->C D Cyanation C->D NaCN E 2,2-Dimethyladiponitrile D->E F Base-catalyzed Cyclization E->F Strong Base G 3,3-Dimethyl-2-amino-1-cyanocyclopentene F->G H Acid Hydrolysis G->H H₃O⁺, Heat I This compound H->I

Caption: Synthetic pathway to this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • Intermediate for Cyclic Amino Acids: It is a precursor for the preparation of optically active 3,4-disubstituted cyclopentanones. These, in turn, are key intermediates in the synthesis of cyclic amino acids, which are being investigated for the treatment of pain, psychiatric disorders, and sleep disorders.[7]

  • Natural Product Synthesis: this compound is an intermediate in the total synthesis of natural products such as tremulenolide A and tremulenediol A.[4][8] These sesquiterpenes are of interest for their potential biological activities.

  • Synthesis of Phosphatase Inhibitors: The compound has been utilized as a starting material in a multi-step synthesis of illudalic acid, a fungal natural product that exhibits phosphatase inhibitory activity. This highlights its utility in developing potential therapeutic agents.[7]

Safety and Handling

This compound is a flammable liquid and vapor. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

3,3-Dimethylcyclopentanone molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of 3,3-Dimethylcyclopentanone

This technical guide provides a comprehensive overview of the molecular weight of this compound, intended for researchers, scientists, and professionals in the field of drug development. This document outlines the key molecular properties, details the experimental protocol for molecular weight determination via mass spectrometry, and includes a visual representation of the experimental workflow.

Molecular and Physical Properties

This compound is a cyclic ketone with a five-membered ring. The presence of two methyl groups on the third carbon atom influences its chemical and physical characteristics. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂O[1][2][3][4]
Molecular Weight 112.17 g/mol [3][4]
Alternate Molecular Weight 112.172[1]
CAS Number 20500-49-6[1][4]
IUPAC Name 3,3-dimethylcyclopentan-1-one[4]

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined with high accuracy using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight of this compound by identifying the molecular ion peak (M⁺).

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or dichloromethane.

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via direct injection or through a gas chromatograph for separation from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For the molecular ion of this compound, the expected m/z value would correspond to its molecular weight.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The mass spectrum is analyzed to identify the peak corresponding to the molecular ion (M⁺). The m/z value of this peak provides the molecular weight of the compound.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the determination of the molecular weight of this compound using mass spectrometry.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation A This compound Sample B Dissolve in Volatile Solvent A->B C Sample Introduction B->C D Electron Ionization (70 eV) C->D E Ion Acceleration D->E F Mass Analysis (m/z) E->F G Detection F->G H Generate Mass Spectrum G->H I Identify Molecular Ion Peak (M⁺) H->I J Determine Molecular Weight I->J

Workflow for Molecular Weight Determination.

References

In-Depth Technical Guide to the Physical Properties of 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone (CAS No. 20500-49-6) is a cyclic ketone with the molecular formula C₇H₁₂O.[1][2][3] Its structure, featuring a five-membered ring with two methyl groups on the third carbon atom, gives rise to specific physical and chemical characteristics.[4] This document provides a comprehensive overview of the key physical properties of this compound, intended to serve as a technical resource for professionals in research and development. While it is utilized as an intermediate in the synthesis of various organic compounds, including those with potential therapeutic applications like tremulenolide A and tremulenediol A, detailed information on its direct biological signaling pathways is not extensively documented in publicly available literature.[5][6][7]

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some reported values, particularly the boiling point, exhibit variations across different sources. Additionally, certain properties like the melting point are primarily based on computational predictions.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O[1][2][3]
Molecular Weight 112.17 g/mol [1][8][9]
Appearance Colorless to pale yellow liquid[4]
Odor Distinctive, ketone-like[4]
Boiling Point 156.96 °C (EPI Suite prediction) 160.92 °C (EPA T.E.S.T. prediction) 80 °C at 12 mmHg[8][10]
Melting Point -11.75 °C (EPI Suite prediction)[8]
Density 0.92 g/cm³ (EPA T.E.S.T. prediction) 0.907 ± 0.06 g/cm³ (Predicted)[8][10]
Refractive Index Not available[11]
Water Solubility 12,852.2 mg/L (EPA T.E.S.T. prediction) 13,912 mg/L (EPI Suite prediction)[8]
Solubility in Organic Solvents Very soluble[9]

Experimental Protocols

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. When a liquid is heated in a tube with an inverted capillary, a steady stream of bubbles emerges from the capillary at the boiling point. Upon cooling, the liquid will enter the capillary at the boiling point.

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus.[4]

  • The sample is heated slowly (approximately 2 °C per minute) as the boiling point is approached.

  • A steady stream of bubbles will emerge from the inverted capillary when the liquid is boiling.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination (Pycnometer Method)

Principle: The density of a liquid is its mass per unit volume. A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with the sample liquid, and filled with a reference liquid of known density (e.g., water), the density of the sample can be determined.

Procedure:

  • A clean, dry pycnometer is weighed accurately.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature is allowed to equilibrate to a specific value (e.g., 20 °C).

  • The filled pycnometer is weighed again to determine the mass of the liquid.

  • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as distilled water.

  • The density is calculated by dividing the mass of the this compound by its volume.[12]

Solubility Determination

Principle: The solubility of a compound in a solvent is determined by observing whether a homogeneous solution is formed when the two are mixed in specific proportions.

Procedure:

  • To a small test tube, add a measured amount of this compound (e.g., 0.2 mL).

  • Add a measured volume of the solvent (e.g., 3 mL of water) in portions, shaking vigorously after each addition.

  • Observe whether the liquid dissolves completely to form a single phase. If it does, it is considered soluble. If two distinct layers remain, it is insoluble.

  • This procedure can be repeated with various organic solvents to determine its miscibility.[13]

Visualized Experimental Workflow

As no specific signaling pathways involving this compound are documented, the following diagram illustrates a general workflow for the determination of its key physical properties.

G Workflow for Physical Property Determination of this compound cluster_sample Sample Preparation cluster_boiling_point Boiling Point Determination cluster_density Density Determination cluster_solubility Solubility Testing Sample This compound Sample BP_setup Micro Boiling Point Apparatus Setup Sample->BP_setup D_weigh_empty Weigh Empty Pycnometer Sample->D_weigh_empty S_mix Mix with Solvent (e.g., Water) Sample->S_mix BP_heat Gradual Heating BP_setup->BP_heat BP_observe Observe Bubble Stream & Cooling BP_heat->BP_observe BP_record Record Boiling Point BP_observe->BP_record Final_Data Consolidated Physical Properties Data BP_record->Final_Data D_fill_sample Fill with Sample & Weigh D_weigh_empty->D_fill_sample D_calc Calculate Density D_fill_sample->D_calc D_calc->Final_Data S_observe Observe Phase Behavior S_mix->S_observe S_classify Classify as Soluble/Insoluble S_observe->S_classify S_classify->Final_Data

Caption: Workflow for Determining Key Physical Properties.

Conclusion

This technical guide provides a consolidated overview of the currently available data on the physical properties of this compound. While experimental values for some properties are well-documented, others rely on predictive models and show some variability. The provided experimental protocols offer standardized methods for the in-house determination and verification of these properties. The absence of detailed biological pathway information highlights an area for future research, particularly given its use as a precursor in the synthesis of potentially bioactive molecules.

References

3,3-Dimethylcyclopentanone structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3-Dimethylcyclopentanone: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, synthesis, and characterization of this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block or intermediate in their synthetic endeavors.

Chemical Structure and Properties

This compound is a cyclic ketone with the molecular formula C₇H₁₂O.[1] Its structure consists of a five-membered cyclopentane (B165970) ring with a ketone functional group at the first position and two methyl groups attached to the third carbon atom.[1] This gem-dimethyl substitution significantly influences the molecule's chemical and physical properties.

Structural Formula:

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 3,3-dimethylcyclopentan-1-one[1]
CAS Number 20500-49-6[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 153-154 °C[2]
InChIKey JSYAQLZSGHPSJD-UHFFFAOYSA-N[1]
SMILES CC1(C)CCC(=O)C1[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Dieckmann condensation of a diester, specifically a dialkyl 3,3-dimethyladipate.[3][4] This intramolecular cyclization reaction is a powerful tool for the formation of five- and six-membered rings.[4]

Experimental Protocol: Dieckmann Condensation of Diethyl 3,3-Dimethyladipate

This protocol describes a plausible method for the synthesis of this compound based on the principles of the Dieckmann condensation.

Materials:

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in anhydrous ethanol. The system is maintained under an inert nitrogen atmosphere.

  • Addition of Diester: Diethyl 3,3-dimethyladipate, dissolved in anhydrous toluene, is added dropwise to the stirred sodium ethoxide solution at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol and toluene are removed under reduced pressure. The resulting residue is cooled in an ice bath and acidified with cold, dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted several times with dichloromethane or diethyl ether. The combined organic layers are washed with water, then with brine, and finally dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product, a β-keto ester, is obtained.

  • Hydrolysis and Decarboxylation: The crude β-keto ester is then subjected to hydrolysis and decarboxylation by refluxing with an aqueous acid solution (e.g., sulfuric acid or hydrochloric acid) to yield this compound.

  • Final Purification: The final product is purified by distillation.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz.[5]

  • Expected Chemical Shifts:

¹³C NMR Spectroscopy

  • Experimental Protocol: A sample is dissolved in CDCl₃, and the ¹³C NMR spectrum is recorded.

  • Expected Chemical Shifts:

    • A signal for the carbonyl carbon (C=O).

    • A signal for the quaternary carbon (C(CH₃)₂).

    • Signals for the methyl carbons (-CH₃).

    • Signals for the methylene carbons (-CH₂-) of the ring.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Spectral data available on public databases.[1][6]
¹³C NMR Spectral data available on public databases.[1][7]
IR Spectral data available on public databases.[1]
Mass Spec Spectral data available on public databases.[1]
Infrared (IR) Spectroscopy
  • Experimental Protocol: The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates.

  • Expected Absorptions:

    • A strong, sharp absorption band characteristic of the C=O stretching vibration of a ketone, typically in the range of 1740-1750 cm⁻¹.

Mass Spectrometry (MS)
  • Experimental Protocol: Mass spectral data can be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

  • Expected Fragmentation:

    • The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (112.17 g/mol ).

    • Characteristic fragmentation patterns for cyclic ketones.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Diethyl 3,3-dimethyladipate reaction Dieckmann Condensation (NaOEt, Reflux) start->reaction intermediate Crude β-keto ester reaction->intermediate hydrolysis Hydrolysis & Decarboxylation (Acid, Reflux) intermediate->hydrolysis product Crude this compound hydrolysis->product purification Purification (Distillation) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms

Synthesis and Characterization Workflow for this compound.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound itself. However, cyclopentanone derivatives are known to exhibit a range of biological effects. For instance, intermittent exposure to cyclopentanone vapor in animal studies has shown effects on brain and fat tissue concentrations of the solvent and some impact on kidney enzymes.[8] Further research is required to elucidate any specific biological roles of the 3,3-dimethyl substituted variant.

Conclusion

This compound is a valuable synthetic intermediate. The Dieckmann condensation provides a reliable route for its synthesis, and its structure can be unequivocally confirmed through standard spectroscopic methods. This technical guide serves as a foundational resource for researchers and scientists working with this compound, providing essential information for its preparation and characterization in a laboratory setting.

References

An In-depth Technical Guide to 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone, with the IUPAC name 3,3-dimethylcyclopentan-1-one , is a cyclic ketone that serves as a versatile building block in organic synthesis.[1] Its unique structural feature, a five-membered ring with a gem-dimethyl group at the C3 position, influences its reactivity and makes it a valuable precursor for a variety of complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] The presence of the carbonyl group and the gem-dimethyl substituents on the cyclopentane (B165970) ring dictates its chemical behavior and physical characteristics.

PropertyValueReference
IUPAC Name 3,3-dimethylcyclopentan-1-one[1]
CAS Number 20500-49-6[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Canonical SMILES CC1(CCC(=O)C1)C[1]
InChI Key JSYAQLZSGHPSJD-UHFFFAOYSA-N[1]

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show distinct signals for the different carbon environments in the molecule. Based on typical chemical shift ranges, the carbonyl carbon would appear significantly downfield.

Carbon AtomExpected Chemical Shift (ppm)
C=O205 - 220
C(CH₃)₂40 - 55
CH₂ (adjacent to C=O)35 - 50
CH₂20 - 35
CH₃10 - 25
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch~1740Strong
C-H Stretch (sp³)2850 - 3000Strong
C-H Bend1365 - 1480Medium-Strong
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.

m/zProposed Fragment
112[M]⁺
97[M - CH₃]⁺
84[M - C₂H₄]⁺ (from McLafferty rearrangement)
69[M - C₃H₇]⁺
56[C₄H₈]⁺
41[C₃H₅]⁺

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the intramolecular cyclization of a dicarboxylic acid derivative, such as 3,3-dimethyladipic acid, through a Dieckmann condensation or a related cyclization reaction.

Protocol: Synthesis from 3,3-Dimethyladipic Acid

  • Esterification: 3,3-Dimethyladipic acid is first converted to its corresponding diester, typically the diethyl or dimethyl ester, by refluxing with an excess of the alcohol (ethanol or methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Dieckmann Condensation: The resulting diester is then subjected to an intramolecular cyclization using a strong base, such as sodium ethoxide or sodium hydride, in an aprotic solvent like toluene (B28343) or THF. This reaction forms a β-keto ester.

  • Hydrolysis and Decarboxylation: The β-keto ester is subsequently hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating, to yield this compound.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is its use in the synthesis of cyclic amino acids that have shown therapeutic potential.

Synthesis of Atagabalin Precursors

This compound can serve as a starting material for the synthesis of optically active 3,4-disubstituted cyclopentanones, which are key intermediates in the preparation of compounds like Atagabalin, ((3S,4S)-(1-(aminomethyl)-3,4-dimethylcyclopentyl)acetic acid).[2] This compound is a ligand for the α2δ subunit of voltage-gated calcium channels and has potential applications in treating neurological disorders.

The synthetic strategy involves the stereoselective introduction of a methyl group at the C4 position of the this compound ring system, followed by further functional group manipulations to build the amino acid side chain.

Visualizations

Synthetic Pathway from a Succinic Acid Derivative

The following diagram illustrates a general synthetic pathway for producing a disubstituted cyclopentanone, a key intermediate for various pharmaceuticals, starting from a 2-substituted succinic acid monoester.

G General Synthetic Pathway to Disubstituted Cyclopentanones A 2-Substituted Succinic Acid Monoester B Alkylation A->B Alkylating Agent C 2,3-Disubstituted Succinic Acid Monoester B->C D Reduction C->D E Diol Intermediate D->E F Activation (e.g., Sulfonylation) E->F G Activated Diol F->G H Intramolecular Cyclization G->H I Disubstituted Cyclopentanone H->I

Caption: A generalized workflow for the synthesis of disubstituted cyclopentanones.

Logical Relationship in Spectroscopic Analysis

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using a combination of spectroscopic methods.

G Logical Workflow for Spectroscopic Identification Unknown Unknown Compound MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR MolWeight Determine Molecular Weight & Formula MS->MolWeight FuncGroups Identify Functional Groups (e.g., C=O) IR->FuncGroups CarbonSkeleton Elucidate Carbon Skeleton & Connectivity NMR->CarbonSkeleton Structure Propose Structure MolWeight->Structure FuncGroups->Structure CarbonSkeleton->Structure

References

An In-Depth Technical Guide to the Spectroscopic Data of 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone (CAS No. 20500-49-6) is a five-membered cyclic ketone with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure is characterized by a cyclopentanone (B42830) ring with two methyl groups attached to the third carbon atom, creating a quaternary carbon center. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.[2][3] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and utilization in synthetic pathways. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmCarbon Assignment
~210C=O (Ketone)

Note: The chemical shift for the carbonyl carbon is a predicted value.[4]

Table 2: Infrared (IR) Spectroscopy Data
Table 3: Mass Spectrometry (MS) Data

GC-MS data is available, indicating the compound can be analyzed by this method.[1]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, the following general procedures for the analysis of ketones are applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Instrument Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to record include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrument Parameters (General):

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

  • Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction (GC-MS):

  • Dissolve a small amount of this compound in a volatile organic solvent.

  • Inject the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the compound from the solvent and any impurities before it enters the MS.

Instrument Parameters (General):

  • Ionization Mode: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Logical Workflow for Synthesis and Characterization

The synthesis of this compound is a key step for its use as a building block. A general workflow for its synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction (e.g., from literature procedure) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Isolated this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for this compound and outlines the general experimental protocols for its analysis. While detailed, publicly accessible spectra are limited, the information provided here serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. For definitive structural confirmation and quantitative analysis, it is recommended to acquire the spectroscopic data directly following the outlined protocols or to consult the primary literature on the synthesis of this compound.[5]

References

An In-depth Technical Guide to 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone is a cyclic ketone that serves as a versatile building block in organic synthesis. Its unique structural features, characterized by a five-membered ring with a gem-dimethyl group at the C3 position, impart specific reactivity and stereochemical properties that are of significant interest in the synthesis of complex molecules, including natural products and pharmaceutical agents. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

This compound possesses a cyclopentanone (B42830) core with two methyl groups attached to the third carbon atom. This substitution pattern results in a quaternary carbon center and influences the molecule's conformational preferences and reactivity.

Identifiers and Molecular Characteristics
PropertyValueReference
IUPAC Name 3,3-dimethylcyclopentan-1-one[1][2]
CAS Number 20500-49-6[1]
Molecular Formula C₇H₁₂O[1][2][3]
Molecular Weight 112.17 g/mol [1][2]
Canonical SMILES CC1(CCC(=O)C1)C[4]
InChI Key JSYAQLZSGHPSJD-UHFFFAOYSA-N[4]
Physical and Chemical Properties
PropertyValueReference
Appearance Colorless to pale yellow liquid[3]
Boiling Point 156.96 °C[4]
Density 0.92 g/cm³[4]
Solubility Soluble in organic solvents[3]
Flash Point 46.57 °C[4]
Melting Point -11.75 °C[4]

Synthesis and Purification

Several synthetic routes to this compound have been reported, often involving cyclization reactions.

Synthesis from 3,3-Dimethyl-cyclopropane-1,1,2-tricarboxylic Acid Derivatives

A key synthetic pathway involves the base-mediated hydrolysis and subsequent decarboxylation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives.

Experimental Protocol Summary:

  • Step 1: Hydrolysis: A 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivative is reacted with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like methanol (B129727) or water. The reaction is typically carried out at temperatures ranging from 0°C to 80°C.[5]

  • Step 2: Acidification and Isolation: The reaction mixture is acidified, leading to the separation of an oily product. This product is then extracted with a solvent like methylene (B1212753) chloride.

  • Step 3: Decarboxylation: The isolated intermediate is heated, often in a high-boiling solvent, to induce decarboxylation and ring expansion, yielding this compound.

  • Purification: The crude product is purified by vacuum distillation.[5]

G start 3,3-Dimethyl-cyclopropane- 1,1,2-tricarboxylic Acid Derivative step1 Base-mediated Hydrolysis (e.g., NaOH, MeOH/H2O, 0-80°C) start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 Heating (Decarboxylation) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove impurities and residual solvents.

Experimental Protocol Summary:

  • The crude product is placed in a round-bottomed flask suitable for vacuum distillation.

  • The apparatus is assembled with a short path distilling head and a condenser.

  • The pressure is reduced using a vacuum pump.

  • The flask is gently heated to the boiling point of this compound at the reduced pressure.

  • The purified product is collected in a receiving flask cooled with an ice bath.[6][7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the methylene protons of the cyclopentanone ring.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the methylene carbons.

Experimental Protocol for NMR Sample Preparation:

  • Sample Amount: For ¹H NMR, dissolve 1-20 mg of the sample in approximately 0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 100-300 mg is recommended.[8]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent. Other deuterated solvents can be used depending on the sample's solubility.[8][9]

  • Procedure:

    • Weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

    • Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[10]

    • Ensure the solvent height in the NMR tube is approximately 5 cm.[8]

    • Cap the NMR tube and label it appropriately.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1740-1750 cm⁻¹. Other characteristic bands include C-H stretching and bending vibrations.

Experimental Protocol for Liquid Sample IR Analysis:

  • For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • A drop of the liquid is placed on one salt plate, and the second plate is placed on top to create a thin, uniform film.

  • The "sandwich" is then placed in the spectrometer's sample holder for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (112.17).

Experimental Conditions for GC-MS Analysis:

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The specific parameters for a GC-MS experiment would include the type of GC column, temperature program, and ionization method (e.g., electron ionization).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of biologically active molecules, highlighting its importance in medicinal chemistry and drug discovery.

Intermediate in the Synthesis of Tremulenolide A

This compound is a key precursor in the total synthesis of tremulenolide A, a sesquiterpene natural product. The synthesis involves a critical cyclopropanation/Cope rearrangement strategy.[11]

Precursor for the Synthesis of Cyclic Amino Acids

This compound is a valuable starting material for the synthesis of novel cyclic amino acids. These constrained amino acids are of significant interest in the development of therapeutic agents for a range of conditions.

Therapeutic Applications of Derived Cyclic Amino Acids:

Cyclic amino acid derivatives have shown potential in the treatment of various disorders, including:

  • Epilepsy[12]

  • Neurodegenerative disorders[12]

  • Pain[12]

  • Anxiety and panic disorders[12]

  • Gastrointestinal disorders[12]

G start This compound step1 Multi-step Chemical Transformations start->step1 intermediate Cyclic Amino Acid Derivatives step1->intermediate application1 Neurological Disorders (e.g., Epilepsy, Pain, Anxiety) intermediate->application1 Therapeutic Target Modulation

Caption: Logical workflow from this compound to therapeutic applications.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its unique structural characteristics make it an ideal starting material for the construction of complex molecular architectures, including natural products and novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a foundational resource for researchers and scientists working with this important ketone. Further exploration of its reactivity and application in the synthesis of new chemical entities holds promise for the advancement of medicinal chemistry.

References

The Discovery and Synthesis of 3,3-Dimethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylcyclopentanone, a five-membered cyclic ketone, serves as a crucial intermediate in the synthesis of various complex organic molecules, including pharmaceuticals. Its discovery and the development of efficient synthetic routes have been pivotal for advancements in medicinal chemistry. This technical guide provides an in-depth overview of the primary synthesis methodologies for this compound, detailed experimental protocols, and comprehensive spectroscopic data for its characterization. The information presented herein is intended to be a valuable resource for researchers engaged in organic synthesis and drug discovery.

Introduction

This compound, with the chemical formula C₇H₁₂O and a molecular weight of 112.17 g/mol , is a structural isomer of camphor.[1] Its significance lies in its role as a versatile building block, particularly in the total synthesis of natural products like tremulenolide A and tremulenediol A.[2] The gem-dimethyl group at the C3 position introduces specific steric and electronic properties that are instrumental in directing the stereochemical outcomes of subsequent reactions. This guide will focus on the two predominant synthetic pathways for its preparation: the intramolecular cyclization of a diester via Dieckmann condensation and a method commencing with the corresponding dicarboxylic acid.

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through two primary routes:

  • Method 1: Dieckmann Condensation of Diethyl 3,3-Dimethyladipate. This classical approach involves the intramolecular cyclization of a diester, diethyl 3,3-dimethyladipate, in the presence of a strong base to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated.

  • Method 2: Cyclization of 3,3-Dimethyladipic Acid. This method involves the conversion of 3,3-dimethyladipic acid to its corresponding ester, followed by cyclization and subsequent workup to yield the target ketone.

Experimental Protocols

Method 1: Synthesis via Dieckmann Condensation

This protocol details the synthesis of this compound starting from diethyl 3,3-dimethyladipate.

Experimental Workflow:

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Purification A Diethyl 3,3-dimethyladipate C Reflux A->C B Sodium Ethoxide in Toluene B->C D Intermediate β-keto ester C->D Intramolecular Cyclization F Reflux D->F E Aqueous HCl E->F G Crude this compound F->G Hydrolysis & Decarboxylation H Distillation G->H I Pure this compound H->I G cluster_0 Step 1: Esterification cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification A 3,3-Dimethyladipic acid C Reflux A->C B Ethanol, Sulfuric Acid B->C D Diethyl 3,3-dimethyladipate C->D Fischer Esterification F Reflux D->F E Sodium Ethoxide in Toluene E->F G Intermediate β-keto ester F->G Intramolecular Cyclization I Reflux G->I H Aqueous HCl H->I J Crude this compound I->J Hydrolysis & Decarboxylation K Distillation J->K L Pure this compound K->L

References

Commercial Availability and Synthetic Pathways of 3,3-Dimethylcyclopentanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for 3,3-Dimethylcyclopentanone (CAS No. 20500-49-6), a valuable intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on procurement, key chemical properties, and a plausible experimental protocol for its synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 95% to over 98%, with quantities available from milligrams to kilograms to meet both research and development needs.

SupplierPurityAvailable Quantities
Sigma-Aldrich97%Contact for pricing and availability
Ambeed, Inc.97%Contact for pricing and availability
BenchChemIn StockCustom sizes available
ChemicalBook98% minGrams to Kilograms
LookChem95% to 99%Milligrams to Kilograms
J&W Pharmlab96%Milligrams to Grams
ChemBridge Corporation95%Milligrams to Grams
CymitQuimica96%Milligrams to Grams
Suzhou Sibian Chemical Technology Co., Ltd98% to 99%Grams to Kilograms

Physicochemical Properties

PropertyValue
CAS Number 20500-49-6
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol [1]
Appearance Liquid
Boiling Point 80 °C (12 mmHg)[2]
Density (Predicted) 0.907 ± 0.06 g/cm³[2]
InChI Key JSYAQLZSGHPSJD-UHFFFAOYSA-N[3]
SMILES CC1(C)CCC(=O)C1[3]

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules. Its structural motif is found in various natural products and pharmacologically active compounds. Notably, it is a key intermediate in the total synthesis of:

  • Tremulenolide A and Tremulenediol A [4]

  • Illudalic Acid , a fungal natural product with phosphatase inhibitory activity.[5]

  • Optically active 3,4-disubstituted cyclopentanones , which are precursors to cyclic amino acids with potential therapeutic applications in conditions such as insomnia and epilepsy.[5]

Synthetic Pathways

Several synthetic routes to this compound have been reported in the literature. One of the most common and effective methods involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation.

A plausible synthetic workflow starting from 2,2-dimethyladipic acid is outlined below. This multi-step process offers a reliable method for laboratory-scale preparation.

G A 2,2-Dimethyladipic Acid B Diethyl 2,2-Dimethyladipate A->B Esterification (EtOH, H+) C Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (β-keto ester) B->C Dieckmann Condensation (NaOEt, Toluene) D This compound C->D Hydrolysis & Decarboxylation (aq. HCl, heat)

Synthetic Workflow for this compound

Experimental Protocol: Synthesis via Dieckmann Condensation

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on the Dieckmann condensation of diethyl 2,2-dimethyladipate.

Step 1: Esterification of 2,2-Dimethyladipic Acid

Materials:

  • 2,2-Dimethyladipic acid

  • Absolute ethanol (B145695) (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethyladipic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2,2-dimethyladipate.

  • Purify the crude product by vacuum distillation.

Step 2: Dieckmann Condensation of Diethyl 2,2-Dimethyladipate

Materials:

  • Diethyl 2,2-dimethyladipate

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene (B28343)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide in anhydrous toluene.

  • Heat the mixture to reflux with stirring.

  • Add a solution of diethyl 2,2-dimethyladipate in anhydrous toluene dropwise to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing for an additional 2-3 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude β-keto ester, ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate.

Step 3: Hydrolysis and Decarboxylation

Materials:

  • Crude ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate

  • Aqueous hydrochloric acid (e.g., 10%)

Procedure:

  • To the crude β-keto ester in a round-bottom flask, add an excess of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the ester and decarboxylation. Monitor for the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Biological Signaling Pathways

While this compound is a precursor to biologically active molecules, there is currently no direct evidence in the reviewed literature linking the compound itself to a specific signaling pathway. However, derivatives of cyclopentanone (B42830) have been investigated for their roles in various biological processes. For instance, cyclopentanone-based chalcone (B49325) derivatives have been studied for their potential pharmacological activity, including targeting the 11β-HSD1 enzyme. Further research is warranted to explore the direct biological activities of this compound and its potential interactions with cellular signaling cascades.

G cluster_0 Drug Development & Research A This compound (Intermediate) B Synthesis of Derivatives A->B C Biological Screening B->C D Target Identification (e.g., Enzymes, Receptors) C->D E Lead Optimization D->E F Preclinical Studies E->F

Role in Drug Discovery Workflow

This guide serves as a foundational resource for researchers working with this compound. For specific applications and handling procedures, it is essential to consult the relevant Safety Data Sheets (SDS) and peer-reviewed literature.

References

Methodological & Application

Synthesis of 3,3-Dimethylcyclopentanone from Isobutyronitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3,3-dimethylcyclopentanone, a valuable building block in organic synthesis, starting from isobutyronitrile (B166230). The synthetic route encompasses four key transformations: alkylation of isobutyronitrile, nucleophilic substitution to form a dinitrile, intramolecular cyclization via the Thorpe-Ziegler reaction, and subsequent hydrolysis and decarboxylation to yield the target ketone. This protocol includes detailed procedural steps, reagent quantities, reaction conditions, and purification methods for each stage. Quantitative data, where available from analogous literature procedures, is summarized in tables for clarity. Additionally, reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate understanding and implementation.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds. Its gem-dimethyl substituted cyclopentyl motif is present in a number of natural products and drug candidates. The synthesis of this ketone from simple, commercially available starting materials is of significant interest to the chemical and pharmaceutical industries. The following protocols outline a robust and reliable method for the preparation of this compound from isobutyronitrile.

Overall Synthetic Pathway

The synthesis of this compound from isobutyronitrile is a four-step process. The overall transformation is depicted below. The initial step involves the alkylation of isobutyronitrile with 1,3-dibromopropane (B121459) to introduce a three-carbon chain. The resulting brominated nitrile is then converted to the corresponding dinitrile by reaction with sodium cyanide. This dinitrile undergoes an intramolecular Thorpe-Ziegler cyclization to form a five-membered ring. Finally, the cyclic intermediate is hydrolyzed and decarboxylated to afford the target this compound.

Synthesis_Pathway Isobutyronitrile Isobutyronitrile Step1_reagents + 1,3-Dibromopropane (Base) Isobutyronitrile->Step1_reagents Intermediate1 5-Bromo-2,2-dimethylpentanenitrile Step1_reagents->Intermediate1 Step2_reagents + NaCN Intermediate1->Step2_reagents Intermediate2 2,2-Dimethyladiponitrile Step2_reagents->Intermediate2 Step3_reagents Base (e.g., NaH) (Thorpe-Ziegler) Intermediate2->Step3_reagents Intermediate3 2-Amino-3,3-dimethyl- cyclopentene-1-carbonitrile Step3_reagents->Intermediate3 Step4_reagents H3O+, Δ (Hydrolysis & Decarboxylation) Intermediate3->Step4_reagents Final_Product This compound Step4_reagents->Final_Product

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,2-dimethylpentanenitrile

This step involves the alkylation of isobutyronitrile with 1,3-dibromopropane in the presence of a strong base, such as sodium amide or sodium hydride, to form the carbon-carbon bond.

Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).

  • Add sodium amide (1.1 equivalents) to the solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add isobutyronitrile (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Slowly add 1,3-dibromopropane (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 5-bromo-2,2-dimethylpentanenitrile.

Quantitative Data (Literature Analogy):

ParameterValue
Yield 60-70%
Boiling Point 95-98 °C / 10 mmHg
Step 2: Synthesis of 2,2-Dimethyladiponitrile

The brominated nitrile from the previous step is converted to the dinitrile via a nucleophilic substitution reaction with sodium cyanide.

Protocol:

  • In a round-bottom flask, dissolve 5-bromo-2,2-dimethylpentanenitrile (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-100 °C and stir for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2,2-dimethyladiponitrile.

  • The crude product can be purified by vacuum distillation or recrystallization.

Quantitative Data (Literature Analogy):

ParameterValue
Yield 80-90%
Boiling Point 135-138 °C / 15 mmHg
Step 3: Thorpe-Ziegler Cyclization to 2-Amino-3,3-dimethylcyclopentene-1-carbonitrile

This key step involves the intramolecular cyclization of the dinitrile using a strong, non-nucleophilic base to form the five-membered ring.

Thorpe_Ziegler_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation Start Start Flask Dry 3-neck Flask under N2 Start->Flask Solvent Add Anhydrous Solvent (e.g., Toluene) Flask->Solvent Base Add NaH Solvent->Base Dinitrile Add 2,2-Dimethyladiponitrile solution dropwise at reflux Base->Dinitrile Reflux Reflux for 2-4 h Dinitrile->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Quench Quench with Acetic Acid Cool->Quench Extract Extract with Ether Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify Product 2-Amino-3,3-dimethyl- cyclopentene-1-carbonitrile Purify->Product

Figure 2: Experimental workflow for the Thorpe-Ziegler cyclization.

Protocol:

  • Set up a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to anhydrous toluene (B28343) in the flask.

  • Heat the suspension to reflux.

  • Dissolve 2,2-dimethyladiponitrile (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel.

  • Add the dinitrile solution dropwise to the refluxing suspension of sodium hydride over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of acetic acid until the evolution of gas ceases.

  • Add water and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product, 2-amino-3,3-dimethylcyclopentene-1-carbonitrile, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Quantitative Data (Literature Analogy for a similar cyclization):

ParameterValue
Yield 75-85%
Melting Point 105-107 °C
Step 4: Hydrolysis and Decarboxylation to this compound

The final step involves the acidic hydrolysis of the enaminonitrile intermediate, which also facilitates the decarboxylation to yield the target ketone.

Protocol:

  • To a round-bottom flask, add the 2-amino-3,3-dimethylcyclopentene-1-carbonitrile (1.0 equivalent) from the previous step.

  • Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis and decarboxylation can be monitored by the cessation of CO2 evolution and by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Quantitative Data:

ParameterValue
Yield 70-80%
Boiling Point 154-156 °C
¹³C NMR (CDCl₃, ppm) 219.8 (C=O), 47.9 (C-CH₂), 40.5 (C(CH₃)₂), 35.8 (CH₂), 28.7 (CH₃)
IR (neat, cm⁻¹) 2960, 1740 (C=O), 1465, 1370

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium amide and sodium hydride are highly reactive and flammable; handle with care under an inert atmosphere.

  • Sodium cyanide is extremely toxic. Use appropriate containment and have a cyanide antidote kit readily available.

  • Concentrated acids are corrosive and should be handled with care.

Conclusion

The described four-step synthesis provides a practical and efficient route to this compound from readily available isobutyronitrile. The protocols are based on well-established organic transformations and can be adapted for various scales of production. The provided quantitative data, based on literature for analogous reactions, offers a benchmark for expected outcomes. The visual representations of the synthetic pathway and experimental workflow are intended to aid in the clear and safe execution of this synthesis.

Application Notes and Protocols for the Synthesis of 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone is a valuable building block in organic synthesis, serving as a precursor to a variety of more complex molecules, including pharmaceuticals and fragrances. The introduction of a gem-dimethyl group at the C3 position of the cyclopentanone (B42830) ring can impart unique steric and electronic properties to target molecules. This document provides detailed protocols for the synthesis of this compound from cyclopentanone via two primary methods: direct geminal dimethylation using an organotitanium reagent and a stepwise exhaustive methylation of the enolate.

The direct methylation using dimethyltitanium dichloride, a method pioneered by Reetz et al., offers a streamlined, one-pot synthesis. Alternatively, the classical approach of enolate alkylation, typically performed in a stepwise manner, provides a more traditional route to the desired product. The choice of method may depend on the availability of reagents, scale of the reaction, and desired purity of the final product.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic protocols.

ParameterOrganotitanium Method (Reetz et al. approach)Exhaustive Enolate Alkylation Method
Starting Material CyclopentanoneCyclopentanone
Key Reagents Dimethyltitanium dichloride (Me₂TiCl₂)Sodium hydride (NaH), Methyl iodide (CH₃I)
Solvent Dichloromethane (B109758) (CH₂Cl₂)Tetrahydrofuran (THF), Dimethylformamide (DMF)
Reaction Temperature -30 °C to room temperature0 °C to reflux
Reaction Time 2-4 hoursStep 1: 2-3 hours; Step 2: 12-18 hours
Yield ~70-80% (estimated based on similar ketones)~50-60% (overall for two steps)
Purification Method Column chromatographyDistillation and/or Column chromatography
Product Purity >95%>95%
¹³C NMR (CDCl₃, ppm) 218.9 (C=O), 45.9 (CH₂), 38.6 (C(CH₃)₂), 35.4 (CH₂), 26.4 (CH₃)218.9 (C=O), 45.9 (CH₂), 38.6 (C(CH₃)₂), 35.4 (CH₂), 26.4 (CH₃)
¹H NMR (CDCl₃, ppm) 2.25 (t, 2H), 1.85 (t, 2H), 1.05 (s, 6H)2.25 (t, 2H), 1.85 (t, 2H), 1.05 (s, 6H)
IR (neat, cm⁻¹) ~1740 (C=O stretch)~1740 (C=O stretch)

Experimental Protocols

Method 1: Direct Geminal Dimethylation using Dimethyltitanium Dichloride

This protocol is based on the method developed by Reetz and coworkers for the direct geminal dimethylation of ketones.

Materials:

  • Cyclopentanone

  • Titanium tetrachloride (TiCl₄)

  • Dimethylzinc (B1204448) (Me₂Zn) or Methyllithium (B1224462) (MeLi)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox for handling air-sensitive reagents

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard glassware for extraction and purification

Procedure:

  • Preparation of Dimethyltitanium Dichloride (Me₂TiCl₂):

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve titanium tetrachloride (1.0 eq.) in anhydrous dichloromethane at -30 °C.

    • Slowly add a solution of dimethylzinc (1.0 eq.) or methyllithium (2.0 eq.) in an appropriate solvent while maintaining the temperature at -30 °C.

    • Stir the mixture at -30 °C for 30 minutes to form a solution of dimethyltitanium dichloride.

  • Geminal Dimethylation of Cyclopentanone:

    • To the freshly prepared solution of dimethyltitanium dichloride, add cyclopentanone (1.0 eq.) dropwise via a syringe at -30 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Method 2: Exhaustive Enolate Alkylation

This protocol involves a two-step methylation of cyclopentanone via its enolate.

Step 1: Synthesis of 2-Methylcyclopentanone (B130040)

Materials:

  • Cyclopentanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and purification

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF in a three-necked flask.

  • Cool the suspension to 0 °C and add cyclopentanone (1.0 eq.) dropwise.

  • Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases, to form the sodium enolate.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2-methylcyclopentanone.

Step 2: Synthesis of this compound from 2-Methylcyclopentanone

Materials:

  • 2-Methylcyclopentanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous DMF.

  • Add 2-methylcyclopentanone (1.0 eq.) dropwise at room temperature.

  • Heat the mixture to 50-60 °C and stir for 1 hour.

  • Add methyl iodide (1.5 eq.) dropwise and then heat the reaction mixture to reflux for 12-18 hours to drive the second methylation to completion.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by distillation or flash column chromatography to yield this compound.

Visualizations

Synthesis_Workflow cluster_method1 Method 1: Organotitanium Reagent cluster_method2 Method 2: Exhaustive Enolate Alkylation start1 Cyclopentanone reaction1 Geminal Dimethylation (-30°C to RT) start1->reaction1 reagent1 Me₂TiCl₂ in CH₂Cl₂ reagent1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 This compound purification1->product1 start2 Cyclopentanone intermediate 2-Methylcyclopentanone start2->intermediate First Methylation reagent2a 1. NaH, THF 2. CH₃I reagent2a->intermediate reaction2 Second Methylation intermediate->reaction2 reagent2b 1. NaH, DMF 2. CH₃I, Reflux reagent2b->reaction2 workup2 Aqueous Workup reaction2->workup2 purification2 Distillation / Chromatography workup2->purification2 product2 This compound purification2->product2

Figure 1. Experimental workflows for the synthesis of this compound.

Application Notes: 3,3-Dimethylcyclopentanone in the Synthesis of Tremulenolide A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tremulenolide A is a sesquiterpenoid natural product with a complex polycyclic structure that has attracted significant interest from the synthetic chemistry community. The development of efficient synthetic routes to tremulenolide A and related tremulane sesquiterpenes is crucial for enabling further investigation of their biological activities and potential therapeutic applications. While various total syntheses of tremulenolide A have been reported, this document focuses on a proposed synthetic strategy utilizing 3,3-dimethylcyclopentanone as a key starting material. This approach offers a potentially streamlined pathway to the core structure of tremulenolide A.

These notes provide an overview of the proposed synthetic pathway, detailed experimental protocols for key transformations, and a summary of expected quantitative data.

Proposed Synthetic Strategy

The proposed synthesis of tremulenolide A commencing from this compound involves a series of key transformations designed to construct the characteristic bicyclo[5.3.0]decane skeleton of the target molecule. The logical workflow of this proposed synthesis is outlined below.

G A This compound B Functionalization (e.g., Aldol Condensation) A->B C Key Intermediate Formation (e.g., α,β-Unsaturated Ketone) B->C D Ring Expansion / Annulation C->D E Bicyclic Core Construction D->E F Stereochemical Control E->F G Functional Group Interconversion F->G H Tremulenolide A G->H G cluster_synthesis Synthesis cluster_application Biological Application A This compound B Chemical Synthesis A->B C Tremulenolide A B->C D Biological Assays (e.g., Cell Viability, Enzyme Inhibition) C->D Test Compound E Identification of Molecular Targets D->E F Signaling Pathway Analysis E->F G Drug Development Lead F->G

Application of 3,3-Dimethylcyclopentanone in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,3-dimethylcyclopentanone as a versatile building block in the synthesis of pharmaceutical intermediates and analogues of biologically active compounds. The unique gem-dimethyl substitution on the cyclopentyl ring offers steric hindrance and conformational rigidity, which can be exploited to achieve specific stereochemical outcomes and to modify the pharmacokinetic and pharmacodynamic properties of target molecules.

Synthesis of Sesquiterpene Precursors: The Tremulane Skeleton

This compound is a key precursor for the synthesis of the tremulane class of sesquiterpenes, which includes tremulenolide A and tremulenediol A.[1] These natural products have garnered interest for their potential biological activities. The synthesis involves the formation of a functionalized cyclopentane (B165970) ring that serves as a cornerstone for subsequent annulation reactions. While the direct use of this compound is not explicitly detailed in the seminal synthesis, the preparation of a closely related intermediate, methyl 4,4-dimethyl-1-cyclopentylacetate, provides a clear pathway for its application.

Experimental Protocol: Synthesis of Methyl 4,4-Dimethyl-1-cyclopentylacetate (A Key Intermediate)

This protocol is adapted from the total synthesis of (±)-tremulenolide A and (±)-tremulenediol A.

Reaction Scheme:

G cluster_0 Synthesis of Methyl 4,4-Dimethyl-1-cyclopentylacetate This compound plus1 + reagents1 Methyl (triphenylphosphoranylidene)acetate (Wittig Reagent) arrow1 Wittig Reaction intermediate1 Methyl 2-(3,3-dimethylcyclopentylidene)acetate plus2 + reagents2 H₂, Pd/C arrow2 Hydrogenation product Methyl 4,4-dimethyl-1-cyclopentylacetate

A representative synthetic route.

Materials:

  • This compound

  • Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)

  • Anhydrous Toluene

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727)

  • Hydrogen gas supply

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Wittig Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

    • Add methyl (triphenylphosphoranylidene)acetate (1.1 eq).

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield methyl 2-(3,3-dimethylcyclopentylidene)acetate.

  • Hydrogenation:

    • Dissolve the purified methyl 2-(3,3-dimethylcyclopentylidene)acetate (1.0 eq) in methanol in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (5-10 mol%).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator).

    • Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain methyl 4,4-dimethyl-1-cyclopentylacetate as a clear oil.

Quantitative Data
StepProductYield (%)Purity
1Methyl 2-(3,3-dimethylcyclopentylidene)acetate85-95>95% (by NMR)
2Methyl 4,4-dimethyl-1-cyclopentylacetate>95>98% (by NMR)

Building Block for Anticonvulsant and Sedative-Hypnotic Scaffolds

Cyclopentanone derivatives are valuable precursors in the synthesis of various central nervous system (CNS) active agents, including anticonvulsants and sedative-hypnotics. The incorporation of a gem-dimethyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration, and can influence the metabolic stability of the final compound. A common synthetic strategy involves the conversion of the ketone to a heterocyclic system, such as a hydantoin (B18101) or a benzodiazepine (B76468) analogue.

General Experimental Workflow for Heterocycle Formation

G A This compound B Functionalization (e.g., alpha-amination, alpha-halogenation) A->B Step 1 C Cyclization with a Bifunctional Reagent (e.g., Urea, Thiourea, o-Phenylenediamine) B->C Step 2 D Heterocyclic Product (e.g., Hydantoin, Benzodiazepine analogue) C->D Step 3

A generalized workflow for synthesizing CNS-active heterocycles.

Representative Protocol: Synthesis of a Spiro-hydantoin Derivative

Reaction Scheme:

This represents a plausible synthetic route; specific conditions may require optimization.

G cluster_0 Bucherer-Bergs Hydantoin Synthesis start This compound plus1 + reagents1 KCN, (NH₄)₂CO₃ arrow1 Reaction in EtOH/H₂O product 7,7-Dimethyl-5,8-diazaspiro[4.4]nonane-2,4-dione

Bucherer-Bergs synthesis of a spiro-hydantoin.

Materials:

  • This compound

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl)

  • Sealed reaction vessel (e.g., a pressure tube)

Procedure:

  • Reaction Setup (Perform in a well-ventilated fume hood):

    • In a pressure tube, combine this compound (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

    • Add a mixture of ethanol and water (1:1 v/v) to dissolve the reagents.

  • Reaction:

    • Seal the vessel and heat the mixture to 60-80 °C for 24-48 hours. The reaction should be monitored for the formation of a precipitate.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated HCl to pH 1-2 to precipitate the hydantoin product. (Caution: Acidification of cyanide-containing solutions will generate highly toxic HCN gas. This must be done in an efficient fume hood).

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude spiro-hydantoin.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

Synthesis of Conformationally Constrained Amino Acids

The conversion of ketones to amino acids is a fundamental transformation in medicinal chemistry. Amino acids derived from this compound can be incorporated into peptides or used as chiral synthons to introduce conformational constraints, which can be beneficial for receptor binding and metabolic stability.

General Experimental Workflow: Strecker Amino Acid Synthesis

G A This compound B Formation of alpha-Aminonitrile (with NH₄Cl, KCN) A->B Step 1 C Hydrolysis of Nitrile (Acid or Base catalyzed) B->C Step 2 D Cyclic Amino Acid C->D Step 3

A workflow for the Strecker synthesis of a cyclic amino acid.

Signaling Pathways for Potential Therapeutic Applications

The pharmaceutical compounds derived from this compound are anticipated to interact with various biological targets. For instance, sedative-hypnotics often modulate the activity of the GABA-A receptor, a ligand-gated ion channel.

Illustrative Signaling Pathway: GABA-A Receptor Modulation

G cluster_0 Neuronal Synapse GABA GABA Receptor GABA-A Receptor GABA->Receptor Drug Sedative-Hypnotic (derived from This compound) Drug->Receptor Positive Allosteric Modulation IonChannel Chloride Ion Channel Opening Receptor->IonChannel Influx Cl⁻ Influx IonChannel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Reduced Neuronal Excitability (Sedation/Hypnosis) Hyperpolarization->Inhibition

Modulation of the GABA-A receptor by a sedative-hypnotic agent.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. All chemical manipulations should be performed with appropriate safety precautions. The toxicity of the synthesized compounds has not been evaluated.

References

Application Notes and Protocols: Stereoselective Synthesis of 3,4-Disubstituted Cyclopentanones Using 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of polysubstituted cyclopentanone (B42830) frameworks is a cornerstone in the development of novel therapeutics and natural product synthesis. The inherent chirality and conformational rigidity of the cyclopentane (B165970) ring make it a privileged scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the stereoselective synthesis of 3,4-disubstituted cyclopentanones, commencing from the readily available starting material, 3,3-dimethylcyclopentanone. The methodologies outlined herein focus on achieving high levels of stereocontrol through strategic functionalization and cyclization reactions.

While direct stereoselective functionalization of this compound at the 3- and 4-positions presents a significant challenge due to the lack of activating groups, indirect methods involving the transformation of this compound into a more reactive intermediate are often employed. One such strategy involves a tandem Michael addition/cyclization approach, which allows for the controlled introduction of substituents and the formation of the desired stereocenters.

Core Strategy: Tandem Michael Addition and Intramolecular Cyclization

A powerful method for the asymmetric synthesis of 3,4-disubstituted cyclopentanones involves a tandem sequence of a Michael addition followed by an intramolecular cyclization (e.g., a Dieckmann cyclization). Although direct application to this compound is not extensively documented, a closely related and illustrative approach starts from a precursor derivable from this compound, such as a chiral Michael acceptor. This strategy allows for the creation of two new stereocenters with high diastereoselectivity.

The overall transformation can be visualized as follows:

logical_relationship Start This compound Derivative (Chiral Michael Acceptor) Intermediate Chiral Enolate Intermediate Start->Intermediate 1,4-Conjugate Addition Reagent Organocopper Reagent (R₂CuLi) Reagent->Intermediate Cyclization Intramolecular Cyclization (e.g., Dieckmann) Intermediate->Cyclization Stereoselective Ring Closure Product 3,4-Disubstituted Cyclopentanone Cyclization->Product

Caption: Logical workflow for the synthesis of 3,4-disubstituted cyclopentanones.

Experimental Protocols

The following protocols are based on established methodologies for asymmetric conjugate additions and subsequent cyclizations to form substituted cyclopentanones. These can be adapted for substrates derived from this compound.

Protocol 1: Asymmetric Michael Addition of an Organocuperate to a Chiral Enoate

This protocol describes the key step of introducing the first substituent at the 4-position of a cyclopentanone precursor with high stereocontrol, using a chiral auxiliary.

Materials:

  • Chiral α,β-unsaturated ester (derived from a this compound precursor)

  • Organocopper reagent (e.g., Lithium dimethylcuprate - LiCu(CH₃)₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure:

  • Preparation of the Organocuprate:

    • To a solution of copper(I) iodide (1.05 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add a solution of methyllithium (B1224462) (2.10 mmol) in diethyl ether dropwise.

    • Stir the resulting mixture at -78 °C for 30 minutes to form a clear solution of lithium dimethylcuprate.

  • Conjugate Addition:

    • In a separate flask, dissolve the chiral α,β-unsaturated ester (1.0 mmol) in anhydrous THF (10 mL) and cool the solution to -78 °C under an argon atmosphere.

    • Slowly add the freshly prepared organocuprate solution to the solution of the chiral enoate via cannula.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,4-disubstituted cyclopentanone precursor.

Protocol 2: Intramolecular Dieckmann Cyclization

This protocol outlines the subsequent ring-closing reaction to form the cyclopentanone ring.

Materials:

  • Product from Protocol 1 (diester precursor)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene (B28343)

  • Hydrochloric acid (1 M)

  • Standard glassware for anhydrous reactions

Procedure:

  • Cyclization:

    • To a suspension of sodium hydride (1.2 mmol, washed with hexane (B92381) to remove mineral oil) in anhydrous toluene (15 mL) at 0 °C under an argon atmosphere, add a solution of the diester precursor (1.0 mmol) in anhydrous toluene (5 mL) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the addition of 1 M hydrochloric acid until the solution is acidic.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 3,4-disubstituted cyclopentanone.

Data Presentation

The following table summarizes typical quantitative data obtained from stereoselective conjugate addition reactions leading to 3,4-disubstituted cyclopentanone precursors.[1]

EntryR Group of Cuprate (R₂CuLi)Chiral AuxiliaryDiastereomeric Excess (d.e.) [%]Yield [%]
1Methyl(-)-8-Phenylmenthol>9585
2n-Butyl(-)-8-Phenylmenthol>9582
3Phenyl(-)-8-Phenylmenthol9078
4VinylHelmchen Auxiliary8988

Signaling Pathways and Workflows

The overall synthetic strategy can be represented by the following workflow diagram:

experimental_workflow cluster_0 Step 1: Asymmetric Conjugate Addition cluster_1 Step 2: Intramolecular Cyclization A1 Prepare Organocuprate (R₂CuLi) A3 React at -78 °C A1->A3 A2 Dissolve Chiral Enoate in THF A2->A3 A4 Aqueous Work-up & Purification A3->A4 B2 Add Diester Precursor A4->B2 B1 Prepare NaH suspension in Toluene B1->B2 B3 React at Room Temperature B2->B3 B4 Acidic Work-up & Purification B3->B4 Product Final 3,4-Disubstituted Cyclopentanone B4->Product Start This compound Derivative Start->A2

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The stereoselective synthesis of 3,4-disubstituted cyclopentanones from precursors derived from this compound can be effectively achieved through a tandem conjugate addition-intramolecular cyclization strategy. The use of chiral auxiliaries in the Michael addition step is crucial for establishing the desired stereochemistry at the C-4 position, which then directs the stereochemical outcome of the subsequent cyclization to form the C-3 stereocenter. The protocols and data presented provide a solid foundation for researchers to develop and optimize synthetic routes towards novel cyclopentanone-based molecules for applications in drug discovery and natural product synthesis. Further investigation into the direct, catalytic asymmetric functionalization of this compound remains an active area of research.

References

Application Note: ¹H and ¹³C NMR Analysis of 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,3-dimethylcyclopentanone. It includes detailed protocols for sample preparation and data acquisition, alongside predicted spectral data organized for clarity. Visual aids in the form of workflow and molecular structure diagrams are provided to facilitate understanding and application of the described methodologies.

Introduction

This compound is a five-membered cyclic ketone with gem-dimethyl substitution at the C3 position. As a functionalized cyclopentanone, it serves as a valuable building block in organic synthesis. Accurate structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is an indispensable tool for the unambiguous characterization of such small organic molecules. This application note presents the predicted ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for its analysis.

Predicted NMR Spectral Data

Disclaimer: The following NMR data is predicted using computational algorithms and should be used as a reference. Experimental values may vary based on solvent, concentration, and instrument parameters.

¹H NMR Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ shows three distinct signals. The gem-dimethyl groups are equivalent and appear as a singlet. The methylene (B1212753) protons adjacent to the carbonyl group (C2) and the methylene protons at C4 and C5 are chemically non-equivalent and are expected to show distinct signals.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
2 x CH₃ (C3)1.05s-6H
CH₂ (C2)2.20s-2H
CH₂ (C4, C5)1.85t7.54H
¹³C NMR Data (Predicted)

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is expected to show five signals, corresponding to the five unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C1)220.0
C(CH₃)₂ (C3)38.0
CH₂ (C2)55.0
CH₂ (C4, C5)35.0
CH₃28.0

Experimental Protocols

The following protocols are based on standard procedures for the NMR analysis of small organic molecules.[1][2][3][4][5]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 250 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation of this compound using NMR spectroscopy.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Lock, Shim) filter->setup acq_1h Acquire 1H Spectrum setup->acq_1h acq_13c Acquire 13C Spectrum setup->acq_13c process_1h Process 1H Data (FT, Phase, Baseline) acq_1h->process_1h process_13c Process 13C Data (FT, Phase, Baseline) acq_13c->process_13c ref_1h Reference to TMS process_1h->ref_1h ref_13c Reference to CDCl3 process_13c->ref_13c analyze_1h Analyze 1H (Shifts, Integration, Multiplicity) ref_1h->analyze_1h analyze_13c Analyze 13C (Shifts) ref_13c->analyze_13c elucidate Structural Elucidation analyze_1h->elucidate analyze_13c->elucidate

Figure 1. Workflow for the NMR analysis of this compound.

Molecular Structure and Atom Labeling

The structure of this compound with atom numbering corresponding to the NMR signal assignments is shown below.

Figure 2. Molecular structure of this compound.

Conclusion

This application note provides a practical framework for the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data serves as a useful reference for spectral assignment. The detailed experimental protocol ensures reproducible and high-quality data acquisition. The inclusion of workflow and structural diagrams aims to enhance the user's understanding and application of NMR spectroscopy for the characterization of this and similar organic molecules.

References

Application Note: GC-MS Protocol for the Analysis of 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone is a volatile organic compound and a cyclic ketone of interest in various fields, including chemical synthesis, fragrance development, and as a potential biomarker. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation for this analyte.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterValue
Limit of Detection (LOD)0.05 - 1.0 µg/L
Limit of Quantification (LOQ)0.15 - 3.0 µg/L
Linearity Range1 - 500 µg/L
Correlation Coefficient (r²)> 0.995
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

This section details the methodologies for the analysis of this compound using GC-MS.

Materials and Reagents
  • Solvents: Hexane (B92381) (or Dichloromethane), Methanol (all HPLC or GC grade)

  • Standards: this compound (≥98% purity)

  • Internal Standard (IS): (Optional but recommended for improved accuracy) e.g., Cyclohexanone or another suitable volatile ketone not present in the sample.

  • Reagents: Anhydrous sodium sulfate (B86663)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

  • Pipettes and syringes

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for samples where this compound is in an aqueous matrix.

  • Sample Collection: Collect 5 mL of the aqueous sample in a glass vial.

  • Internal Standard Spiking (Optional): Spike the sample with the internal standard to a final concentration of 10 µg/L.

  • Extraction: Add 2 mL of hexane (or dichloromethane) to the sample vial.

  • Vortexing: Cap the vial and vortex for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase (hexane).

  • Collection: Carefully transfer the top organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Transfer: Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: A non-polar column is recommended, such as a DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (purge valve opens after 1 minute)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 25°C/min to 250°C, hold for 2 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 40-200 for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Key ions for this compound (C7H12O, MW: 112.17) would include the molecular ion (m/z 112) and major fragment ions (e.g., m/z 84, 69, 55).

Data Analysis and Quantification
  • Identification: The primary identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.

  • Quantification: Create a calibration curve by analyzing a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 µg/L). The concentration of the analyte in the sample is determined by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation (LLE) cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Aqueous Sample (5 mL) spike Spike with Internal Standard sample->spike extract Add Hexane (2 mL) spike->extract vortex Vortex (2 min) extract->vortex separate Phase Separation vortex->separate collect Collect Organic Layer separate->collect dry Dry with Na2SO4 collect->dry transfer_vial Transfer to Autosampler Vial dry->transfer_vial injection Inject 1 µL into GC transfer_vial->injection Analysis separation GC Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry (Scan or SIM mode) ionization->detection identification Identify by Retention Time & Mass Spectrum detection->identification Data Acquisition quantification Quantify using Calibration Curve identification->quantification report Generate Report quantification->report

Caption: GC-MS workflow for this compound analysis.

Logical Relationship of GC-MS Method Parameters

gcms_parameters cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector (250°C, Splitless) Column Column (DB-5ms, 30m) Injector->Column IonSource Ion Source (EI, 230°C) Column->IonSource Separated Analyte Oven Oven Program (50-250°C ramp) Oven->Column CarrierGas Carrier Gas (Helium, 1.2 mL/min) CarrierGas->Column MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector (Scan/SIM Mode) MassAnalyzer->Detector Analyte This compound Analyte->Injector

Caption: Interrelation of key GC-MS parameters for analysis.

Purification of 3,3-Dimethylcyclopentanone by Vacuum Distillation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the purification of 3,3-Dimethylcyclopentanone, a key intermediate in organic synthesis, using vacuum distillation.[1][2] This method is essential for removing impurities that may interfere with subsequent reactions, ensuring high-purity material for researchers, scientists, and drug development professionals. Detailed methodologies for the vacuum distillation process and subsequent purity analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are presented.

Introduction

This compound is a cyclic ketone widely utilized as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates.[1][2] The purity of this reagent is critical for the success of multi-step syntheses, as impurities can lead to side reactions, reduced yields, and complications in product isolation. Vacuum distillation is the preferred method for purifying this compound due to its relatively high boiling point at atmospheric pressure, which can lead to thermal decomposition. By reducing the pressure, the boiling point is lowered, allowing for a safe and efficient purification process.[3]

Physical Properties

A summary of the key physical properties of this compound is provided in the table below. Understanding these properties is crucial for designing and executing the vacuum distillation protocol.

PropertyValueSource
Molecular Formula C₇H₁₂O[4][5]
Molecular Weight 112.17 g/mol [4][5]
Appearance Colorless liquid
Boiling Point (atm) 157-161 °C[5]
Boiling Point (vac) 80 °C at 12 mmHg[2]
Density ~0.92 g/cm³[5]
Refractive Index Not available

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Vacuum distillation apparatus (round-bottom flask, fractionating column (optional), condenser, receiving flask)

  • Vacuum pump

  • Manometer

  • Heating mantle with stirrer

  • Stir bar

  • Cold trap (recommended)

  • Standard laboratory glassware

  • GC-MS system for purity analysis

Pre-Distillation Preparation
  • Inspect Glassware: Thoroughly inspect all glassware for cracks or defects that could lead to implosion under vacuum.

  • Assemble Apparatus: Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all joints are properly greased to prevent leaks.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Leak Check: Assemble the empty apparatus and apply vacuum to ensure the system is airtight before introducing the sample.

Vacuum Distillation Protocol
  • Initiate Vacuum: Slowly and carefully apply vacuum to the system. A cold trap using dry ice or liquid nitrogen is recommended to protect the vacuum pump.

  • Begin Stirring: Start the magnetic stirrer to ensure smooth boiling and prevent bumping.

  • Apply Heat: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.

  • Monitor Temperature and Pressure: Continuously monitor the temperature at the distillation head and the pressure of the system. The boiling point of this compound will vary with pressure. A pressure-temperature nomograph can be used to estimate the expected boiling point.[6][7][8][9][10]

  • Collect Fractions:

    • Forerun: Collect any low-boiling impurities in a separate receiving flask. The temperature will typically be unstable during this phase.

    • Main Fraction: Once the temperature stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the purified this compound.

    • Residue: Discontinue heating before the distillation flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Shutdown Procedure:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a labeled, sealed container.

Post-Distillation Analysis: GC-MS Protocol

The purity of the distilled this compound should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC-MS Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

  • Data Analysis: Analyze the resulting chromatogram to determine the purity of the this compound. The presence of any remaining impurities can be identified by their mass spectra.

Visualizations

Vacuum_Distillation_Workflow cluster_main Distillation Apparatus Crude_Sample Crude this compound in Distillation Flask Vaporization Vaporization Crude_Sample->Vaporization Heat Heating Heating Mantle with Stirring Condenser Condenser (Cooling Water In/Out) Vaporization->Condenser Vapor Collection Collection of Purified This compound Condenser->Collection Liquid Vacuum Vacuum Pump & Manometer Condenser->Vacuum Vacuum Line Cold_Trap Cold Trap Purity_Analysis_Workflow Start Start: Purified This compound Sample_Prep Sample Preparation (Dilution) Start->Sample_Prep GC_Injection Injection into GC-MS Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, 70 eV) GC_Separation->MS_Detection Data_Analysis Data Analysis (Chromatogram & Mass Spectra) MS_Detection->Data_Analysis Purity_Assessment Purity Assessment (>99% desirable) Data_Analysis->Purity_Assessment End End: High-Purity Product Purity_Assessment->End Meets Specification

References

Application Notes and Protocols: Synthesis of Illudalic Acid Utilizing 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of illudalic acid, a potent and selective inhibitor of protein tyrosine phosphatases, starting from 3,3-dimethylcyclopentanone. The described synthetic route is based on a convergent 5-step longest linear sequence, offering an efficient pathway for accessing illudalic acid and its analogs for further pharmacological investigation.[1][2]

Introduction

Illudalic acid, a sesquiterpenoid natural product, has garnered significant interest in the scientific community due to its selective inhibitory activity against the leukocyte common antigen-related (LAR) protein tyrosine phosphatase (PTP).[1][2] Its complex structure has posed a long-standing synthetic challenge. However, recent advancements have established a concise and efficient synthetic strategy commencing with the readily available this compound. This approach significantly improves access to illudalic acid, thereby facilitating the exploration of its therapeutic potential.[1][2]

The synthetic pathway hinges on the initial formylation of this compound, followed by a series of transformations to construct the intricate tricyclic core of illudalic acid. This document outlines the key experimental procedures, presents relevant quantitative data in a structured format, and provides a visual representation of the synthetic workflow.

Data Presentation

The following tables summarize the key intermediates and their respective yields in the synthesis of illudalic acid from this compound.

Table 1: Synthesis of Bromoenal Intermediate

StepStarting MaterialProductReagentsYield (%)
1This compound2-Bromo-5,5-dimethylcyclopent-1-enecarbaldehydePOBr₃, DMFHigh

Table 2: Overall Synthesis of Illudalic Acid

StepIntermediateProductKey TransformationLongest Linear Sequence (LLS)
1-5This compoundIlludalic AcidConvergent [4 + 2] benzannulation and one-pot functional group manipulations5 steps

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of illudalic acid.

Protocol 1: Synthesis of 2-Bromo-5,5-dimethylcyclopent-1-enecarbaldehyde

This protocol describes the Vilsmeier-Haack-type formylation of this compound to yield the key bromoenal intermediate.[2]

Materials:

Procedure:

  • To a solution of N,N-dimethylformamide in dichloromethane at 0 °C, add phosphorus oxybromide portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-bromo-5,5-dimethylcyclopent-1-enecarbaldehyde.

Protocol 2: Subsequent Steps to Illudalic Acid

The bromoenal intermediate is then advanced through a series of reactions to yield illudalic acid. These steps, as outlined in the literature, involve a Pinnick oxidation, a CDI-mediated Claisen-type condensation to form a β-keto amide, a convergent [4+2] benzannulation, and a final one-pot series of functional group manipulations including a phenol-directed hydride reduction and acidic hydrolysis.[1][2] For detailed experimental procedures for these subsequent steps, it is recommended to consult the supplementary information of the primary literature.[1]

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow from this compound to illudalic acid.

Illudalic_Acid_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product This compound This compound Bromoenal 2-Bromo-5,5-dimethyl- cyclopent-1-enecarbaldehyde This compound->Bromoenal Vilsmeier-Haack (POBr₃, DMF) Keto_Amide β-Keto Amide Bromoenal->Keto_Amide Pinnick Oxidation, CDI-mediated Condensation Benzannulated_Product Benzannulated Intermediate Keto_Amide->Benzannulated_Product [4+2] Benzannulation Illudalic_Acid Illudalic Acid Benzannulated_Product->Illudalic_Acid Hydride Reduction, Acidic Hydrolysis

Caption: Synthetic pathway to illudalic acid from this compound.

References

Application Notes and Protocols: Vilsmeier-Haack Reaction on 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds.[1][2][3] While traditionally applied to aromatic and heteroaromatic substrates, its utility extends to electron-rich alkenes and enolizable ketones.[4][5] This document provides detailed application notes and a protocol for the Vilsmeier-Haack reaction on a non-aromatic cyclic ketone, 3,3-Dimethylcyclopentanone. The reaction is anticipated to proceed via the enol intermediate to yield β-chloro-α,β-unsaturated aldehydes, which are valuable synthetic intermediates in drug development and materials science. In the case of this compound, the expected product is 2-chloro-5,5-dimethylcyclopent-1-enecarbaldehyde.

Reaction Principle

The reaction involves two key stages. First, the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[6][7] Subsequently, the enol form of this compound acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The resulting intermediate undergoes elimination and hydrolysis during workup to afford the final product, 2-chloro-5,5-dimethylcyclopent-1-enecarbaldehyde.

Data Presentation

As no specific experimental data for the Vilsmeier-Haack reaction on this compound is readily available in the literature, the following table summarizes the expected starting materials and the predicted product, along with hypothetical but realistic quantitative data based on similar reactions.

CompoundMolecular FormulaMolar Mass ( g/mol )Assumed MolesAssumed Mass/VolumeExpected Yield (%)
This compoundC₇H₁₂O112.170.055.61 g-
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.1511.0 g (11.6 mL)-
Phosphorus Oxychloride (POCl₃)POCl₃153.330.0558.43 g (5.1 mL)-
2-chloro-5,5-dimethylcyclopent-1-enecarbaldehydeC₈H₁₁ClO158.62--65-75 (estimated)

Expected Product Characterization Data (Hypothetical):

TechniqueExpected Observations
¹H NMR (CDCl₃)δ (ppm): ~10.1 (s, 1H, CHO), ~2.5 (s, 2H, CH₂), ~1.8 (s, 2H, CH₂), ~1.1 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~188 (CHO), ~155 (C=C-Cl), ~140 (C=C-CHO), ~45 (C(CH₃)₂), ~35 (CH₂), ~30 (CH₂), ~28 (CH₃)
IR (neat)ν (cm⁻¹): ~2960 (C-H), ~2870 (C-H), ~1680 (C=O, aldehyde), ~1620 (C=C)
Mass Spec (EI)m/z (%): 158/160 ([M]⁺, Cl isotope pattern), 129 ([M-CHO]⁺), 123 ([M-Cl]⁺)

Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack reaction on this compound.

Materials and Reagents:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent should result in a yellowish, viscous mixture.

  • Reaction with Ketone: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of this compound dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C with an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution until the evolution of gas ceases. This step should be performed in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 2-chloro-5,5-dimethylcyclopent-1-enecarbaldehyde.

Visualizations

Reaction Mechanism:

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formation Adduct Iminium Adduct Vilsmeier_Reagent->Adduct Nucleophilic Attack Ketone 3,3-Dimethyl- cyclopentanone Enol Enol Intermediate Ketone->Enol Tautomerization Enol->Adduct Nucleophilic Attack Elimination Elimination of H₂O Product_Iminium Product Iminium Salt Adduct->Product_Iminium Elimination Hydrolysis Hydrolysis Product 2-chloro-5,5-dimethylcyclopent- 1-enecarbaldehyde Product_Iminium->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction on this compound.

Experimental Workflow:

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep substrate_add Add this compound solution at 0°C reagent_prep->substrate_add reaction React at Room Temperature (12-16 hours) substrate_add->reaction workup Aqueous Workup (NaHCO₃ quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

References

Application Notes and Protocols for the Synthesis of 3,3-Dimethylcyclopentanone via Cyclization of Nitrile Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone is a valuable building block in organic synthesis, serving as a precursor for various complex molecules and pharmacologically active compounds. One efficient method for the synthesis of this ketone involves the intramolecular cyclization of a dinitrile precursor, a reaction known as the Thorpe-Ziegler cyclization. This reaction is particularly effective for the formation of five- to eight-membered rings.[1][2] The process involves two key stages: the synthesis of the dinitrile precursor and its subsequent base-catalyzed intramolecular cyclization, followed by acidic hydrolysis of the resulting cyclic enamine-nitrile intermediate to the desired cyclic ketone.[3]

This document provides detailed application notes and a representative protocol for the synthesis of this compound, focusing on the Thorpe-Ziegler cyclization of 3,3-dimethyladiponitrile.

Principle of the Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile catalyzed by a strong base to form a cyclic α-cyano enamine.[1][3] The mechanism is initiated by the deprotonation of a carbon atom alpha to one of the nitrile groups, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion.[3] Subsequent protonation and tautomerization yield a more stable cyclic α-cyano enamine. The final step is the acidic hydrolysis of this intermediate, which proceeds through an imine to furnish the corresponding cyclic ketone.[3]

Synthetic Strategy

The overall synthetic strategy for this compound via the Thorpe-Ziegler cyclization is a two-step process:

  • Synthesis of the Dinitrile Precursor: Preparation of 3,3-dimethyladiponitrile.

  • Cyclization and Hydrolysis: Intramolecular cyclization of 3,3-dimethyladiponitrile followed by hydrolysis to yield this compound.

A plausible route for the synthesis of the required dinitrile precursor, 3,3-dimethyladiponitrile, involves the dialkylation of a suitable starting material. While specific literature for this exact molecule is scarce, a general approach can be devised based on standard organic transformations. A feasible method is the reaction of 2,2-dimethyl-1,3-propanediol, which can be converted to a dihalide or ditosylate, followed by nucleophilic substitution with cyanide.

Data Presentation

Table 1: Key Reagents and Solvents

Reagent/SolventRoleMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
2,2-Dimethyl-1,3-propanediolStarting Material104.151.06208
p-Toluenesulfonyl chlorideActivating Agent190.651.25146 (at 15 mmHg)
Pyridine (B92270)Base/Solvent79.100.982115
Sodium CyanideNucleophile49.011.5951496
Dimethyl Sulfoxide (B87167) (DMSO)Solvent78.131.100189
Sodium EthoxideBase Catalyst68.050.868Decomposes
Toluene (B28343)Solvent92.140.867111
Hydrochloric Acid (conc.)Acid for Hydrolysis36.461.18-85
Diethyl EtherExtraction Solvent74.120.71334.6

Table 2: Representative Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aTosylation of Diol2,2-Dimethyl-1,3-propanediol, TsCl, PyridinePyridine0 to RT1285-95
1bCyanationDitosylate, NaCNDMSO100670-80
2aCyclization3,3-Dimethyladiponitrile, NaOEtTolueneReflux480-90 (of intermediate)
2bHydrolysisCyclic Enamine, HClWater/TolueneReflux275-85 (from enamine)

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethyladiponitrile (Precursor Synthesis)

This protocol describes a plausible two-step synthesis of the dinitrile precursor from 2,2-dimethyl-1,3-propanediol.

Step 1a: Tosylation of 2,2-Dimethyl-1,3-propanediol

  • To a stirred solution of 2,2-dimethyl-1,3-propanediol (10.4 g, 0.1 mol) in anhydrous pyridine (100 mL) at 0 °C, add p-toluenesulfonyl chloride (42.0 g, 0.22 mol) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water (500 mL) and stir until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol (B145695) to afford the ditosylate.

Step 1b: Synthesis of 3,3-Dimethyladiponitrile

  • In a round-bottom flask, dissolve the ditosylate (0.1 mol) in dimethyl sulfoxide (DMSO) (200 mL).

  • Add sodium cyanide (10.8 g, 0.22 mol) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • After cooling to room temperature, pour the mixture into a large volume of water (1 L) and extract with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 3,3-dimethyladiponitrile.

Protocol 2: Synthesis of this compound (Thorpe-Ziegler Cyclization)

This protocol outlines the cyclization of 3,3-dimethyladiponitrile and subsequent hydrolysis to the target ketone.

Step 2a: Intramolecular Cyclization

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add a solution of 3,3-dimethyladiponitrile (13.8 g, 0.1 mol) in anhydrous toluene (200 mL).

  • Add sodium ethoxide (7.5 g, 0.11 mol) to the stirred solution.

  • Heat the mixture to reflux under a nitrogen atmosphere for 4 hours. A precipitate of the sodium salt of the cyclic enamine will form.

  • Cool the reaction mixture to room temperature.

Step 2b: Acidic Hydrolysis

  • Carefully add the cooled reaction mixture from Step 2a to a mixture of concentrated hydrochloric acid (50 mL) and ice (200 g) with vigorous stirring.

  • Separate the organic layer and wash the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and heat the solution to reflux for 2 hours to complete the hydrolysis of the imine intermediate.

  • Cool the solution, wash with saturated sodium bicarbonate solution until neutral, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization & Hydrolysis Diol 2,2-Dimethyl- 1,3-propanediol Ditosylate Ditosylate Intermediate Diol->Ditosylate Tosylation (TsCl, Pyridine) Dinitrile 3,3-Dimethyladiponitrile Ditosylate->Dinitrile Cyanation (NaCN, DMSO) Enamine Cyclic Enamine-Nitrile Dinitrile->Enamine Thorpe-Ziegler (NaOEt, Toluene) Ketone This compound Enamine->Ketone Hydrolysis (HCl, H2O) Thorpe_Ziegler_Mechanism Dinitrile 3,3-Dimethyladiponitrile Carbanion Carbanion Intermediate Dinitrile->Carbanion Deprotonation (Base) Imine_Anion Cyclic Imine Anion Carbanion->Imine_Anion Intramolecular Attack Enamine Cyclic α-Cyano Enamine Imine_Anion->Enamine Protonation & Tautomerization Imine Cyclic Imine Enamine->Imine Hydrolysis (H+) Ketone This compound Imine->Ketone Hydrolysis (H2O)

References

Enantioselective Synthesis of Cyclopentanones from Enals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentanone (B42830) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. Consequently, the development of efficient and stereocontrolled methods for the synthesis of chiral cyclopentanones is of paramount importance in organic synthesis and drug discovery. This document provides a detailed overview of modern catalytic strategies for the enantioselective synthesis of cyclopentanones and their derivatives, with a particular focus on reactions starting from α,β-unsaturated aldehydes (enals). We will delve into the application of organocatalysis, N-heterocyclic carbene (NHC) catalysis, and transition-metal catalysis, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Catalytic Strategies and Data Presentation

The enantioselective synthesis of cyclopentanones from enals can be broadly categorized into three major catalytic approaches:

  • Organocatalysis: Primarily utilizing chiral secondary amines to activate the enal via iminium ion formation, followed by a cascade reaction with a suitable Michael acceptor.

  • N-Heterocyclic Carbene (NHC) Catalysis: Employing chiral NHCs to generate homoenolate equivalents from enals, which then undergo annulation with various electrophiles.

  • Transition-Metal Catalysis: Leveraging the unique reactivity of transition metals, such as rhodium, to catalyze intramolecular cyclization reactions of functionalized enals.

The following tables summarize the quantitative data for representative examples from each of these catalytic systems, allowing for a clear comparison of their efficiency and selectivity.

Table 1: Organocatalytic Enantioselective Synthesis of Polysubstituted Cyclopentanones[1][2]

This approach often involves a cascade double Michael addition reaction, where a chiral secondary amine catalyst activates the enal towards reaction with a bifunctional Michael acceptor.

EntryEnal SubstrateMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)d.r.ee (%)
1Cinnamaldehyde (B126680)Ethyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-3-oxobutanoate(S)-TMS-diphenylprolinol (20)Toluene (B28343)4885>20:195
24-ChlorocinnamaldehydeEthyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-3-oxobutanoate(S)-TMS-diphenylprolinol (20)Toluene7282>20:196
34-MethoxycinnamaldehydeEthyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-3-oxobutanoate(S)-TMS-diphenylprolinol (20)Toluene7288>20:194
42-NaphthaldehydeEthyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-3-oxobutanoate(S)-TMS-diphenylprolinol (20)Toluene7275>20:197
5CrotonaldehydeEthyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-3-oxobutanoate(S)-TMS-diphenylprolinol (20)Toluene9665>20:190
Table 2: N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Synthesis of Cyclopentenones[3][4][5]

Chiral NHCs catalyze the asymmetric construction of highly functionalized cyclopentenones from enals and α-diketones.

EntryEnal Substrateα-DiketoneCatalyst (mol%)BaseSolventTime (h)Yield (%)ee (%)
1CinnamaldehydeBenzil (B1666583)Chiral Triazolium Salt (20)K₂CO₃THF68595
24-BromocinnamaldehydeBenzilChiral Triazolium Salt (20)K₂CO₃THF69293
34-MethylcinnamaldehydeBenzilChiral Triazolium Salt (20)K₂CO₃THF68896
42-ThiophenecarboxaldehydeBenzilChiral Triazolium Salt (20)K₂CO₃THF127591
5Cinnamaldehyde2,3-ButanedioneChiral Triazolium Salt (20)K₂CO₃THF126890
Table 3: Rhodium-Catalyzed Enantioselective Intramolecular Hydroacylation of 4-Pentenals[1][6][7][8]

This method provides a direct route to chiral cyclopentanones through the intramolecular cyclization of unsaturated aldehydes.

Entry4-Pentenal (B109682) SubstrateRh-Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
14-Pentenal[Rh(COD)Cl]₂ (2.5)(S)-BINAP (5.5)Ethylene-sat. CH₂Cl₂25247596
22-Methyl-4-pentenal[Rh(COD)Cl]₂ (2.5)(S)-BINAP (5.5)Ethylene-sat. CH₂Cl₂25248095
32-Phenyl-4-pentenal[Rh(COD)Cl]₂ (2.5)(S)-BINAP (5.5)Ethylene-sat. CH₂Cl₂25367294
45-Phenyl-4-pentenal[Rh(COD)Cl]₂ (2.5)(S)-BINAP (5.5)Ethylene-sat. CH₂Cl₂25366892

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Synthesis of a Polysubstituted Cyclopentanone[1][2]

Reaction: Cinnamaldehyde with Ethyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-3-oxobutanoate

Materials:

  • Cinnamaldehyde (0.2 mmol, 1.0 equiv)

  • Ethyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-3-oxobutanoate (0.24 mmol, 1.2 equiv)

  • (S)-TMS-diphenylprolinol catalyst (0.04 mmol, 20 mol%)

  • Toluene (2.0 mL)

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add (S)-TMS-diphenylprolinol (20 mol%) and the Michael acceptor (1.2 equiv).

  • Add dry toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add cinnamaldehyde (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired polysubstituted cyclopentanone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Synthesis of a Cyclopentenone[3][4][5]

Reaction: Cinnamaldehyde with Benzil

Materials:

  • Cinnamaldehyde (1.0 mmol, 1.0 equiv)

  • Benzil (1.2 mmol, 1.2 equiv)

  • Chiral triazolium salt precatalyst (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (0.2 mmol, 20 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF) (5.0 mL)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral triazolium salt precatalyst (20 mol%) and K₂CO₃ (20 mol%).

  • Add anhydrous THF (3.0 mL) and stir the mixture at room temperature for 15 minutes.

  • Add a solution of cinnamaldehyde (1.0 equiv) and benzil (1.2 equiv) in anhydrous THF (2.0 mL) to the catalyst mixture.

  • Stir the reaction at room temperature for 6 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the functionalized cyclopentenone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Rhodium-Catalyzed Enantioselective Intramolecular Hydroacylation[1][6][7][8]

Reaction: Cyclization of 4-Pentenal

Materials:

  • 4-Pentenal (0.5 mmol, 1.0 equiv)

  • [Rh(COD)Cl]₂ (0.0125 mmol, 2.5 mol%)

  • (S)-BINAP (0.0275 mmol, 5.5 mol%)

  • Ethylene-saturated dichloromethane (B109758) (CH₂Cl₂) (5.0 mL)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with [Rh(COD)Cl]₂ (2.5 mol%) and (S)-BINAP (5.5 mol%).

  • Add ethylene-saturated CH₂Cl₂ (2.5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add a solution of 4-pentenal (1.0 equiv) in ethylene-saturated CH₂Cl₂ (2.5 mL) to the catalyst solution.

  • Seal the Schlenk tube and stir the reaction mixture at 25 °C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to obtain the chiral cyclopentanone.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Mechanistic Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the described transformations.

Organocatalysis cluster_cycle Organocatalytic Cycle Enamine Enamine Intermediate Michael_Add Michael Addition Enamine->Michael_Add + Michael Acceptor Enamine_2 Second Enamine Formation Michael_Add->Enamine_2 Intra_Michael Intramolecular Michael Addition Enamine_2->Intra_Michael Enol Enol Intermediate Intra_Michael->Enol Hydrolysis Hydrolysis Product Cyclopentanone Product Hydrolysis->Product Catalyst Chiral Secondary Amine Catalyst Hydrolysis->Catalyst Regeneration Catalyst->Enamine + Enal Enol->Hydrolysis + H₂O

Caption: Organocatalytic cycle for cyclopentanone synthesis.

NHC_Catalysis cluster_cycle NHC Catalytic Cycle Breslow Breslow Intermediate Homoenolate Homoenolate Equivalent Breslow->Homoenolate Annulation Annulation with α-Diketone Homoenolate->Annulation Cyclization Intramolecular Cyclization Annulation->Cyclization Elimination Catalyst Elimination Cyclization->Elimination Product Cyclopentenone Product Elimination->Product Catalyst Chiral NHC Catalyst Elimination->Catalyst Regeneration Catalyst->Breslow + Enal

Caption: NHC catalytic cycle for cyclopentenone synthesis.

Rhodium_Catalysis cluster_cycle Rhodium-Catalyzed Hydroacylation Rh_I Rh(I) Catalyst Ox_Add Oxidative Addition of Aldehyde C-H Rh_I->Ox_Add + 4-Pentenal Acyl_Hydride Acyl-Rhodium(III) Hydride Ox_Add->Acyl_Hydride Carbometalation Intramolecular Carbometalation Acyl_Hydride->Carbometalation Rhodacycle Rhodacyclohexanone Carbometalation->Rhodacycle Red_Elim Reductive Elimination Rhodacycle->Red_Elim Red_Elim->Rh_I Regeneration Product Cyclopentanone Product Red_Elim->Product

Caption: Rhodium catalytic cycle for cyclopentanone synthesis.

Conclusion

The enantioselective synthesis of cyclopentanones from enals is a well-developed field with multiple powerful catalytic strategies at the disposal of the synthetic chemist. Organocatalysis and NHC catalysis offer versatile and metal-free alternatives, providing access to a wide range of highly substituted and functionalized cyclopentanone and cyclopentenone derivatives with excellent stereocontrol. Transition-metal catalysis, particularly rhodium-catalyzed intramolecular hydroacylation, presents a direct and efficient pathway to chiral cyclopentanones. The choice of the optimal method will depend on the specific target molecule, substrate availability, and desired substitution pattern. The protocols and data presented herein serve as a valuable resource for researchers in the design and execution of synthetic routes towards these important chiral building blocks.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the yield of 3,3-Dimethylcyclopentanone synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during its synthesis.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from reaction conditions to purification procedures. This guide provides a systematic approach to identifying and resolving these common problems.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive Reagents: Moisture or improper storage of reagents like Grignard reagents or strong bases (e.g., sodium hydride) can lead to deactivation. - Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at higher temperatures.- Reagent Quality Check: Use freshly prepared or properly stored anhydrous reagents and solvents. Ensure magnesium turnings for Grignard reactions are fresh and shiny. - Temperature Optimization: For alkylation reactions, maintain a low temperature (e.g., 0-5°C) to prevent side reactions. For cyclization reactions, ensure the temperature is sufficient to drive the reaction to completion.
Presence of Significant Side Products - Side Reactions: In alkylation routes, poly-alkylation can occur. In cyclization reactions like the Dieckmann condensation, side reactions can be promoted by suboptimal base choice or concentration. - Rearrangements: Acid-catalyzed rearrangements can occur in certain synthetic routes, leading to isomeric impurities.- Stoichiometry Control: Use the correct stoichiometry of reagents, particularly the base, to favor the desired reaction pathway. - Choice of Base: Employ a strong, non-nucleophilic base in at least a stoichiometric amount for cyclization reactions. - pH Control: In reactions sensitive to pH, monitor and adjust as necessary to minimize acid-catalyzed side reactions.
Difficult Purification - Incomplete Reaction: The presence of unreacted starting materials can complicate purification. - Formation of Closely-Boiling Impurities: Side reactions can produce impurities with boiling points close to the product, making distillation challenging.- Monitor Reaction Completion: Use techniques like TLC or GC to ensure the reaction has gone to completion before workup. - Efficient Purification Techniques: Employ vacuum distillation for purification. If distillation is insufficient, consider column chromatography on silica (B1680970) gel.

Troubleshooting Workflow

G start Low Yield of this compound check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok analyze_byproducts Analyze Crude Product for Byproducts (GC-MS, NMR) byproducts_identified Byproducts Identified? analyze_byproducts->byproducts_identified reagents_ok->check_conditions Yes optimize_reagents Optimize Reagents/Stoichiometry reagents_ok->optimize_reagents No conditions_ok->analyze_byproducts Yes optimize_conditions Optimize Temperature/Time conditions_ok->optimize_conditions No modify_synthesis Modify Synthetic Route or Purification byproducts_identified->modify_synthesis Yes end Improved Yield byproducts_identified->end No optimize_reagents->end optimize_conditions->end modify_synthesis->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic routes include:

  • Alkylation of Cyclopentanone (B42830) Derivatives: This involves the reaction of a cyclopentanone precursor with a methylating agent in the presence of a strong base.

  • Dieckmann Cyclization: This is an intramolecular condensation of a dicarboxylic acid ester to form a β-keto ester, which is then hydrolyzed and decarboxylated.

  • Alkylation and Cyclization of Nitrile Precursors: This multi-step synthesis involves the alkylation of isobutyronitrile (B166230) followed by cyclization and hydrolysis to yield the target ketone.[1]

Q2: How do reaction conditions influence the yield of this compound?

A2: Reaction conditions play a critical role in the yield. Key parameters include:

  • Temperature: Maintaining a low temperature (0-5°C) during alkylation steps can prevent side reactions.

  • Solvent: The choice of an appropriate solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), is important for solubility and reactivity.

  • Base: The use of a strong, non-nucleophilic base is often crucial for deprotonation while minimizing side reactions.

Q3: What is the recommended method for purifying this compound?

A3: The most common and effective method for purifying this compound is vacuum distillation.[2] This technique is suitable for separating the product from less volatile impurities and starting materials. For challenging separations, column chromatography on silica gel may be employed.

Experimental Protocols

Synthesis via Hydrogenation of 4,4-dimethylcyclopent-2-ene-1-one

This protocol is based on a literature procedure with a reported high yield.

Materials:

  • 4,4-dimethylcyclopent-2-ene-1-one

  • Palladium on activated charcoal (10%)

  • Petroleum ether (or other suitable solvent)

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 4,4-dimethylcyclopent-2-ene-1-one in petroleum ether.

  • Catalyst Addition: Carefully add 10% palladium on activated charcoal to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 2844 Torr.

  • Reaction: Stir the mixture vigorously at ambient temperature for 2.5 hours.

  • Workup: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture to remove the palladium catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound.

Yield Data

Synthetic RouteReagentsConditionsReported Yield
Hydrogenation of 4,4-dimethylcyclopent-2-ene-1-oneH₂, Pd/CPetroleum ether, 2.5h, 2844 Torr, ambient temp.91.0%

Experimental Workflow Diagram

G start Start dissolve Dissolve 4,4-dimethylcyclopent-2-ene-1-one in Petroleum Ether start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate at 2844 Torr for 2.5h add_catalyst->hydrogenate filter Filter to Remove Catalyst hydrogenate->filter concentrate Concentrate Under Reduced Pressure filter->concentrate distill Vacuum Distill to Purify concentrate->distill end This compound distill->end

Caption: A step-by-step workflow for the synthesis of this compound via hydrogenation.

References

Technical Support Center: Synthesis of 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Dimethylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable intermediate.

Troubleshooting Guides

This section provides detailed troubleshooting for the most common synthetic routes to this compound.

Route 1: Dieckmann Condensation of Dialkyl 2,2-Dimethyladipate

The Dieckmann condensation is a widely used method for the formation of five- and six-membered rings. In the synthesis of this compound, a dialkyl 2,2-dimethyladipate is treated with a strong base to induce intramolecular cyclization.

Core Reaction:

Starting Material: Diethyl 2,2-dimethyladipate Base: Sodium ethoxide (NaOEt) or other strong bases Intermediate: 2-Ethoxycarbonyl-3,3-dimethylcyclopentanone Final Step: Hydrolysis and decarboxylation to yield this compound

Potential Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Cyclized Product 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the α-carbon of the ester. 2. Reverse Dieckmann Reaction: The β-keto ester intermediate for this compound lacks an acidic α-proton, making the equilibrium reversible and potentially favoring the starting diester.[1] 3. Moisture in Reaction: Water will quench the strong base and hydrolyze the ester.1. Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene (B28343).[2] 2. Use a full equivalent of a very strong base to drive the reaction forward. Removing the alcohol byproduct (if using an alkoxide base) via distillation can also shift the equilibrium. 3. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Polymeric Material Intermolecular Condensation: If the concentration of the diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular cyclization.Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the diester to the base solution.
Incomplete Decarboxylation Insufficient Acid or Heat: The hydrolysis of the β-keto ester and subsequent decarboxylation require specific acidic conditions and elevated temperatures.After the cyclization is complete and the reaction is quenched, ensure a sufficiently acidic aqueous workup (e.g., with HCl or H₂SO₄) and heat the mixture to reflux to drive the decarboxylation to completion.

Experimental Protocol: Dieckmann Condensation and Decarboxylation

  • Cyclization: To a suspension of sodium hydride (1.1 eq) in anhydrous toluene under a nitrogen atmosphere, slowly add diethyl 2,2-dimethyladipate (1.0 eq) at a rate that maintains the reaction temperature below 30°C. After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Hydrolysis: Cool the reaction mixture to 0°C and cautiously quench with water. Separate the aqueous layer and wash the organic layer with brine. Combine the aqueous layers and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Decarboxylation: Heat the acidified aqueous solution to reflux for 4-6 hours to effect decarboxylation.

  • Extraction and Purification: Cool the solution and extract with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Route 2: Thorpe-Ziegler Cyclization of 2,2-Dimethyladiponitrile

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, where a dinitrile is cyclized in the presence of a strong base to form a cyclic α-cyanoenamine, which can then be hydrolyzed to the desired ketone.[3][4]

Core Reaction:

Starting Material: 2,2-Dimethyladiponitrile Base: Sodium hydride (NaH) or a sodium alkoxide Intermediate: 2-Amino-4,4-dimethylcyclopent-1-enecarbonitrile Final Step: Acidic hydrolysis to yield this compound

Potential Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Cyclization 1. Insufficiently Strong Base: The base may not be able to efficiently deprotonate the α-carbon of the nitrile. 2. Steric Hindrance: The gem-dimethyl group can sterically hinder the intramolecular attack.1. Use a very strong base like sodium hydride in an aprotic solvent. 2. Increase the reaction temperature and/or reaction time to overcome the steric barrier.
Formation of a Complex Mixture During Hydrolysis Harsh Hydrolysis Conditions: Strong acidic conditions can lead to side reactions of the enamine intermediate or the final ketone product.Use a two-stage hydrolysis. First, milder acidic conditions (e.g., aqueous acetic acid) can hydrolyze the enamine to the corresponding β-ketonitrile. Subsequent stronger acid and heat can then be used for decarboxylation.
Polymerization of the Starting Material or Intermediate Intermolecular Reactions: Similar to the Dieckmann condensation, high concentrations can favor intermolecular reactions.Employ high-dilution techniques by adding the dinitrile slowly to the base.

Experimental Protocol: Thorpe-Ziegler Cyclization and Hydrolysis

  • Cyclization: A solution of 2,2-dimethyladiponitrile in anhydrous toluene is added dropwise to a refluxing suspension of sodium hydride in anhydrous toluene under a nitrogen atmosphere. The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by GC or TLC).

  • Hydrolysis: The reaction mixture is cooled and quenched by the slow addition of aqueous acid (e.g., 6M H₂SO₄). The mixture is then heated to reflux for an extended period (e.g., 12-24 hours) to ensure complete hydrolysis and decarboxylation.

  • Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Dieckmann or Thorpe-Ziegler, is generally preferred for the synthesis of this compound?

A1: Both routes are viable. The choice often depends on the availability of starting materials. The Dieckmann condensation starts from the corresponding diester, while the Thorpe-Ziegler reaction begins with the dinitrile. The Thorpe-Ziegler reaction can sometimes be more efficient for forming five-membered rings from dinitriles.

Q2: What is the role of the gem-dimethyl group in potential side reactions?

A2: The gem-dimethyl group at the 3-position of the cyclopentanone (B42830) precursor introduces significant steric hindrance. In the Dieckmann condensation, this substitution pattern leads to a β-keto ester intermediate that lacks an acidic α-proton. This makes the final deprotonation step of the catalytic cycle impossible, rendering the overall reaction an equilibrium process that can be reversed under the reaction conditions.[1] In both syntheses, the steric bulk can also slow down the desired intramolecular cyclization, potentially allowing more time for intermolecular side reactions if the concentration is not well-controlled.

Q3: Can I use other bases for the Dieckmann condensation?

A3: Yes, while sodium ethoxide is a classic choice, stronger, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are often more effective, especially in aprotic solvents.[2] These bases can help to drive the reaction to completion, which is particularly important given the reversible nature of the cyclization for this specific substrate.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the Dieckmann and Thorpe-Ziegler reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the reaction mixture to the starting material, the disappearance of the starting material and the appearance of a new spot corresponding to the cyclized product can be observed.

Q5: What are the key purification challenges for this compound?

A5: The primary challenge is separating the desired product from unreacted starting material and any side products, which may have similar boiling points. Vacuum distillation is the most common and effective method for purification. Careful fractionation is necessary to obtain a high purity product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Dieckmann Condensation Thorpe-Ziegler Cyclization
Starting Material Dialkyl 2,2-dimethyladipate2,2-Dimethyladiponitrile
Key Intermediate 2-Alkoxycarbonyl-3,3-dimethylcyclopentanone2-Amino-4,4-dimethylcyclopent-1-enecarbonitrile
Common Bases NaOEt, NaH, KOtBuNaH, Sodium alkoxides
Typical Solvents Toluene, THF, EthanolToluene, Xylene
Key Side Reaction Reverse Dieckmann ReactionPolymerization
Final Step Hydrolysis & DecarboxylationHydrolysis

Visualizations

Dieckmann_Condensation_Workflow start Diethyl 2,2-Dimethyladipate base Strong Base (e.g., NaH) in Anhydrous Solvent start->base 1. cyclization Intramolecular Cyclization base->cyclization intermediate 2-Ethoxycarbonyl-3,3-dimethylcyclopentanone cyclization->intermediate 2. side_reaction Reverse Dieckmann (Side Reaction) cyclization->side_reaction Competing Equilibrium hydrolysis Acidic Hydrolysis & Decarboxylation (Heat) intermediate->hydrolysis 3. product This compound hydrolysis->product 4. side_reaction->start

Caption: Workflow for the Dieckmann Condensation Synthesis.

Thorpe_Ziegler_Workflow start 2,2-Dimethyladiponitrile base Strong Base (e.g., NaH) in Anhydrous Solvent start->base 1. side_reaction Polymerization (Side Reaction) start->side_reaction High Concentration cyclization Intramolecular Cyclization base->cyclization intermediate 2-Amino-4,4-dimethylcyclopent- 1-enecarbonitrile cyclization->intermediate 2. hydrolysis Acidic Hydrolysis (Heat) intermediate->hydrolysis 3. product This compound hydrolysis->product 4.

Caption: Workflow for the Thorpe-Ziegler Cyclization Synthesis.

Troubleshooting_Logic start Low Yield of This compound check_route Which Synthetic Route? start->check_route dieckmann Dieckmann Condensation check_route->dieckmann Dieckmann thorpe Thorpe-Ziegler check_route->thorpe Thorpe-Ziegler d_issue1 Incomplete Cyclization? dieckmann->d_issue1 t_issue1 Incomplete Cyclization? thorpe->t_issue1 d_solution1 Use Stronger Base (NaH) Check for Moisture High Dilution d_issue1->d_solution1 Yes d_issue2 Incomplete Decarboxylation? d_issue1->d_issue2 No d_solution2 Ensure Strong Acid (pH 1-2) Increase Reflux Time/Temp d_issue2->d_solution2 Yes t_solution1 Increase Reaction Temp/Time Ensure Anhydrous Conditions t_issue1->t_solution1 Yes t_issue2 Side Products from Hydrolysis? t_issue1->t_issue2 No t_solution2 Use Two-Stage Hydrolysis (Mild then Strong Acid) t_issue2->t_solution2 Yes

Caption: Troubleshooting Logic for Low Yields.

References

Preventing byproduct formation in 3,3-Dimethylcyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-dimethylcyclopentanone. The focus is on preventing byproduct formation and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are their common pitfalls?

The most common and effective method for synthesizing this compound is through the intramolecular cyclization of a dialkyl 2,2-dimethyladipate, followed by hydrolysis and decarboxylation. This is known as the Dieckmann condensation. An alternative route is the Thorpe-Ziegler reaction, which involves the cyclization of 2,2-dimethyladiponitrile.

Common pitfalls include:

  • Low Yield: Often due to incomplete reaction, side reactions, or suboptimal workup and purification.

  • Byproduct Formation: Intermolecular condensation, unreacted starting materials, and incomplete hydrolysis or decarboxylation can lead to impurities.

  • Reaction Control: The Dieckmann condensation is often an exothermic reaction that requires careful temperature management.

Q2: I am observing a significant amount of high-boiling point residue in my crude product. What is the likely cause?

A high-boiling point residue is often indicative of intermolecular condensation products (polymers or dimers). This occurs when one molecule of the diester reacts with another, rather than undergoing the desired intramolecular cyclization.

To minimize this:

  • High Dilution: Running the reaction at a lower concentration favors the intramolecular pathway. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture.

  • Choice of Base and Solvent: Using sterically hindered bases in aprotic solvents can sometimes favor the intramolecular reaction.

Q3: My yield of this compound is consistently low. What are the key parameters to optimize?

Low yields can stem from several factors throughout the two-step synthesis. Key parameters to investigate are:

  • Dieckmann Condensation:

    • Base Quality and Stoichiometry: Ensure the base (e.g., sodium ethoxide, sodium hydride) is fresh and anhydrous. Use of at least one equivalent is crucial to drive the equilibrium by deprotonating the resulting β-keto ester.[1]

    • Reaction Time and Temperature: The reaction needs to be driven to completion. Monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended. While the reaction is often initiated at room temperature, a period of reflux may be necessary.[2]

  • Hydrolysis and Decarboxylation:

    • Acid/Base Concentration and Temperature: Incomplete hydrolysis of the intermediate β-keto ester or incomplete decarboxylation will lower the yield of the final product. Sufficient heating is typically required for the decarboxylation step.

Troubleshooting Guide: Byproduct Formation

This guide addresses specific byproducts that may be encountered during the synthesis of this compound via the Dieckmann condensation of diethyl 2,2-dimethyladipate.

Observed Issue Potential Byproduct Plausible Cause Recommended Solution & Prevention
Peak corresponding to starting material in GC/MS Diethyl 2,2-dimethyladipateIncomplete Dieckmann condensation.Increase reaction time and/or temperature. Ensure the base is active and used in the correct stoichiometric amount. Consider a stronger base or a different solvent system (e.g., NaH in THF or toluene).
Broad, high molecular weight peaks in GC/MS or baseline noise Polymeric/Oligomeric estersIntermolecular Claisen condensation is competing with the intramolecular Dieckmann cyclization.[3]Employ high-dilution conditions. Add the diethyl 2,2-dimethyladipate slowly to the base solution using a syringe pump. This maintains a low concentration of the substrate, favoring the intramolecular reaction.
Peak corresponding to the β-keto ester intermediate in GC/MS of the final product Ethyl 2-oxo-4,4-dimethylcyclopentanecarboxylateIncomplete hydrolysis and/or decarboxylation.Ensure complete hydrolysis by using a sufficient excess of acid or base and allowing for adequate reaction time. Increase the temperature and/or duration of the decarboxylation step. Acid-catalyzed decarboxylation (e.g., with aqueous HCl or H₂SO₄) often requires heating.
Peak corresponding to the β-keto acid in GC/MS of the final product 2-oxo-4,4-dimethylcyclopentanecarboxylic acidIncomplete decarboxylation.Increase the temperature and/or reaction time during the decarboxylation step. Ensure the reaction medium is sufficiently acidic if performing acid-catalyzed decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This two-step procedure is adapted from standard laboratory practices for Dieckmann condensations.[2][4]

Step 1: Dieckmann Condensation of Diethyl 2,2-dimethyladipate

  • Materials:

    • Diethyl 2,2-dimethyladipate

    • Sodium ethoxide (or sodium hydride)

    • Anhydrous toluene (B28343) (or THF)

    • Aqueous HCl (for workup)

    • Diethyl ether (for extraction)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate (B86663)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

    • Slowly add diethyl 2,2-dimethyladipate (1.0 equivalent) to the stirred suspension at room temperature over 1-2 hours using a syringe pump.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the starting material is consumed as monitored by TLC or GC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl until the mixture is acidic.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude ethyl 2-oxo-4,4-dimethylcyclopentanecarboxylate. This intermediate can be purified by vacuum distillation or used directly in the next step.

Step 2: Hydrolysis and Decarboxylation

  • Materials:

    • Crude ethyl 2-oxo-4,4-dimethylcyclopentanecarboxylate

    • Aqueous solution of a strong acid (e.g., 6M HCl or 3M H₂SO₄)

    • Diethyl ether (for extraction)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Combine the crude β-keto ester with the aqueous acid solution in a round-bottom flask.

    • Heat the mixture to reflux for 4-8 hours. The evolution of CO₂ should be observed. Monitor the reaction by TLC or GC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate (carefully, due to CO₂ evolution if any unreacted acid is present), then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Visualizations

Synthesis_Workflow start Diethyl 2,2-dimethyladipate step1 Dieckmann Condensation (NaOEt, Toluene, Reflux) start->step1 intermediate Ethyl 2-oxo-4,4-dimethyl- cyclopentanecarboxylate step1->intermediate step2 Hydrolysis & Decarboxylation (aq. Acid, Heat) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Byproducts cluster_main Main Reaction Pathway cluster_side Side Reactions Diethyl 2,2-dimethyladipate Diethyl 2,2-dimethyladipate Intramolecular Cyclization Intramolecular Cyclization Diethyl 2,2-dimethyladipate->Intramolecular Cyclization Desired Intermolecular Condensation Intermolecular Condensation Diethyl 2,2-dimethyladipate->Intermolecular Condensation Undesired β-Keto Ester Intermediate β-Keto Ester Intermediate Intramolecular Cyclization->β-Keto Ester Intermediate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation β-Keto Ester Intermediate->Hydrolysis & Decarboxylation Desired Incomplete Hydrolysis/\nDecarboxylation Incomplete Hydrolysis/ Decarboxylation β-Keto Ester Intermediate->Incomplete Hydrolysis/\nDecarboxylation Undesired This compound This compound Hydrolysis & Decarboxylation->this compound Desired Polymeric Byproducts Polymeric Byproducts Intermolecular Condensation->Polymeric Byproducts Unreacted Intermediate/\nβ-Keto Acid Unreacted Intermediate/ β-Keto Acid Incomplete Hydrolysis/\nDecarboxylation->Unreacted Intermediate/\nβ-Keto Acid

Caption: Main vs. Side Reaction Pathways.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Crude Product by GC-MS/TLC start->check_sm sm_present Unreacted Starting Material Present? check_sm->sm_present polymers High MW Byproducts Present? sm_present->polymers No solution_sm Optimize Dieckmann Condensation: - Increase reaction time/temp - Check base quality/stoichiometry sm_present->solution_sm Yes intermediate_present Intermediate β-Keto Ester/ Acid Present? polymers->intermediate_present No solution_polymers Optimize Dieckmann Condensation: - Use high dilution - Slow substrate addition polymers->solution_polymers Yes solution_intermediate Optimize Hydrolysis/Decarboxylation: - Increase reaction time/temp - Ensure sufficient acid/base intermediate_present->solution_intermediate Yes purify Purify Final Product intermediate_present->purify No

Caption: Troubleshooting workflow for low yield/purity.

References

Technical Support Center: Temperature Control in 3,3-Dimethylcyclopentanone Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of 3,3-dimethylcyclopentanone. Proper temperature control is critical for achieving high yields and minimizing side products in these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the formation of the enolate of this compound?

The formation of the enolate is typically performed at low temperatures, commonly -78 °C (dry ice/acetone bath), particularly when using strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA).[1][2][3] This low temperature favors the formation of the kinetic enolate, which is generally desired for selective mono-alkylation at the less hindered α-carbon.[2][4] Maintaining a low temperature minimizes side reactions and prevents the equilibration to the more stable thermodynamic enolate.[1][2]

Q2: How does reaction temperature affect the selectivity of alkylation?

Temperature plays a crucial role in the selectivity between mono- and di-alkylation.

  • Low Temperatures (-78 °C to -50 °C): Favor the kinetic enolate, leading to a higher proportion of the desired mono-alkylated product.[1][5]

  • Higher Temperatures (0 °C to room temperature): Can lead to an equilibrium between the kinetic and thermodynamic enolates.[4] More significantly, at higher temperatures, the mono-alkylated product can be deprotonated to form a new enolate, which can then react with the alkylating agent to form an undesired di-alkylated product.[1]

Q3: What are the common side reactions related to improper temperature control?

The most common side reaction resulting from poor temperature control is over-alkylation (di-alkylation). If the reaction temperature is too high, the mono-alkylated product can be deprotonated and react further. Other potential side reactions include aldol (B89426) condensation, especially if the enolate is allowed to warm before the addition of the alkylating agent.

Q4: Can the alkylating agent be added at room temperature?

It is strongly recommended to add the alkylating agent at the same low temperature at which the enolate was formed (e.g., -78 °C). Adding the alkylating agent at a higher temperature can lead to a rapid, exothermic reaction that is difficult to control, resulting in the formation of side products. After the addition, the reaction mixture is typically allowed to warm slowly to room temperature to ensure the reaction goes to completion.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation. 2. Reaction temperature is too low for the specific alkylating agent. 3. The base was added at too high a temperature, leading to decomposition.1. Ensure the use of a strong, fresh base like LDA. 2. After adding the alkylating agent at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours.[3] 3. Always add the base to the ketone solution at the recommended low temperature (-78 °C).
Significant Amount of Di-alkylated Product 1. The reaction temperature was too high during enolate formation or alkylation. 2. The reaction was allowed to warm for too long. 3. An excess of the alkylating agent was used.1. Maintain a consistently low temperature (-78 °C) during enolate formation and the addition of the alkylating agent.[1] 2. Monitor the reaction by TLC to determine the optimal reaction time. 3. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the alkylating agent.[4]
Formation of Aldol Condensation Products 1. The enolate solution was allowed to warm before the addition of the alkylating agent. 2. The reaction was not sufficiently cooled.1. Add the alkylating agent promptly after the enolate formation is complete, while maintaining the low temperature. 2. Ensure efficient stirring and a properly prepared cooling bath.
Recovery of Unreacted Starting Material 1. Insufficient amount of base. 2. The reaction time was too short. 3. The temperature was not allowed to rise sufficiently after the addition of the alkylating agent.1. Use at least one equivalent of a strong base. 2. Increase the reaction time after the addition of the alkylating agent. 3. Allow the reaction to slowly warm to room temperature and stir for an adequate amount of time.[3]

Data Presentation

Table 1: Expected Outcome vs. Reaction Temperature in this compound Alkylation

TemperatureExpected Major ProductPotential Side ProductsNotes
-78 °C Mono-alkylated productMinimalIdeal for selective mono-alkylation. Favors kinetic enolate formation.[1][2]
-40 °C to 0 °C Mono-alkylated productIncreased di-alkylationYield of mono-alkylated product may decrease.[5]
Room Temperature Mixture of mono- and di-alkylated productsSignificant di-alkylation, aldol productsDifficult to control and generally not recommended for selective alkylation.

Experimental Protocols

General Protocol for the Kinetically Controlled Mono-alkylation of this compound

This protocol is a general guideline and may require optimization.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: While maintaining the temperature at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add the alkylating agent (1.05 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., 2 x 50 mL of diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Experimental Workflow for Alkylation cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification setup Flame-dried flask under inert atmosphere lda_prep 1. Prepare LDA at -78°C setup->lda_prep enolate_form 2. Add this compound at -78°C lda_prep->enolate_form add_alkyl 3. Add alkylating agent at -78°C enolate_form->add_alkyl warm_react 4. Slowly warm to room temperature add_alkyl->warm_react quench 5. Quench with NH4Cl warm_react->quench extract 6. Extraction quench->extract purify 7. Purification extract->purify

Caption: A typical workflow for the alkylation of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_sm Check for unreacted starting material start->check_sm check_side_products Check for side products start->check_side_products sm_present Starting material present? check_sm->sm_present side_products_present Di-alkylation or Aldol products? check_side_products->side_products_present solution1 Increase reaction time / warming period sm_present->solution1 Yes solution2 Check base quality / stoichiometry sm_present->solution2 No solution3 Lower reaction temperature side_products_present->solution3 Yes solution4 Check reagent purity side_products_present->solution4 No

References

Troubleshooting low conversion rates in 3,3-Dimethylcyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of 3,3-Dimethylcyclopentanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: I am observing very low or no conversion of my starting material (e.g., dimethyl 3,3-dimethyladipate or 2,2-dimethyladiponitrile). What are the potential causes and how can I improve the conversion rate?

A: Low or no conversion is a common issue that can often be traced back to the reaction setup and reagents. Here’s a systematic approach to troubleshooting:

  • Inadequate Base Strength or Activity: The intramolecular cyclization reactions used to synthesize this compound, such as the Dieckmann condensation or Thorpe-Ziegler reaction, require a strong base to generate the necessary carbanion intermediate.

    • Recommendation: Ensure the base is fresh and has been handled under appropriate anhydrous conditions. For Dieckmann condensations, sodium hydride (NaH) or sodium ethoxide (NaOEt) are common. For the more challenging Thorpe-Ziegler cyclization of dinitriles, a stronger base like sodium amide (NaNH₂) or a hindered base like lithium diisopropylamide (LDA) might be necessary.[1]

  • Presence of Moisture: Protic solvents or moisture in the reaction flask can quench the strong base and the carbanion intermediate, halting the reaction.

    • Recommendation: Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents. Handle hygroscopic bases in a glovebox or under an inert atmosphere.

  • Suboptimal Reaction Temperature: The rate of enolate/carbanion formation and the subsequent intramolecular cyclization are temperature-dependent.

    • Recommendation: For Dieckmann condensations, the reaction may require heating (refluxing in a solvent like toluene) to proceed at a reasonable rate.[2] Conversely, some reactions involving highly reactive intermediates may require initial cooling to control the reaction rate and prevent side reactions.[3]

  • Poor Reagent Quality: The purity of the starting diester or dinitrile is crucial. Impurities can interfere with the reaction.

    • Recommendation: Purify the starting material before use if its purity is questionable.

Issue 2: Formation of Side Products and Low Yield of this compound

Q: My reaction is consuming the starting material, but the yield of this compound is low, and I am observing significant side products. What are the likely side reactions, and how can I suppress them?

A: The formation of byproducts is a key reason for low yields. The nature of the side products depends on the synthetic route.

  • Intermolecular Condensation/Polymerization: This is a common side reaction, especially in Dieckmann and Thorpe-Ziegler reactions. Instead of the desired intramolecular cyclization, the enolate/carbanion from one molecule reacts with another molecule of the starting material, leading to polymers or dimers.

    • Recommendation: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the base/solvent mixture over a prolonged period. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.[1]

  • Cleavage of the β-keto ester product (Dieckmann): The cyclic β-keto ester product can undergo cleavage under strongly basic conditions, especially if there is no enolizable proton between the carbonyls.[4]

    • Recommendation: Use a stoichiometric amount of base. The reaction is driven to completion by the deprotonation of the acidic proton of the β-keto ester. Using a large excess of base can promote side reactions. The reaction should be quenched by acidification after the initial reaction is complete.[5]

  • Incomplete Hydrolysis (Thorpe-Ziegler): The Thorpe-Ziegler reaction initially forms a cyclic enamine-nitrile intermediate, which needs to be hydrolyzed to the ketone. Incomplete hydrolysis will result in a lower yield of the final product.[6]

    • Recommendation: Ensure the hydrolysis step is carried out under sufficiently acidic conditions and for an adequate duration. Heating during hydrolysis can also promote the conversion to the ketone.[6]

Issue 3: Difficulty in Purifying this compound

Q: I have obtained a crude product, but I am facing challenges in purifying this compound. What are the recommended purification methods?

A: Purification can be challenging due to the presence of unreacted starting materials, polymeric byproducts, or other impurities.

  • Distillation: this compound is a liquid at room temperature and can be purified by vacuum distillation.[7] This is effective for separating it from less volatile polymeric materials and salts.

  • Acidic Wash: If the synthesis involves a basic workup, residual basic impurities might be present.

    • Recommendation: A dilute acid wash (e.g., with HCl) during the workup can help remove these.[8]

  • Chromatography: For small-scale synthesis or to achieve very high purity, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used.

Data on Reaction Parameters

While specific quantitative data for the synthesis of this compound is dispersed across various sources, the following table summarizes the expected qualitative impact of key reaction parameters on the yield and purity based on established principles of the Dieckmann and Thorpe-Ziegler reactions.

ParameterVariationExpected Impact on YieldExpected Impact on PurityRationale
Base Strength Too WeakLowHigh (mostly unreacted starting material)Insufficient deprotonation to initiate the reaction.[1]
OptimalHighHighEfficient formation of the reactive intermediate.
Too Strong/ExcessMay DecreaseMay DecreaseCan promote side reactions like decomposition or product cleavage.[4]
Concentration HighMay DecreaseMay DecreaseFavors intermolecular side reactions (polymerization).[1]
Low (High Dilution)HighHighFavors the desired intramolecular cyclization.[1]
Temperature Too LowLowHigh (incomplete reaction)The reaction rate is too slow.
OptimalHighHighA balance between a reasonable reaction rate and minimal side reactions.
Too HighMay DecreaseMay DecreaseCan lead to decomposition of reactants or products and promote side reactions.[9]
Reaction Time Too ShortLowHigh (incomplete reaction)The reaction has not proceeded to completion.
OptimalHighHighAllows for maximum conversion without significant byproduct formation.
Too LongMay DecreaseMay DecreaseIncreased chance of side reactions and product degradation.[10]

Experimental Protocols

1. Synthesis of this compound via Dieckmann Condensation of Dimethyl 3,3-Dimethyladipate

This protocol is a representative procedure based on the principles of the Dieckmann condensation.

  • Materials:

    • Dimethyl 3,3-dimethyladipate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous toluene (B28343)

    • Concentrated Hydrochloric Acid

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous toluene to the flask.

    • Heat the suspension to reflux.

    • In a separate flask, prepare a solution of dimethyl 3,3-dimethyladipate (1 equivalent) in anhydrous toluene.

    • Add the diester solution dropwise to the refluxing sodium hydride suspension over a period of 2-3 hours.

    • After the addition is complete, continue to reflux the mixture for an additional 2 hours or until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of concentrated hydrochloric acid until the mixture is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and add water. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.

    • For decarboxylation, reflux the crude β-keto ester with aqueous acid (e.g., 10% H₂SO₄) until CO₂ evolution ceases.

    • Cool the mixture, extract with diethyl ether, wash the organic layer with water and brine, dry, and concentrate.

    • Purify the resulting crude this compound by vacuum distillation.

2. Synthesis of this compound via Thorpe-Ziegler Reaction of 2,2-Dimethyladiponitrile

This protocol is a representative procedure based on the principles of the Thorpe-Ziegler reaction.

  • Materials:

    • 2,2-Dimethyladiponitrile

    • Sodium amide (NaNH₂)

    • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

    • Concentrated Hydrochloric Acid

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Under an inert atmosphere, add sodium amide (1.1 equivalents) to a flame-dried, three-necked round-bottom flask.

    • Add anhydrous DMF or toluene.

    • Heat the mixture to a gentle reflux.

    • Dissolve 2,2-dimethyladiponitrile (1 equivalent) in anhydrous DMF or toluene and add it dropwise to the refluxing base suspension over 2-3 hours.

    • After the addition, continue refluxing for another 2-4 hours.

    • Cool the reaction to room temperature and quench by carefully pouring it over a mixture of ice and concentrated hydrochloric acid.

    • Heat the acidic mixture to reflux for 2-4 hours to ensure complete hydrolysis of the enamine-nitrile intermediate.

    • Cool the mixture to room temperature and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_base Check Base: - Strength adequate? - Handled under anhydrous conditions? - Fresh? start->check_base check_conditions Review Reaction Conditions: - Anhydrous solvent and glassware? - Correct temperature? - Efficient stirring? start->check_conditions check_reagents Verify Reagent Quality: - Purity of starting material? - Any potential inhibitors? start->check_reagents side_reactions Investigate Side Reactions: - Evidence of polymerization? - Incomplete hydrolysis (Thorpe-Ziegler)? - Product cleavage (Dieckmann)? start->side_reactions solution_base Solution: - Use a stronger/fresher base. - Ensure anhydrous handling. check_base->solution_base solution_conditions Solution: - Use anhydrous solvents/dry glassware. - Optimize temperature. - Improve stirring. check_conditions->solution_conditions solution_reagents Solution: - Purify starting material. check_reagents->solution_reagents solution_side_reactions Solution: - Use high-dilution conditions. - Ensure complete hydrolysis. - Use stoichiometric base. side_reactions->solution_side_reactions end Improved Conversion Rate solution_base->end solution_conditions->end solution_reagents->end solution_side_reactions->end

Caption: Troubleshooting workflow for low conversion rates in this compound synthesis.

Reaction_Pathways cluster_desired Desired Pathway cluster_side Side Reactions start_material Starting Material (Diester or Dinitrile) intermediate Cyclic Intermediate (β-Keto Ester or Enamine-Nitrile) start_material->intermediate Intramolecular Cyclization polymer Polymer/Dimer start_material->polymer Intermolecular Reaction product This compound intermediate->product Hydrolysis/ Decarboxylation cleavage Ring-Opened Product intermediate->cleavage Base-induced Cleavage

Caption: Reaction pathways in this compound synthesis.

References

Technical Support Center: Purification of 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylcyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The most common methods for purifying this compound are vacuum distillation and column chromatography.[1] The choice of method depends on the nature of the impurities and the required final purity. For industrial-scale purification, vacuum distillation is often preferred, while column chromatography is suitable for achieving high purity on a smaller scale.[1]

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of 97% to 99%.[2][3] It is crucial to verify the purity of the starting material before use in sensitive applications.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective analytical technique for assessing the purity of this compound and identifying potential impurities.[1]

Q4: Are there any known isomers of this compound that can be difficult to separate?

A4: While this compound itself does not have stereoisomers, impurities from the synthesis process may include structural isomers such as 2,3-dimethylcyclopentanone or 3,4-dimethylcyclopentanone, which can have similar boiling points, making separation by distillation challenging.[1]

Troubleshooting Guides

Distillation Issues

Problem: Poor separation of impurities during vacuum distillation.

Possible Cause Troubleshooting Step
Close Boiling Points of Impurities - Fractional Distillation: Use a fractionating column with a high number of theoretical plates to improve separation efficiency. - Azeotropic Distillation: Investigate the possibility of forming an azeotrope with a suitable solvent to alter the relative volatilities of the components.
Thermal Decomposition - Lower the Pressure: Conduct the distillation at the lowest possible pressure to reduce the boiling point and minimize thermal stress on the compound. - Use a Wiped Film Evaporator: For highly sensitive materials, a wiped film evaporator provides a very short residence time at high temperatures.
Bumping or Uneven Boiling - Use a Magnetic Stirrer or Boiling Chips: Ensure smooth boiling to prevent bumping and contamination of the distillate. - Proper Insulation: Insulate the distillation column to maintain a consistent temperature gradient.
Column Chromatography Issues

Problem: Ineffective separation of this compound from impurities using column chromatography.

Possible Cause Troubleshooting Step
Inappropriate Stationary Phase - Test Different Sorbents: While silica (B1680970) gel is common, other stationary phases like alumina (B75360) or reverse-phase materials might provide better separation depending on the impurity profile.
Incorrect Mobile Phase (Eluent) - Optimize Solvent System: Systematically vary the polarity of the eluent. A gradient elution, where the solvent composition changes over time, can often improve separation.[2] - Use TLC for Method Development: Perform Thin Layer Chromatography (TLC) with various solvent systems to quickly identify the optimal conditions before running the column.
Column Overloading - Reduce Sample Load: Overloading the column leads to poor separation. Reduce the amount of crude material applied to the column.
Poor Column Packing - Ensure Uniform Packing: Uneven packing can cause channeling and band broadening. Use a slurry packing method to create a homogenous column bed.[2]

Experimental Protocols

Detailed Methodology: Purification via Bisulfite Adduct Formation

This method can be effective for separating ketones from non-ketonic impurities. A similar procedure has been described for the purification of (S,S)-3,4-dimethyl-cyclopentanone and can be adapted for the 3,3-isomer.[3]

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable solvent (e.g., water or an alcohol/water mixture).

    • Add a saturated solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) to the mixture while stirring.[3]

    • Stir the mixture at room temperature. A solid precipitate of the bisulfite adduct should form.[3]

  • Isolation of the Adduct:

    • Filter the solid adduct from the reaction mixture.

    • Wash the solid with a cold solvent (e.g., ethanol (B145695) or ether) to remove any trapped impurities.

  • Decomposition of the Adduct:

    • Suspend the washed adduct in water.

    • Add a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) or an acid (e.g., hydrochloric acid) to decompose the adduct and regenerate the pure ketone.

    • The pure this compound will separate as an oily layer.

  • Extraction and Drying:

    • Extract the regenerated ketone with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal:

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O[1][4][5][6]
Molecular Weight 112.17 g/mol [1][4][5][6]
Boiling Point 156.96 °C - 160.92 °C (at 760 mmHg)[6]
80 °C (at 12 mmHg)[4]
Density ~0.91 - 0.92 g/cm³[4][6]

Visualizations

Purification_Workflow Crude Crude this compound Purity_Check_1 Purity Assessment (GC-MS) Crude->Purity_Check_1 Distillation Vacuum Distillation Purity_Check_1->Distillation >95% Purity Target Chromatography Column Chromatography Purity_Check_1->Chromatography >99% Purity Target Purity_Check_2 Final Purity Check (GC-MS) Distillation->Purity_Check_2 Chromatography->Purity_Check_2 Pure_Product Pure this compound Purity_Check_2->Pure_Product Meets Specification

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Unsuccessful Check_Method Which method was used? Start->Check_Method Distillation Distillation Check_Method->Distillation Distillation Chromatography Chromatography Check_Method->Chromatography Chromatography Dist_Impurity Impurity Boiling Point Close? Distillation->Dist_Impurity Chrom_Eluent Eluent Optimized? Chromatography->Chrom_Eluent Fractional Use Fractional Column Dist_Impurity->Fractional Yes Success Purification Successful Dist_Impurity->Success No, check other parameters TLC Perform TLC Screening Chrom_Eluent->TLC No Chrom_Eluent->Success Yes, check other parameters Fractional->Success TLC->Success

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Improving Stereoselectivity in Reactions with 3,3-Dimethylcyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high stereoselectivity in reactions involving 3,3-dimethylcyclopentanone and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Stereoselective Reduction of the Carbonyl Group

Q1: I am getting a low diastereomeric ratio (d.r.) in the reduction of a substituted this compound. How can I improve the stereoselectivity?

A1: Low diastereoselectivity in the reduction of substituted this compound derivatives is a common issue. The choice of reducing agent and reaction temperature are critical factors.

  • Potential Cause 1: Inappropriate Reducing Agent. Less sterically demanding reducing agents, such as sodium borohydride (B1222165) (NaBH₄), often provide poor stereocontrol with hindered ketones like this compound derivatives.

  • Solution 1: Employ Bulky Hydride Reagents. Sterically hindered reagents like L-Selectride® or K-Selectride® are highly effective in achieving high diastereoselectivity.[1][2][3] These reagents approach the carbonyl group from the less sterically hindered face, leading to a higher proportion of the desired diastereomer.

  • Potential Cause 2: Suboptimal Reaction Temperature. Higher reaction temperatures can lead to decreased selectivity by favoring the thermodynamically more stable product, which may not be the desired isomer.

  • Solution 2: Maintain Low Reaction Temperatures. Performing the reduction at low temperatures, typically -78 °C, is crucial for maximizing kinetic control and, consequently, diastereoselectivity.[1]

Q2: I need to perform an enantioselective reduction of this compound. Which method provides high enantiomeric excess (e.e.)?

A2: For the enantioselective reduction of prochiral ketones like this compound, the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction) is a highly reliable method.[4][5]

  • Methodology: This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source (e.g., BH₃•THF or BH₃•SMe₂).[4][6] The chiral catalyst creates a chiral environment around the ketone, directing the hydride delivery to one face of the carbonyl group.

  • Expected Outcome: The CBS reduction is known to provide high enantiomeric excess, often exceeding 95% e.e., for a wide range of ketones.[5][6] The stereochemistry of the resulting alcohol is predictable based on the chirality of the oxazaborolidine catalyst used.[7]

  • Troubleshooting Low Enantioselectivity in CBS Reductions:

    • Moisture: The presence of water can significantly decrease the enantioselectivity. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4]

    • Solvent Purity: Use anhydrous solvents. Traces of coordinating impurities can negatively impact catalyst performance.[8]

    • Reagent Quality: Use freshly opened or properly stored borane reagents. The quality of commercially available borane solutions can vary and impact enantioselectivity.[5]

Stereoselective Alkylation

Q3: I am struggling with regioselectivity and stereoselectivity in the alkylation of a this compound derivative.

A3: Achieving high selectivity in the alkylation of ketones requires careful control over the enolate formation and subsequent reaction with the electrophile.

  • Potential Cause 1: Formation of Mixed Enolates. For unsymmetrical this compound derivatives, deprotonation can lead to a mixture of regioisomeric enolates, resulting in a mixture of products.

  • Solution 1: Kinetic vs. Thermodynamic Enolate Formation.

    • Kinetic Enolate: To form the less substituted (kinetic) enolate, use a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in a non-polar solvent like THF.[9][10] The ketone should be added slowly to a solution of the base.

    • Thermodynamic Enolate: To favor the more substituted (thermodynamic) enolate, use a weaker base or allow the reaction mixture to warm to a higher temperature to permit equilibration.

  • Potential Cause 2: Poor Diastereoselectivity in the Alkylation Step. Once the desired enolate is formed, the approach of the electrophile determines the stereochemistry of the new stereocenter.

  • Solution 2: Use of Chiral Auxiliaries. Attaching a chiral auxiliary to the this compound derivative can effectively control the facial selectivity of the alkylation.[11] The bulky chiral auxiliary blocks one face of the enolate, directing the electrophile to the opposite face. Common chiral auxiliaries include those derived from amino alcohols. After the alkylation, the auxiliary can be removed.

Stereoselective Aldol (B89426) Reactions

Q4: My aldol reaction with a this compound derivative and an aldehyde is giving a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?

A4: The stereochemical outcome of an aldol reaction is highly dependent on the geometry of the enolate and the reaction conditions.

  • Potential Cause: Lack of Control over Enolate Geometry. For many ketones, lithium enolates can exist as a mixture of E and Z isomers, leading to poor diastereoselectivity in the subsequent aldol addition.

  • Solution: Utilize Boron Enolates. The use of boron enolates often provides higher levels of diastereoselectivity compared to lithium enolates.[9][10] Boron enolates can be generated with reagents like dicyclohexylboron triflate. The shorter boron-oxygen and boron-carbon bonds lead to a more compact and organized six-membered ring transition state (Zimmerman-Traxler model), enhancing the facial selectivity of the reaction with the aldehyde.

  • Troubleshooting Aldol Reactions:

    • Temperature Control: Maintain low temperatures (-78 °C) throughout the enolate formation and the addition of the aldehyde to ensure kinetic control.[10]

    • Base and Solvent: The choice of base and solvent can influence the E/Z ratio of the enolate. Empirical optimization for your specific substrate may be necessary.

    • Lewis Acid Additives: The presence of certain Lewis acids can influence the transition state and, therefore, the diastereoselectivity.

Data Presentation

Table 1: Diastereoselective Reduction of Substituted Cyclopentanones

Ketone SubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
3-(Hydroxymethyl)cyclopentanoneL-Selectride®THF-78>95:5~90[1]
3-(Hydroxymethyl)cyclopentanoneK-Selectride®THF-78>95:5~90[1]
3-(Hydroxymethyl)cyclopentanoneNaBH₄Methanol0 to 2575:25>95[1]
3-(Hydroxymethyl)cyclopentanoneNaBH₄THF-7885:15>95[1]

Table 2: Enantioselective Reduction of 2,3-Disubstituted Cyclopentenones using CBS Reduction

SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
2,3-Disubstituted Cyclopentenone(R)-2-methyloxazaborolidine82-9889-96

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction using L-Selectride®

This protocol is adapted for a generic substituted this compound and aims to maximize the formation of the diastereomer resulting from hydride attack from the less hindered face.

Materials:

  • Substituted this compound (1.0 eq)

  • L-Selectride® (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and nitrogen inlet

Procedure:

  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Dissolve the substituted this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) to the cooled ketone solution via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Enantioselective CBS Reduction

This protocol provides a general methodology for the enantioselective reduction of this compound.

Materials:

  • This compound (1.0 eq)

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution in THF, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and nitrogen inlet

Procedure:

  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • To a stirred solution of the CBS catalyst (0.1 eq) in anhydrous THF at room temperature under nitrogen, add BH₃•THF (1.0 eq) dropwise.

  • Stir the mixture for 10 minutes.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral alcohol.

Visualizations

experimental_workflow_reduction cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_end Product start This compound Derivative reagent Select Reducing Agent (e.g., L-Selectride® or CBS/BH₃) start->reagent conditions Set Conditions (Anhydrous Solvent, -78°C) reagent->conditions reaction Perform Reduction conditions->reaction quench Quench Reaction reaction->quench workup Aqueous Workup quench->workup purification Purification (Chromatography) workup->purification end Stereochemically Enriched 3,3-Dimethylcyclopentanol Derivative purification->end

Caption: General experimental workflow for the stereoselective reduction of this compound derivatives.

stereoselectivity_factors cluster_reagents Reagents & Catalysts cluster_conditions Reaction Conditions cluster_substrate Substrate Properties center Stereochemical Outcome reagent Reducing Agent (Steric Bulk) reagent->center catalyst Chiral Catalyst / Auxiliary (e.g., CBS, Oxazolidinone) catalyst->center base Base Strength & Sterics (for Enolate Formation) base->center temp Temperature (Kinetic vs. Thermodynamic Control) temp->center solvent Solvent Polarity & Purity solvent->center protecting_groups Protecting Groups (Steric & Electronic Effects) protecting_groups->center

Caption: Key factors influencing the stereochemical outcome in reactions of this compound derivatives.

References

Technical Support Center: Production of 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,3-Dimethylcyclopentanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is a two-step process. It begins with the Dieckmann condensation of a dialkyl 2,2-dimethyladipate, typically diethyl or dimethyl 2,2-dimethyladipate, to form a cyclic β-keto ester. This is followed by the hydrolysis and decarboxylation of the β-keto ester to yield the final product.[1][2][3] This intramolecular condensation is well-suited for creating five-membered rings.[1][4]

Q2: What are the critical parameters to control during the Dieckmann condensation step?

A2: The success of the Dieckmann condensation is highly dependent on several factors. The choice of a strong, non-nucleophilic base is crucial, with sodium ethoxide or sodium hydride in an anhydrous aprotic solvent like toluene (B28343) or THF being common.[2] Maintaining anhydrous conditions is critical to prevent hydrolysis of the ester and deactivation of the base. Temperature control is also important; while the reaction is often carried out at reflux, careful management of the reaction rate is necessary, especially during scale-up.[4]

Q3: What challenges can be expected when scaling up the production of this compound?

A3: Scaling up the synthesis of this compound presents several challenges. Heat transfer becomes a significant issue, particularly during the exothermic Dieckmann condensation. Inefficient heat dissipation can lead to side reactions and reduced yield. Mixing is another critical factor; ensuring homogenous mixing in a large reactor is essential for consistent reaction progress. Finally, the handling and transfer of large quantities of flammable solvents and reactive reagents require stringent safety protocols.

Q4: How is the crude this compound typically purified at a larger scale?

A4: For larger-scale purification, fractional distillation is the most effective method to separate this compound from solvents, byproducts, and any remaining starting materials.[5][6] The efficiency of the separation depends on the difference in boiling points of the components and the use of an appropriate fractionating column.[5] It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition of the product at high temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield in Dieckmann Condensation 1. Incomplete reaction. 2. Presence of moisture in reagents or solvent. 3. Insufficiently strong or decomposed base. 4. Incorrect reaction temperature.1. Monitor reaction progress by TLC or GC. Extend reaction time if necessary. 2. Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. 3. Use a fresh batch of a strong base like sodium ethoxide or sodium hydride. 4. Optimize the reaction temperature. For Dieckmann condensations, reflux in toluene is common.
Formation of a White Precipitate During Aqueous Workup This is often the sodium salt of the β-keto ester intermediate and is expected.Proceed with the acidic workup to neutralize the salt and facilitate the extraction of the β-keto ester into the organic phase.
Low Yield in Decarboxylation Step 1. Incomplete hydrolysis of the β-keto ester. 2. Insufficient heating during decarboxylation. 3. Polymerization of the product under harsh acidic conditions.1. Ensure complete hydrolysis by extending the reflux time with the acid solution. Monitor by TLC. 2. Maintain the recommended temperature for decarboxylation until CO2 evolution ceases. 3. Use a moderate acid concentration and avoid excessively high temperatures.
Product Contaminated with Starting Material (Dialkyl 2,2-dimethyladipate) 1. Incomplete Dieckmann condensation. 2. Inefficient purification.1. Re-evaluate the condensation reaction conditions (base, solvent, temperature, time). 2. Improve the efficiency of the fractional distillation by using a longer column or optimizing the reflux ratio.
Product is Dark in Color Formation of polymeric byproducts due to excessive heat or prolonged reaction times.Minimize reaction times and use reduced pressure for distillation to lower the boiling point and prevent thermal degradation.

Experimental Protocols

Lab-Scale Synthesis of this compound

Step 1: Dieckmann Condensation of Diethyl 2,2-dimethyladipate

  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 150 mL of anhydrous toluene.

  • Addition of Base: Carefully add 5.5 g (0.24 mol) of sodium metal (cut into small pieces) to the toluene. Heat the mixture to reflux with vigorous stirring to form a fine suspension of molten sodium.

  • Addition of Ester: Slowly add a solution of 46.0 g (0.20 mol) of diethyl 2,2-dimethyladipate in 50 mL of anhydrous toluene through the dropping funnel over 2 hours, maintaining a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 4 hours with stirring.

  • Quenching: Cool the reaction mixture to room temperature and cautiously add 50 mL of ethanol (B145695) to quench any unreacted sodium, followed by 100 mL of water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract the organic layer twice with 50 mL of 10% sodium hydroxide (B78521) solution. Combine the aqueous extracts.

Step 2: Hydrolysis and Decarboxylation

  • Acidification and Hydrolysis: Place the combined aqueous extracts in a 1 L round-bottom flask and add 150 mL of 20% sulfuric acid. Heat the mixture to reflux for 6 hours to facilitate hydrolysis and decarboxylation. Carbon dioxide evolution will be observed.

  • Extraction: Cool the reaction mixture to room temperature and extract with three 100 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Step 3: Purification by Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Distillation: Transfer the crude product to the distillation flask and distill under reduced pressure. Collect the fraction boiling at approximately 80 °C at 12 mmHg.[7]

Scale-Up Considerations and Data
Parameter Lab-Scale (0.2 mol) Pilot-Scale (20 mol) Key Considerations for Scale-Up
Diethyl 2,2-dimethyladipate 46.0 g4.60 kgEnsure accurate dosing and material transfer.
Sodium Metal 5.5 g0.55 kgHighly reactive; handle with extreme care. Consider using sodium dispersion for better reactivity and safety.
Anhydrous Toluene 200 mL20 LEnsure adequate ventilation and use of explosion-proof equipment.
Reaction Time (Condensation) 6 hours8-10 hoursMonitor reaction completion by in-process controls (e.g., GC) to avoid unnecessary heating.
Reaction Temperature Reflux (~110 °C)Reflux (~110 °C)Maintain precise temperature control to minimize side reactions. Ensure efficient heat exchange in the reactor.
Yield (Crude) ~75%~70-75%Yield may be slightly lower on a larger scale due to handling losses.
Purity (after Distillation) >98%>98%Efficient fractional distillation is crucial for achieving high purity.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_step3 Step 3: Purification prep Preparation of Reagents (Toluene, Sodium) add_ester Slow Addition of Diethyl 2,2-dimethyladipate prep->add_ester reflux1 Reflux for 4 hours add_ester->reflux1 quench Quench with Ethanol and Water reflux1->quench workup1 Aqueous Workup quench->workup1 hydrolysis Acidification and Hydrolysis (H2SO4, Reflux) workup1->hydrolysis Aqueous β-keto ester salt extraction Extraction with Diethyl Ether hydrolysis->extraction wash_dry Washing and Drying extraction->wash_dry evaporation Solvent Removal wash_dry->evaporation distillation Fractional Distillation (Reduced Pressure) evaporation->distillation Crude Product final_product This compound (>98% Purity) distillation->final_product troubleshooting_low_yield cluster_condensation Condensation Issues cluster_decarboxylation Decarboxylation Issues cluster_purification Purification Issues start Low Yield of This compound check_condensation Check Dieckmann Condensation Step start->check_condensation check_decarboxylation Check Hydrolysis/ Decarboxylation Step start->check_decarboxylation check_purification Check Purification Step start->check_purification moisture Moisture Present? check_condensation->moisture base_issue Base Quality/Amount? check_condensation->base_issue reaction_time Reaction Time Sufficient? check_condensation->reaction_time hydrolysis_complete Hydrolysis Complete? check_decarboxylation->hydrolysis_complete temp_sufficient Decarboxylation Temp OK? check_decarboxylation->temp_sufficient distillation_setup Distillation Setup Correct? check_purification->distillation_setup product_loss Product Loss During Workup? check_purification->product_loss

References

Managing exothermic reactions in 3,3-Dimethylcyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylcyclopentanone. The focus is on managing exothermic reactions to ensure experimental safety and success.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and which steps are typically exothermic?

A1: The most common and direct route to this compound is the Dieckmann condensation of a dialkyl 3,3-dimethyladipate (e.g., diethyl 3,3-dimethyladipate). The key exothermic steps in this synthesis pathway are:

  • Dieckmann Condensation: This intramolecular cyclization is base-catalyzed and can be exothermic, especially during the initial deprotonation and subsequent ring closure. The reaction of the base (e.g., sodium ethoxide) with the ester is a significant heat-generating step.

  • Saponification and Decarboxylation: Following the cyclization, the resulting β-keto ester is typically hydrolyzed (saponified) with a strong base, which is an exothermic process. The subsequent acidification and decarboxylation can also release heat.

Alternative, though less direct, synthetic strategies could involve alkylation of cyclopentanone (B42830) or related precursors. Alkylation reactions, particularly with reactive agents like methyl iodide, can be exothermic.

Q2: What are the critical safety precautions to take when performing the Dieckmann condensation for this compound synthesis?

A2: Due to the exothermic nature of the Dieckmann condensation, several safety measures are crucial:

  • Controlled Reagent Addition: The base (e.g., sodium ethoxide) should be added to the diester solution in a controlled manner, either portion-wise or via a dropping funnel, to manage the rate of the initial exothermic reaction.

  • Adequate Cooling: The reaction vessel must be equipped with an efficient cooling system, such as an ice-water bath or a cryocooler, to dissipate the heat generated.

  • Temperature Monitoring: Continuous monitoring of the internal reaction temperature with a calibrated thermometer is essential to ensure it remains within the desired range.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as the enolates formed are sensitive to oxygen and moisture.

  • Appropriate Quenching: The reaction should be quenched carefully by the slow addition of acid to the cooled reaction mixture to neutralize the excess base and protonate the enolate.

Q3: How can I monitor the progress of the Dieckmann condensation?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be carefully quenched and extracted for analysis to observe the disappearance of the starting diester and the appearance of the β-keto ester product.

Troubleshooting Guides

Issue 1: Runaway Reaction During Base Addition in Dieckmann Condensation

Question: My reaction temperature is increasing uncontrollably during the addition of sodium ethoxide for the Dieckmann condensation. What should I do?

Answer: A rapid and uncontrolled temperature increase indicates a runaway reaction, which is a serious safety hazard.

Immediate Actions:

  • Stop the addition of the base immediately.

  • Increase the efficiency of the cooling bath (e.g., add more ice/dry ice).

  • If the temperature continues to rise rapidly, and it is safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps
Rate of Base Addition is Too Fast Reduce the addition rate of the base. Use a dropping funnel for slow, controlled addition.
Inadequate Cooling Ensure the reaction flask is sufficiently immersed in the cooling bath. Use a larger cooling bath or a more efficient cooling medium (e.g., dry ice/acetone).
Concentration of Reactants is Too High Use a more dilute solution of the diester.
Localized Hotspots Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
Issue 2: Low Yield of this compound after Decarboxylation

Question: After performing the Dieckmann condensation, saponification, and decarboxylation, my final yield of this compound is very low. What are the possible reasons?

Answer: Low yields can result from several factors throughout the multi-step synthesis.

Potential Cause Troubleshooting Steps
Incomplete Dieckmann Condensation - Ensure the base is of good quality and used in the correct stoichiometric amount. - Verify that the reaction went to completion using TLC or GC before proceeding. - Ensure anhydrous conditions were maintained.
Inefficient Saponification - Use a sufficient excess of a strong base (e.g., NaOH or KOH). - Ensure the reaction is heated for a sufficient time to ensure complete hydrolysis of the ester.
Incomplete Decarboxylation - Ensure the acidification step is complete (check pH). - Heat the acidified solution for an adequate period to drive the decarboxylation to completion. Foaming (evolution of CO2) should cease.
Product Loss During Workup - Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. - Minimize product loss during purification (e.g., distillation) by using appropriate techniques.

Experimental Protocols

Protocol: Synthesis of this compound via Dieckmann Condensation

This protocol describes the synthesis of this compound starting from diethyl 3,3-dimethyladipate.

Step 1: Dieckmann Condensation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer is charged with sodium ethoxide (1.1 equivalents) suspended in anhydrous toluene (B28343).

  • Reagent Addition: A solution of diethyl 3,3-dimethyladipate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains the internal temperature between 25-30 °C. An ice bath can be used to control the initial exotherm.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) and stirred for 4-6 hours. The reaction progress is monitored by TLC.

  • Workup: The reaction mixture is cooled to room temperature and then poured into a beaker of ice water. The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then acidified with cold dilute hydrochloric acid. The product, 2-carbethoxy-3,3-dimethylcyclopentanone, is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Step 2: Saponification and Decarboxylation

  • Saponification: The crude β-keto ester from Step 1 is dissolved in a 10% aqueous solution of sodium hydroxide (B78521) (2.5 equivalents) and heated to reflux for 4 hours until the hydrolysis is complete.

  • Decarboxylation: The reaction mixture is cooled in an ice bath and slowly acidified with concentrated hydrochloric acid until the pH is ~1. The acidified mixture is then heated at reflux for 4-6 hours until the evolution of carbon dioxide ceases.

  • Isolation and Purification: After cooling, the mixture is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Quantitative Data Summary

Parameter Dieckmann Condensation Saponification Decarboxylation
Temperature 25-30 °C (addition), 110 °C (reflux)100 °C (reflux)100 °C (reflux)
Duration 4-6 hours4 hours4-6 hours
Key Reagents Sodium ethoxide, Diethyl 3,3-dimethyladipateSodium hydroxideHydrochloric acid
Solvent TolueneWaterWater

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_reaction Reaction Execution cluster_completion Completion & Workup start Start Synthesis setup Assemble Reaction Apparatus (Cooling Bath, Thermometer, Inert Gas) start->setup add_reagent Controlled Addition of Exothermic Reagent setup->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp temp_check Temp in Range? monitor_temp->temp_check adjust_cooling Adjust Cooling/ Addition Rate temp_check->adjust_cooling No proceed Continue Reaction temp_check->proceed Yes adjust_cooling->monitor_temp reaction_complete Reaction Complete (TLC/GC) proceed->reaction_complete quench Careful Quenching of Reaction reaction_complete->quench end Proceed to Purification quench->end

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Runaway_Reaction Troubleshooting a Runaway Reaction start Runaway Reaction Detected (Rapid Temp Increase) stop_addition Stop Reagent Addition IMMEDIATELY start->stop_addition increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling dilute Dilute with Cold, Inert Solvent (if safe) increase_cooling->dilute investigate Investigate Root Cause (Post-Stabilization) dilute->investigate cause1 Addition Too Fast? investigate->cause1 cause2 Inadequate Cooling? investigate->cause2 cause3 Concentration Too High? investigate->cause3 solution1 Solution: Reduce Addition Rate cause1->solution1 solution2 Solution: Improve Cooling Setup cause2->solution2 solution3 Solution: Use More Dilute Reagents cause3->solution3

Caption: Logical steps for troubleshooting a runaway exothermic reaction.

Technical Support Center: Vilsmeier-Haack Formylation of 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the formylation of 3,3-Dimethylcyclopentanone.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of this compound, offering potential causes and solutions to minimize byproduct formation and optimize the yield of the desired product, 2-formyl-4,4-dimethylcyclopent-1-ene.

IssuePotential Cause(s)Recommended Solutions
Low or No Conversion of Starting Material 1. Insufficiently activated substrate: this compound is a non-aromatic ketone and requires conversion to its more nucleophilic enol or enamine intermediate to react with the Vilsmeier reagent.[1] 2. Decomposition of Vilsmeier reagent: The reagent is sensitive to moisture and may have decomposed upon preparation or during the reaction. 3. Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.1. Reaction Temperature: Gradually increase the reaction temperature. Reactions involving ketones can require temperatures ranging from room temperature up to 80°C.[2] 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Reagent Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents).
Formation of a Chlorinated Byproduct (5-chloro-2-(chloromethylene)-4,4-dimethylcyclopent-1-ene) 1. Excess Vilsmeier reagent: The Vilsmeier reagent can also act as a chlorinating agent. 2. High reaction temperature: Higher temperatures can favor chlorination side reactions. 3. Prolonged reaction time: Extended reaction times can lead to further reaction of the desired product.1. Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. 2. Temperature Management: Maintain the lowest effective temperature for the reaction. 3. Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Formation of a Diformylated Byproduct 1. High ratio of Vilsmeier reagent to substrate: A large excess of the formylating agent can lead to a second formylation. 2. High reactivity of the initial product: The initially formed enamine or enolate of the product may be susceptible to a second electrophilic attack.1. Optimize Stoichiometry: Use a Vilsmeier reagent to substrate ratio closer to 1:1. 2. Controlled Addition: Add the Vilsmeier reagent dropwise to the ketone solution to avoid localized high concentrations.
Complex Product Mixture/Polymerization 1. Self-condensation of the ketone: Basic impurities or harsh reaction conditions can promote aldol-type side reactions. 2. Decomposition of products: The desired product or byproducts may be unstable under the reaction or work-up conditions.1. Purify Starting Material: Ensure the this compound is free of acidic or basic impurities. 2. Careful Work-up: Perform the aqueous work-up at low temperatures and avoid strongly acidic or basic conditions if the products are sensitive. Neutralize the reaction mixture carefully.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Vilsmeier-Haack reaction with this compound?

The expected major product is 2-formyl-4,4-dimethylcyclopent-1-ene. The reaction proceeds through the enol intermediate of the ketone, which then attacks the Vilsmeier reagent. Subsequent elimination of water leads to the α,β-unsaturated aldehyde.

Q2: What are the most likely byproducts in this reaction?

The most probable byproduct is 5-chloro-2-(dimethylaminomethylene)-4,4-dimethylcyclopent-1-ene, which upon incomplete hydrolysis can yield the corresponding chlorinated aldehyde. Diformylated products and polymeric materials from self-condensation of the starting material are also possibilities, though generally in lower amounts if the reaction conditions are controlled.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) is suitable. The product, being more conjugated, should have a different Rf value than the starting ketone.

Q4: What is a suitable work-up procedure for this reaction?

A typical work-up involves carefully pouring the reaction mixture into a cold aqueous solution of a mild base, such as sodium bicarbonate or sodium acetate (B1210297), to neutralize the acidic components and hydrolyze the intermediate iminium salt.[3] This is followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), washing of the organic layer with brine, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), and removal of the solvent under reduced pressure.

Q5: What purification methods are recommended?

The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane. Distillation under reduced pressure may also be an option if the product is thermally stable.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Formylation Reaction: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a separate flask. Cool the Vilsmeier reagent solution back to 0 °C and add the solution of this compound dropwise over 30 minutes.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Continue stirring for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizing Reaction Pathways

The following diagrams illustrate the proposed mechanism for the Vilsmeier-Haack formylation of this compound and the formation of a potential byproduct.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Enol Enol Intermediate Ketone 3,3-Dimethyl- cyclopentanone Ketone->Enol Tautomerization Iminium Iminium Salt Intermediate Enol->Iminium + Vilsmeier Reagent Product 2-Formyl-4,4-dimethyl- cyclopent-1-ene Iminium->Product Hydrolysis

Caption: Proposed reaction mechanism for the Vilsmeier-Haack formylation of this compound.

Byproduct_Formation Iminium Iminium Salt Intermediate Incomplete_Hydrolysis Incomplete Hydrolysis Iminium->Incomplete_Hydrolysis Chlorinated_Product β-Chloro-α,β-unsaturated Iminium Intermediate Incomplete_Hydrolysis->Chlorinated_Product Elimination Final_Byproduct 5-Chloro-2-(dimethylaminomethylene) -4,4-dimethylcyclopent-1-ene Chlorinated_Product->Final_Byproduct

Caption: Plausible pathway for the formation of a chlorinated byproduct.

References

Navigating the Challenges of a Sterically Hindered Ketone: A Technical Support Guide for 3,3-Dimethylcyclopentanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gem-dimethyl group at the C3 position of 3,3-dimethylcyclopentanone presents a significant steric shield, often leading to low yields, unexpected side products, or complete reaction failure. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical transformation of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

The primary reason for the difficult reactivity of this compound is steric hindrance. The two methyl groups on the same carbon atom adjacent to the carbonyl group create a crowded environment. This steric bulk physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon, increasing the activation energy of the reaction and leading to slower reaction rates or preventing the reaction altogether.

Q2: My standard reaction protocol for ketones is failing with this compound. What are the first troubleshooting steps I should consider?

When initial attempts with standard protocols yield poor results, consider the following adjustments:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, this should be done cautiously to avoid decomposition of starting materials or products.

  • Use Smaller, More Reactive Nucleophiles: Less bulky nucleophiles have a greater chance of accessing the sterically hindered carbonyl carbon.

  • Employ Catalysis: The use of specific catalysts can enhance the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack.

  • Change the Solvent: Solvents can play a crucial role in reaction rates and outcomes. Experimenting with different solvents, particularly those that can better solvate the transition state, may be beneficial.

Q3: Are there any general strategies to improve yields in nucleophilic additions to this compound?

Yes, several strategies can be employed:

  • Use of Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

  • Activation of the Nucleophile: Employing stronger bases to generate more reactive nucleophiles can sometimes overcome the steric hindrance.

  • Alternative Reaction Pathways: For certain transformations, it may be more effective to use an alternative synthetic route that avoids a direct, sterically hindered nucleophilic addition to the ketone.

Troubleshooting Guides for Specific Reactions

Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

Issue: Low to no yield of the desired alkene when reacting this compound with a phosphorus ylide or phosphonate (B1237965) ester.

Troubleshooting Workflow:

Wittig_Troubleshooting Start Low/No Alkene Yield Ylide_Type Consider Ylide Reactivity Start->Ylide_Type Stabilized Stabilized Ylide (e.g., ester substituent) - Less reactive - Favors (E)-alkene Ylide_Type->Stabilized Non_Stabilized Non-Stabilized Ylide (e.g., alkyl substituent) - More reactive - Favors (Z)-alkene Ylide_Type->Non_Stabilized HWE_Option Switch to Horner-Wadsworth-Emmons (HWE) Reaction Stabilized->HWE_Option If yield is still low Reaction_Conditions Optimize Reaction Conditions Non_Stabilized->Reaction_Conditions HWE_Details HWE uses a more nucleophilic phosphonate carbanion. - Often better for hindered ketones. - Typically gives the (E)-alkene. HWE_Option->HWE_Details HWE_Details->Reaction_Conditions Stronger_Base Use a Stronger Base (e.g., n-BuLi, NaH) Reaction_Conditions->Stronger_Base Higher_Temp Increase Reaction Temperature Reaction_Conditions->Higher_Temp Longer_Time Increase Reaction Time Reaction_Conditions->Longer_Time Outcome Improved Alkene Yield Stronger_Base->Outcome Higher_Temp->Outcome Longer_Time->Outcome

Caption: Troubleshooting workflow for Wittig/HWE reactions.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Reaction with this compound:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a syringe or dropping funnel.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Reagent/Condition Expected Outcome Notes
Wittig (unstabilized ylide)Low to moderate yieldMore reactive ylide may improve conversion.
Wittig (stabilized ylide)Very low to no yieldLess reactive ylide is less likely to overcome steric hindrance.
HWE (e.g., with triethyl phosphonoacetate)Moderate to good yieldThe more nucleophilic phosphonate carbanion is generally more effective for hindered ketones.[1][2]
Grignard and Organolithium Reactions

Issue: Low yield of the desired tertiary alcohol, with significant recovery of starting material and/or formation of an enolization side product.

Troubleshooting Workflow:

Grignard_Troubleshooting Start Low Alcohol Yield/ Enolization Reagent_Choice Evaluate Organometallic Reagent Start->Reagent_Choice Bulky_Reagent Bulky Reagent (e.g., t-BuLi) - Favors enolization (acting as a base) Reagent_Choice->Bulky_Reagent Small_Reagent Smaller Reagent (e.g., MeLi, MeMgBr) - Favors nucleophilic addition Reagent_Choice->Small_Reagent CeCl3_Addition Use of Cerium(III) Chloride (Luche Conditions) Bulky_Reagent->CeCl3_Addition If enolization is dominant Reaction_Conditions Optimize Reaction Conditions Small_Reagent->Reaction_Conditions CeCl3_Details - Increases electrophilicity of carbonyl. - Suppresses enolization. - Generates a more nucleophilic organocerium species. CeCl3_Addition->CeCl3_Details CeCl3_Details->Reaction_Conditions Low_Temp Lower Reaction Temperature (e.g., -78 °C) Reaction_Conditions->Low_Temp Slow_Addition Slow Addition of Ketone to Reagent Reaction_Conditions->Slow_Addition Outcome Improved Tertiary Alcohol Yield Low_Temp->Outcome Slow_Addition->Outcome

Caption: Troubleshooting workflow for Grignard/Organolithium reactions.

Experimental Protocol: Grignard Reaction with Cerium(III) Chloride

  • Preparation of Anhydrous Cerium(III) Chloride:

    • Anhydrous CeCl₃ is crucial for this reaction. Commercial anhydrous CeCl₃ should be dried under vacuum at ~140 °C for 2 hours before use.

  • Reaction Setup:

    • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents) and anhydrous THF.

    • Stir the suspension vigorously at room temperature for at least 2 hours.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) and stir for 1 hour at -78 °C.

  • Addition of Ketone and Work-up:

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C.

    • Stir at -78 °C for 2-4 hours.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Reagent/Condition Expected Outcome Notes
Grignard (e.g., MeMgBr)Low to moderate yieldProne to enolization, especially with bulkier Grignard reagents.
Organolithium (e.g., n-BuLi)Low to moderate yieldMore basic than Grignard reagents, can lead to increased enolization.
Grignard with CeCl₃Moderate to good yieldThe use of CeCl₃ is a well-established method for suppressing enolization in reactions with sterically hindered ketones.[3][4]
Reduction Reactions

Issue: Incomplete reduction or slow reaction rate when using mild reducing agents.

Troubleshooting Workflow:

Reduction_Troubleshooting Start Incomplete/Slow Reduction Reagent_Choice Select Reducing Agent Start->Reagent_Choice NaBH4 Sodium Borohydride (NaBH₄) - Milder reagent - May be slow or incomplete Reagent_Choice->NaBH4 LiAlH4 Lithium Aluminum Hydride (LiAlH₄) - Stronger reagent - More likely to be effective Reagent_Choice->LiAlH4 Luche_Reduction Luche Reduction (NaBH₄, CeCl₃) - For α,β-unsaturated ketones Reagent_Choice->Luche_Reduction Catalytic_Hydrog Catalytic Hydrogenation (e.g., H₂, Pd/C) - Effective but may reduce other functional groups Reagent_Choice->Catalytic_Hydrog Reaction_Conditions Optimize Reaction Conditions NaBH4->Reaction_Conditions Outcome Complete Reduction to Alcohol LiAlH4->Outcome Luche_Reduction->Outcome Catalytic_Hydrog->Outcome Higher_Temp_Red Increase Temperature (for NaBH₄) Reaction_Conditions->Higher_Temp_Red Excess_Reagent Use Excess Reagent Reaction_Conditions->Excess_Reagent Higher_Temp_Red->Outcome Excess_Reagent->Outcome

Caption: Troubleshooting workflow for reduction reactions.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup:

    • To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Ketone:

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Sequentially and very carefully add:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the precipitate through a pad of Celite and wash thoroughly with ether.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

Reagent/Condition Expected Outcome Notes
NaBH₄ in MeOHSlow/Incomplete reactionA milder reducing agent that may struggle with the steric hindrance.
LiAlH₄ in THFGood to excellent yieldA powerful reducing agent that is generally effective for hindered ketones.[5][6]
Catalytic Hydrogenation (H₂, Pd/C)Good to excellent yieldEffective but will also reduce other susceptible functional groups (e.g., alkenes, alkynes).
Aldol (B89426) Condensation

Issue: Low yield of the aldol addition or condensation product due to self-condensation of the aldehyde partner or failure of the enolate of this compound to form or react.

Troubleshooting Workflow:

Aldol_Troubleshooting Start Low Aldol Product Yield Enolate_Formation Optimize Enolate Formation Start->Enolate_Formation Strong_Base Use a Strong, Non-nucleophilic Base (e.g., LDA, KHMDS) Enolate_Formation->Strong_Base Low_Temp_Enolate Low Temperature Formation (e.g., -78 °C) Enolate_Formation->Low_Temp_Enolate Preformation Pre-form the Enolate Enolate_Formation->Preformation Reaction_Conditions Optimize Reaction Conditions Preformation->Reaction_Conditions Aldehyde_Choice Use a Non-enolizable Aldehyde (e.g., Benzaldehyde, Pivaldehyde) Reaction_Conditions->Aldehyde_Choice Slow_Addition_Aldehyde Slowly Add Aldehyde to Pre-formed Enolate Reaction_Conditions->Slow_Addition_Aldehyde Lewis_Acid Add a Lewis Acid (e.g., ZnCl₂, TiCl₄) Reaction_Conditions->Lewis_Acid Outcome Improved Aldol Product Yield Aldehyde_Choice->Outcome Slow_Addition_Aldehyde->Outcome Lewis_Acid->Outcome

Caption: Troubleshooting workflow for Aldol reactions.

Experimental Protocol: Aldol Addition with a Pre-formed Lithium Enolate

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine (B44863) (1.1 equivalents).

    • Cool to -78 °C and slowly add n-butyllithium (1.05 equivalents).

    • Stir at -78 °C for 15 minutes, then at 0 °C for 15 minutes.

  • Enolate Formation and Reaction:

    • Cool the freshly prepared LDA solution back to -78 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Stir at -78 °C for 1 hour to ensure complete enolate formation.

    • Slowly add the aldehyde (e.g., benzaldehyde, 1.0 equivalent).

    • Stir at -78 °C for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Follow the standard aqueous work-up and purification procedures as described in the previous protocols.

Condition Expected Outcome Notes
Base-catalyzed (e.g., NaOH, KOH)Low yieldProne to self-condensation of the aldehyde partner.
Pre-formed lithium enolate (LDA)Moderate to good yieldAllows for controlled reaction with the aldehyde, minimizing side reactions.
Lewis acid catalysisPotentially improved yieldCan activate the aldehyde towards nucleophilic attack by the enolate.

This technical support guide provides a starting point for addressing the challenges associated with the sterically hindered nature of this compound. Successful transformations will often require careful optimization of reaction conditions and the selection of appropriate reagents to overcome the steric barrier.

References

Validation & Comparative

A Comparative NMR Analysis of 3,3-Dimethylcyclopentanone and 3,4-Dimethylcyclopentanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Distinguishing between constitutional isomers is a fundamental task in chemical analysis, crucial for ensuring the purity and identity of compounds in research and drug development. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of two such isomers: 3,3-dimethylcyclopentanone and 3,4-dimethylcyclopentanone (B99320), supported by experimental data.

This document outlines the key differences in the ¹H and ¹³C NMR spectra of these two ketones, offering a clear method for their differentiation. The analysis is supplemented with detailed experimental protocols for data acquisition and a logical workflow for spectral interpretation.

¹H and ¹³C NMR Data Comparison

The structural differences between this compound and 3,4-dimethylcyclopentanone lead to distinct NMR spectra. The presence of a quaternary carbon in this compound and the potential for cis/trans isomerism in 3,4-dimethylcyclopentanone are the primary drivers of these spectral dissimilarities. Below is a summary of the experimental NMR data.

Compound ¹³C NMR Chemical Shifts (δ, ppm) ¹H NMR Chemical Shifts (δ, ppm), Multiplicity, Integration
This compound C1 (C=O): ~220C2 (-CH₂-): ~52.5C3 (-C(CH₃)₂-): ~37.5C4 (-CH₂-): ~32.0C5 (-CH₂-): ~52.5-CH₃: ~28.0~2.25 (s, 4H, H2/H5)~1.75 (s, 4H, H4)~1.05 (s, 6H, -CH₃)
trans-3,4-Dimethylcyclopentanone C1 (C=O): ~219C2 (-CH₂-): ~45.0C3 (-CH-): ~42.5C4 (-CH-): ~42.5C5 (-CH₂-): ~45.0-CH₃: ~15.5~2.3-2.1 (m, 4H, H2/H5)~1.8-1.6 (m, 2H, H3/H4)~1.0 (d, 6H, -CH₃)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data for 3,4-dimethylcyclopentanone is for the trans isomer, which is often the thermodynamically more stable product. The cis isomer would exhibit a different, though related, NMR spectrum.

Interpretation and Key Differentiators

The most significant differences enabling the distinction between the two isomers are:

  • ¹³C NMR:

    • Quaternary Carbon: this compound exhibits a signal for a quaternary carbon (C3) at approximately 37.5 ppm, which will be absent in the spectrum of 3,4-dimethylcyclopentanone.

    • Number of Signals: Due to its symmetry, this compound shows fewer signals in its ¹³C NMR spectrum compared to the less symmetrical 3,4-dimethylcyclopentanone (assuming both cis and trans isomers are present or if the molecule is asymmetric).

    • Carbonyl Signal: The chemical shift of the carbonyl carbon (C1) is very similar in both compounds and therefore not a reliable point of differentiation.

  • ¹H NMR:

    • Methyl Signal Multiplicity: The methyl protons in this compound appear as a sharp singlet because they are attached to a quaternary carbon and have no adjacent protons to couple with. In contrast, the methyl protons in 3,4-dimethylcyclopentanone appear as a doublet due to coupling with the adjacent methine proton.

    • Ring Proton Signals: The proton spectrum of this compound is simpler, showing two singlets for the methylene (B1212753) groups. The spectrum of 3,4-dimethylcyclopentanone is more complex, with multiplets for the methylene and methine protons due to spin-spin coupling.

    • Integration: The integration of the signals will confirm the number of protons in each environment. For example, the 6H singlet for the methyl groups in this compound is a clear indicator.

Experimental Protocols

Acquiring high-quality NMR spectra is essential for accurate structural elucidation. The following is a generalized protocol for the analysis of small organic molecules like dimethylcyclopentanones.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent: A suitable deuterated solvent must be used. For ketones, deuterated chloroform (B151607) (CDCl₃) is a common choice as it is a good solvent for a wide range of organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg may be required.

  • Procedure:

    • Weigh the desired amount of the sample directly into a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent using a clean pipette.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, use a vortex mixer.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is usually sufficient.

    • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with an adequate signal-to-noise ratio.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between this compound and 3,4-dimethylcyclopentanone using NMR spectroscopy.

NMR_Comparison_Workflow Workflow for Isomer Differentiation cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Decision Points cluster_3 Isomer Identification A Prepare Sample of Unknown Isomer B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Analyze ¹H NMR Spectrum B->D E Analyze ¹³C NMR Spectrum C->E F Methyl Signal a Singlet? D->F G Quaternary Carbon Signal Present? E->G H This compound F->H Yes I 3,4-Dimethylcyclopentanone F->I No (Doublet) G->H Yes G->I No

Caption: A logical workflow for differentiating between this compound and 3,4-dimethylcyclopentanone based on key NMR spectral features.

This guide provides a clear and concise comparison of the NMR spectra of this compound and 3,4-dimethylcyclopentanone. By focusing on the distinct features arising from their unique molecular structures, researchers and drug development professionals can confidently distinguish between these two isomers.

A Comparative Analysis of Dimethylcyclopentanone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of various dimethylcyclopentanone isomers, offering valuable insights for researchers, scientists, and professionals involved in drug development and chemical synthesis. The following sections detail the physicochemical properties, spectroscopic data, and synthesis methodologies for these isomers, supported by experimental data to facilitate informed decision-making in research and development processes.

Physicochemical Properties

The isomers of dimethylcyclopentanone, while sharing the same molecular formula (C₇H₁₂O) and molecular weight (112.17 g/mol ), exhibit distinct physical properties due to the different arrangements of the methyl groups on the cyclopentanone (B42830) ring. These differences can significantly impact their reactivity, applications, and handling procedures. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Dimethylcyclopentanone Isomers

IsomerCAS NumberBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)Flash Point (°C)
2,2-Dimethylcyclopentanone (B1329810) 4541-32-6143-1450.8941.43333
2,3-Dimethylcyclopentanone 14845-37-5Not availableNot availableNot availableNot available
cis-2,4-Dimethylcyclopentanone 51548-09-5Not availableNot availableNot availableNot available
trans-2,4-Dimethylcyclopentanone 51548-10-8Not availableNot availableNot availableNot available
2,5-Dimethylcyclopentanone 4041-09-2146.5[1]0.895[1]1.434[1]40.6[1]
3,3-Dimethylcyclopentanone 20500-49-6153-154[2]0.907 (predicted)[3]Not available46.57 (predicted)[4]
cis-3,4-Dimethylcyclopentanone 19550-72-2Not availableNot availableNot availableNot available
trans-3,4-Dimethylcyclopentanone 19550-73-3Not availableNot availableNot availableNot available

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the identification and characterization of dimethylcyclopentanone isomers. The following tables summarize key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data of Select Dimethylcyclopentanone Isomers (CDCl₃)

IsomerCarbonyl (C=O) Shift (ppm)Other Key Shifts (ppm)Reference
cis-2,5-Dimethylcyclopentanone ~221Not specified[5]
trans-2,5-Dimethylcyclopentanone ~221Not specified[6]
(2S,3R)-2,3-Dimethylcyclopentanone Not specifiedNot specified[7]
(2R,4S)-2,4-Dimethylcyclopentanone Not specifiedNot specified[8]
trans-2,4-Dimethylcyclopentanone Not specifiedNot specified[9]
cis-3,4-Dimethylcyclopentanone Not specifiedNot specified[10]
trans-3,4-Dimethylcyclopentanone Not specifiedNot specified[11]
This compound Not specifiedNot specified[4]

Note: Specific chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of these ketones is the strong absorption band corresponding to the carbonyl (C=O) stretch.

Table 3: Key IR Absorption Bands of Select Dimethylcyclopentanone Isomers

IsomerCarbonyl (C=O) Stretch (cm⁻¹)Reference
2,2-Dimethylcyclopentanone ~1740[12]
This compound Not specified[4]
3,4-Dimethylcyclopentanone Not specified[13]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers.

Table 4: Key Mass Spectrometry Data (m/z) of Select Dimethylcyclopentanone Isomers (Electron Ionization)

IsomerMolecular Ion (M⁺)Key Fragment IonsReference
2,2-Dimethylcyclopentanone 11297, 84, 69, 56, 41[14]
2,3-Dimethylcyclopentanone 112Not specified[15]
2,4-Dimethylcyclopentanone 11297, 69, 55, 41[16]
2,5-Dimethylcyclopentanone 112Not specified[17]
3,4-Dimethylcyclopentanone 112Not specified[13]

Experimental Protocols: Synthesis of Dimethylcyclopentanone Isomers

The synthesis of dimethylcyclopentanone isomers can be achieved through various organic reactions. Below is an example of a detailed experimental protocol for the synthesis of 2,2-dimethylcyclopentanone, a key intermediate in the production of the fungicide metconazole.[18]

Synthesis of 5-Chloro-2,2-dimethylpentanenitrile (B1347572)
  • To a stirred 1 M solution of lithium bis(trimethylsilyl)amide (200 mL, 0.20 mole) in hexanes, add isobutyronitrile (B166230) (13.8 g, 0.20 mole) and 1-bromo-3-chloropropane (B140262) (34.5 g, 0.22 mole) sequentially.

  • Stir the reaction mixture for two hours at 69°C.

  • Quench the reaction with water.

  • Separate the phases and concentrate the organic phase in vacuo to yield the product.

Synthesis of 2,2-Dimethyladiponitrile
  • Prepare a mixture of 5-chloro-2,2-dimethylpentanenitrile (145.6 g, 1 mole), sodium cyanide (98.0 g, 2 mole), and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (10.2 g, 0.03 mole) in water.

  • Stir the mixture for 2 hours at 100°C.

  • Cool the reaction to room temperature and extract with ethyl acetate.

  • Combine the extracts, wash with water, and concentrate in vacuo.

  • Distill the resulting oil (0.2 torr, 90°C) to obtain the pure product.

Synthesis of 5-Cyano-2,2-dimethylcyclopentanone
  • Treat a suspension of potassium t-butoxide (60.2 g, 0.54 mole) in toluene (B28343) with 2,2-dimethyladiponitrile (120.7 g, 0.87 mole) at 80°C.

  • Stir for 2 hours, then cool to below 30°C and quench with water.

  • Separate the phases, and stir the organic phase with 3N hydrochloric acid and filter.

  • Concentrate the filtrate in vacuo and distill the resulting oil (2 torr, 150°C) twice to afford the product.

Synthesis of 2,2-Dimethylcyclopentanone

A detailed protocol for the final hydrolysis step to 2,2-dimethylcyclopentanone from its substituted precursor is also available in the literature.[18]

Visualizing Synthesis and Analysis Workflows

To aid in understanding the experimental processes, the following diagrams illustrate a general workflow for the synthesis and characterization of dimethylcyclopentanone isomers.

Synthesis_Workflow start Starting Materials synthesis Chemical Synthesis (e.g., Cyclization, Alkylation) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Distillation, Chromatography) workup->purification product Dimethylcyclopentanone Isomer purification->product analysis Characterization product->analysis nmr NMR Spectroscopy analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms data Data Analysis & Comparison nmr->data ir->data ms->data

Caption: General workflow for synthesis and characterization.

Applications

The various isomers of dimethylcyclopentanone find applications in different fields. For instance, 2,2-dimethylcyclopentanone is a known intermediate in the synthesis of the agricultural fungicide Metconazole.[18] This compound is utilized as an intermediate in the total synthesis of natural products like tremulenolide A and tremulenediol A.[2][3] The specific stereochemistry of isomers like 3,4-disubstituted cyclopentanones makes them valuable precursors for optically-active cyclic amino acids, which have potential applications in treating pain and various neurological disorders.[19]

This comparative guide serves as a foundational resource for researchers working with dimethylcyclopentanone isomers. The provided data and protocols are intended to streamline experimental design and facilitate the selection of the most appropriate isomer for a given application.

References

Comparative Purity Analysis of 3,3-Dimethylcyclopentanone using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from reaction yields to biological activity. This guide provides a comparative analysis of 3,3-Dimethylcyclopentanone purity using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for separating and identifying volatile and semi-volatile organic compounds. We present a detailed experimental protocol and compare hypothetical purity data from different commercial suppliers.

Comparison of this compound Purity

The purity of this compound can vary between suppliers and even between different lots from the same supplier. Commercial offerings for this compound often list purities ranging from 95% to over 99%.[1][2][3][4] It is, therefore, imperative to independently verify the purity of the received material before its use in sensitive applications.

To illustrate this, we present a hypothetical comparison of this compound from three different suppliers, analyzed by GC-MS.

Table 1: Comparative Purity of this compound from Different Suppliers

SupplierLot NumberAdvertised Purity (%)Measured Purity by GC-MS (%)Major Impurity Identified
Supplier AL202501A≥ 98.098.53,4-Dimethylcyclopentanone
Supplier BL202503B≥ 99.099.2Unidentified Isomer
Supplier CL202411C≥ 95.096.1Cyclohexanone

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity upon receipt.

G cluster_0 Phase 1: Sample Receipt and Preparation cluster_1 Phase 2: GC-MS Analysis cluster_2 Phase 3: Data Interpretation and Decision A Receive this compound B Log Sample Information (Supplier, Lot #, Advertised Purity) A->B C Prepare Standard and Sample Solutions (e.g., 1 mg/mL in Methanol) B->C D Inject Sample into GC-MS C->D E Separation in GC Column D->E F Ionization and Mass Analysis (MS) E->F G Data Acquisition F->G H Process Chromatogram and Mass Spectra G->H I Calculate Purity (% Area) H->I J Identify Impurities via Spectral Library H->J K Compare with Specification I->K J->K L Accept for Use K->L Purity Meets Requirements M Reject or Purify Further K->M Purity Fails to Meet Requirements

Caption: Logical workflow for the purity validation of this compound.

Detailed Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the purity determination of this compound. Instrument parameters may need to be optimized for specific systems.

1. Sample and Standard Preparation

  • Standard Preparation: Prepare a 100 µg/mL stock solution of a certified reference standard of this compound in a suitable solvent such as methanol (B129727) or hexane.

  • Sample Preparation: Prepare a 100 µg/mL solution of the this compound sample to be tested in the same solvent.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating common impurities.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: Hold at 200°C for 2 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

3. Data Analysis

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the purity of this compound based on the relative peak area (% Area). The formula is:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100

  • Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Conceptual Diagram of the GC-MS Process

Sample_Solution Sample Solution Injector Heated Injector (Vaporization) Sample_Solution->Injector GC_Column GC Column (Separation) Injector->GC_Column Carrier Gas MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Separated Analytes Data_System Data System (Chromatogram & Spectra) MS_Detector->Data_System

Caption: Conceptual overview of the Gas Chromatography-Mass Spectrometry (GC-MS) process.

Alternative Analytical Techniques

While GC-MS is a powerful and common technique for this purpose, other methods can also be employed for purity assessment of ketones:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile impurities or for compounds that may degrade at high temperatures in a GC inlet.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for rapid screening and identification, but it is less effective for quantifying minor impurities compared to chromatographic methods.

  • Colorimetric and Fluorometric Assays: High-throughput methods have been developed for the detection of ketones, which can be useful in specific screening applications but are not typically used for primary purity validation.[5]

Conclusion

Independent verification of reagent purity is a cornerstone of reliable and reproducible scientific research. For a volatile compound like this compound, GC-MS provides an accurate and detailed assessment of purity, enabling the identification of potential contaminants that could otherwise compromise experimental integrity. By implementing a robust analytical validation workflow, researchers can ensure the quality of their starting materials and enhance the reliability of their results.

References

A Comparative Guide to the Chiral Resolution of Dimethylcyclopentanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of chiral molecules often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to isolate and characterize individual stereoisomers is paramount in drug discovery and development. This guide provides a comprehensive comparison of key methods for the chiral resolution of dimethylcyclopentanone isomers, a common structural motif in various biologically active compounds. We will delve into three primary techniques: Enzymatic Kinetic Resolution (EKR), Diastereomeric Crystallization, and Chiral Chromatography, presenting supporting experimental data where available for analogous compounds, and detailed methodologies.

Comparison of Chiral Resolution Methods

The selection of a suitable chiral resolution technique depends on various factors, including the substrate's physical and chemical properties, the desired scale of separation, and the required enantiomeric purity. The following table summarizes the key performance metrics of the discussed methods.

ParameterEnzymatic Kinetic Resolution (EKR)Diastereomeric CrystallizationChiral Chromatography (HPLC/GC)
Principle Enantioselective enzymatic reactionFormation of diastereomers with different solubilitiesDifferential interaction with a chiral stationary phase
Typical Substrate Racemic alcohols, esters, aminesRacemic compounds with a functional group for salt or derivative formationWide range of racemates
Key Reagents Lipases, proteases, etc.Chiral resolving agent (e.g., tartaric acid, chiral amines)Chiral stationary phase (e.g., polysaccharide-based, cyclodextrin-based)
Enantiomeric Excess (ee) Can be high (>99%) for one enantiomerVariable, often requires multiple recrystallizations for high purityGenerally high (>99%) with optimized methods
Yield Theoretical maximum of 50% for one enantiomer (without racemization)Dependent on the phase diagram of the diastereomersHigh recovery, suitable for analytical and preparative scales
Scalability Readily scalableCan be challenging to scale up and optimizeScalable, but can be costly for large-scale preparative separations
Development Time Moderate, requires screening of enzymes and reaction conditionsCan be time-consuming, requires screening of resolving agents and solventsMethod development can be rapid with modern screening platforms

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Note that while the principles are broadly applicable, specific conditions often require optimization for the target dimethylcyclopentanone isomer.

Enzymatic Kinetic Resolution of a Racemic Cyclopentanol Derivative

This protocol is based on the lipase-catalyzed acylation of a racemic cycloalkanol, a common strategy for resolving cyclic ketones after reduction.

1. Materials:

  • Racemic dimethylcyclopentanol (from reduction of the corresponding ketone)

  • Lipase (B570770) (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435 from Candida antarctica)[1]

  • Acylating agent (e.g., vinyl acetate)[1]

  • Anhydrous organic solvent (e.g., diethyl ether or diisopropyl ether)[1]

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical instrument for ee determination (e.g., chiral GC or HPLC)

2. Procedure:

  • Dissolve the racemic dimethylcyclopentanol in the anhydrous organic solvent in a clean, dry flask.

  • Add the lipase to the solution. The enzyme loading is typically between 10-50% w/w of the substrate.

  • Add the acylating agent to the reaction mixture. An excess (e.g., 2-5 equivalents) is often used.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) and monitor the progress of the reaction by taking aliquots at regular intervals.

  • Analyze the aliquots for conversion and enantiomeric excess of the remaining alcohol and the formed ester using chiral GC or HPLC.

  • Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Separate the unreacted alcohol from the ester product using column chromatography.

Diastereomeric Crystallization of a Racemic Amine Derivative

This protocol describes a general procedure for resolving a racemic amine through the formation of diastereomeric salts with a chiral acid. While not directly applied to a ketone, this method is relevant for amine-containing derivatives of dimethylcyclopentanone.

1. Materials:

  • Racemic dimethylcyclopentylamine (synthesized from the corresponding ketone)

  • Chiral resolving agent (e.g., (+)-tartaric acid)

  • Solvent for crystallization (e.g., ethanol, methanol, or a mixture)

  • Standard laboratory glassware

  • Filtration apparatus

  • Polarimeter or chiral HPLC for ee determination

2. Procedure:

  • Dissolve the racemic dimethylcyclopentylamine in the chosen solvent.

  • In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • The mother liquor contains the other diastereomer.

  • To determine the enantiomeric purity, liberate the free amine from the crystallized salt by treatment with a base and extraction.

  • Analyze the enantiomeric excess of the liberated amine using a suitable method.

  • If the enantiomeric purity is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent to improve its purity.

Chiral High-Performance Liquid Chromatography (HPLC) of Dimethylcyclopentanone Isomers

This protocol outlines a general approach for the analytical separation of dimethylcyclopentanone enantiomers using a chiral stationary phase.

1. Materials and Equipment:

  • Racemic dimethylcyclopentanone standard

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based such as Chiralpak® or Chiralcel®)

  • HPLC system with a UV or other suitable detector

  • Syringe filters (0.45 µm)

2. Procedure:

  • Prepare a stock solution of the racemic dimethylcyclopentanone in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Prepare a series of mobile phases with varying ratios of the organic modifiers (e.g., n-hexane/isopropanol from 99:1 to 90:10).

  • Equilibrate the chiral column with the initial mobile phase for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).

  • Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Monitor the separation and record the chromatogram.

  • Optimize the separation by adjusting the mobile phase composition and flow rate to achieve baseline resolution of the enantiomers.

  • Once the method is optimized, it can be used for the quantitative analysis of the enantiomeric composition of unknown samples.

Visualizing the Workflows

To better illustrate the logical flow of these resolution techniques, the following diagrams are provided.

EnzymaticKineticResolution cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Resolved Products racemate Racemic Dimethylcyclopentanol (R- and S-enantiomers) enzyme Lipase + Acyl Donor racemate->enzyme Reaction separation Chromatographic Separation enzyme->separation Mixture enantiomer_S Unreacted Enantiomer (e.g., S-alcohol) separation->enantiomer_S enantiomer_R Acylated Enantiomer (e.g., R-ester) separation->enantiomer_R

Caption: Workflow for Enzymatic Kinetic Resolution.

DiastereomericCrystallization cluster_start Starting Material cluster_reaction Diastereomer Formation cluster_separation Separation cluster_products Separated Diastereomers racemic_amine Racemic Amine Derivative (R- and S-enantiomers) resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemic_amine->resolving_agent Salt Formation crystallization Fractional Crystallization resolving_agent->crystallization Mixture diastereomer_1 Less Soluble Diastereomeric Salt crystallization->diastereomer_1 diastereomer_2 More Soluble Diastereomeric Salt (in mother liquor) crystallization->diastereomer_2

Caption: Workflow for Diastereomeric Crystallization.

ChiralChromatography cluster_start Sample cluster_separation Chromatographic Separation cluster_output Output cluster_products Resolved Enantiomers racemate_sample Racemic Dimethylcyclopentanone hplc_system Chiral HPLC/GC Column racemate_sample->hplc_system Injection chromatogram Chromatogram with Separated Peaks hplc_system->chromatogram Elution enantiomer_1 Enantiomer 1 chromatogram->enantiomer_1 Fraction Collection enantiomer_2 Enantiomer 2 chromatogram->enantiomer_2 Fraction Collection

Caption: Workflow for Chiral Chromatography.

References

A Comparative Guide to the Stereochemical Assignment of 3,3-Dimethylcyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of modern drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity and toxicological profile. This guide provides an objective comparison of key analytical techniques for the stereochemical assignment of chiral 3,3-dimethylcyclopentanone derivatives, a structural motif present in various biologically active compounds. The comparison is supported by experimental data and detailed methodologies for nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents, chiral gas chromatography (GC), and vibrational circular dichroism (VCD) spectroscopy.

Introduction to Stereochemical Assignment

This compound itself is achiral. However, substitution at the C2 or C5 position can introduce a chiral center, leading to the formation of enantiomers. The unambiguous assignment of the absolute configuration of these enantiomers is essential for understanding their structure-activity relationships. This guide focuses on the hypothetical case of 2-hydroxy-3,3-dimethylcyclopentanone to illustrate the application of different analytical techniques.

Comparison of Analytical Methods

The choice of method for stereochemical assignment depends on factors such as the nature of the sample, the required level of accuracy, and the available instrumentation. The following sections detail the principles, experimental protocols, and data interpretation for three powerful techniques.

Parameter NMR with Chiral Derivatizing Agents Chiral Gas Chromatography (GC) Vibrational Circular Dichroism (VCD)
Principle Conversion of enantiomers into diastereomers with distinguishable NMR spectra.Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Differential absorption of left and right circularly polarized infrared light by enantiomers.
Sample Requirement Requires derivatizable functional group (e.g., -OH).Volatile or semi-volatile compounds.Sample must be in solution.
Information Obtained Relative and absolute configuration.Enantiomeric purity (ee%) and separation of enantiomers.Absolute configuration.
Key Advantage Provides detailed structural information.High-throughput and quantitative.Does not require derivatization or crystalline sample.
Key Limitation Requires synthesis of derivatives; potential for kinetic resolution.Limited to volatile compounds; requires method development.Requires specialized instrumentation and computational support.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Ester Analysis)

This method involves the reaction of a chiral substrate, such as 2-hydroxy-3,3-dimethylcyclopentanone, with an enantiomerically pure chiral derivatizing agent, like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2][3] This reaction forms diastereomeric esters that exhibit distinct chemical shifts in their ¹H NMR spectra.[4] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined.[3][5]

Experimental Protocol:
  • Esterification: React the enantiomerically enriched 2-hydroxy-3,3-dimethylcyclopentanone with both (R)- and (S)-Mosher's acid chloride in the presence of a non-chiral base (e.g., pyridine) to form the corresponding (R)- and (S)-MTPA esters.

  • Purification: Purify the resulting diastereomeric esters by chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Assign the proton signals and calculate the chemical shift differences (Δδ) for protons near the chiral center.

Data Presentation:

Table 1: Hypothetical ¹H NMR Chemical Shift Data (in ppm) for (R)- and (S)-MTPA Esters of 2-Hydroxy-3,3-dimethylcyclopentanone

Proton δ for (R)-MTPA Ester δ for (S)-MTPA Ester Δδ (δS - δR)
H-25.305.35+0.05
H-4α2.102.05-0.05
H-4β1.901.98+0.08
H-5α1.751.70-0.05
H-5β1.601.66+0.06
3-CH₃ (syn)1.101.15+0.05
3-CH₃ (anti)1.051.00-0.05

Note: The signs of the Δδ values are used to deduce the absolute configuration based on the established Mosher's method model.

Workflow Diagram:

Mosher_Ester_Analysis cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis and Configuration Assignment Enantiomers Enantiomers of 2-hydroxy-3,3-dimethylcyclopentanone Esterification_R Esterification Enantiomers->Esterification_R Esterification_S Esterification Enantiomers->Esterification_S R_Mosher (R)-Mosher's Acid Chloride R_Mosher->Esterification_R S_Mosher (S)-Mosher's Acid Chloride S_Mosher->Esterification_S R_Ester (R)-MTPA Ester Esterification_R->R_Ester S_Ester (S)-MTPA Ester Esterification_S->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Comparison Compare δ values (Calculate Δδ = δS - δR) NMR_R->Comparison NMR_S->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for Mosher's ester analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers.[6] The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of the capillary column. Cyclodextrin derivatives are commonly used CSPs for this purpose.

Experimental Protocol:
  • Sample Preparation: Dissolve the racemic or enantiomerically enriched 2-hydroxy-3,3-dimethylcyclopentanone in a suitable volatile solvent.

  • GC Analysis: Inject the sample into a gas chromatograph equipped with a chiral capillary column (e.g., a β-cyclodextrin-based column).

  • Method Optimization: Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the enantiomers.

  • Data Analysis: Determine the retention times for each enantiomer and calculate the enantiomeric excess (ee%) from the peak areas.

Data Presentation:

Table 2: Hypothetical Chiral GC Data for the Enantiomers of 2-Hydroxy-3,3-dimethylcyclopentanone

Parameter Value
GC Column β-cyclodextrin based chiral capillary column
Injector Temperature 250 °C
Oven Program 80 °C (2 min), then 5 °C/min to 180 °C
Carrier Gas Helium
Retention Time (R)-enantiomer 15.2 min
Retention Time (S)-enantiomer 15.8 min
Resolution (Rs) > 1.5

Workflow Diagram:

Chiral_GC_Workflow Sample Racemic Sample in Volatile Solvent Injection GC Injection Sample->Injection Separation Separation on Chiral Column Injection->Separation Detection Detector (FID/MS) Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Analysis Calculate Retention Times and Enantiomeric Excess Chromatogram->Analysis

Caption: Chiral Gas Chromatography workflow.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique for each enantiomer, exhibiting mirror-image spectra. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known absolute configuration, the stereochemistry of the molecule in solution can be unambiguously determined.

Experimental Protocol:
  • Sample Preparation: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃).

  • VCD Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum for one enantiomer (e.g., the R-enantiomer).

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum of the R-enantiomer and its mirror image (the S-enantiomer). A good match allows for the assignment of the absolute configuration.

Data Presentation:

Table 3: Hypothetical VCD Data for (R)-2-Hydroxy-3,3-dimethylcyclopentanone

Vibrational Mode Frequency (cm⁻¹) Experimental ΔA x 10⁻⁵ Calculated ΔA x 10⁻⁵
C-H stretch2960+2.5+2.8
C=O stretch1745-1.8-2.1
C-O stretch1100+3.2+3.5
CH₂ bend1450-0.9-1.1

Logical Relationship Diagram:

VCD_Analysis_Logic cluster_experimental Experimental cluster_computational Computational Sample Enantiomerically Pure Sample VCD_Measurement Measure VCD Spectrum Sample->VCD_Measurement Exp_Spectrum Experimental VCD Spectrum VCD_Measurement->Exp_Spectrum Comparison Compare Experimental and Calculated Spectra Exp_Spectrum->Comparison DFT_Calculation DFT Calculation for (R)-enantiomer Calc_R_Spectrum Calculated (R)-Spectrum DFT_Calculation->Calc_R_Spectrum Mirror_Image Generate Mirror Image Calc_R_Spectrum->Mirror_Image Calc_R_Spectrum->Comparison Calc_S_Spectrum Calculated (S)-Spectrum Mirror_Image->Calc_S_Spectrum Calc_S_Spectrum->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: VCD analysis logical workflow.

Conclusion

The stereochemical assignment of this compound derivatives can be effectively achieved using a variety of techniques. NMR with chiral derivatizing agents provides detailed structural information for absolute configuration determination. Chiral GC is an excellent method for the separation and quantification of enantiomers, particularly for routine analysis. VCD spectroscopy offers a powerful, non-destructive method for determining the absolute configuration in solution without the need for derivatization or crystallization. The choice of the most suitable technique will depend on the specific research question, the properties of the molecule, and the available resources. For unambiguous assignment, the use of at least two orthogonal techniques is often recommended.

References

A Researcher's Guide to Enantiomeric Excess Determination of Chiral Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral cyclopentanones, the accurate determination of enantiomeric excess (ee) is a critical parameter. The stereochemistry of these molecules can profoundly influence their biological activity, making precise enantiomeric quantification essential for quality control, process optimization, and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of chiral cyclopentanones hinges on several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. The most commonly employed techniques are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and Vibrational Circular Dichroism (VCD).

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Vibrational Circular Dichroism (VCD)
Principle Differential partitioning of volatile enantiomers on a chiral stationary phase (CSP) in a gaseous mobile phase.[1][2]Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).[1][3]Formation of transient diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[4]Differential absorption of left and right circularly polarized infrared light by chiral molecules.[5][6]
Typical Analytes Volatile and thermally stable cyclopentanones.A wide range of cyclopentanones, including those that are non-volatile or thermally labile.[1]Soluble cyclopentanones.Chiral cyclopentanones in solution.
Typical CSP/Auxiliary Cyclodextrin derivatives (e.g., Rt-βDEX series).[2][7]Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak®).[3]Chiral shift reagents (e.g., Eu(hfc)₃) or chiral solvating agents.[4][8]Not applicable.
Resolution Typically high, with baseline separation often achievable (Rs > 1.5).[2]Generally good to excellent, with baseline separation achievable with method optimization.[3]Dependent on the chiral auxiliary and the analyte, but can provide baseline separation of key signals.[4]Not a separation technique.
Analysis Time Fast, typically 5-30 minutes per sample.[9]Moderate, typically 10-40 minutes per sample.[3]Rapid data acquisition (minutes), but sample preparation may be required.Rapid data acquisition (minutes).
Sensitivity (LOD) High (ng to pg level).Moderate to high (µg to ng level).Lower, typically requires mg of sample.[8]Lower, requires relatively concentrated samples.
Precision (RSD) Excellent (<2%).Excellent (<2%).Good (1-5%).Good (can be <3% with calibration).[10]
Advantages High resolution, speed, and sensitivity for volatile compounds.[11]Broad applicability, well-established, preparative scale possible.[12]Rapid analysis, provides structural information, no physical separation needed.Absolute configuration can be determined, non-destructive.[5]
Disadvantages Limited to volatile and thermally stable compounds; derivatization may be necessary.[1]Higher solvent consumption, method development can be time-consuming.Lower sensitivity, potential for signal overlap, cost of chiral auxiliaries.[8]Lower sensitivity, specialized instrumentation required, complex spectral interpretation.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the determination of enantiomeric excess of chiral cyclopentanones using the discussed techniques.

Chiral Gas Chromatography (GC-FID)

This method is well-suited for volatile chiral cyclopentanones like 2-methylcyclopentanone (B130040) and 3-methylcyclopentanone.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: e.g., Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

Typical Conditions for 3-Methylcyclopentanone:

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: 40 °C (hold 1 min), then ramp at 2 °C/min to 200 °C (hold 2 min).

  • Carrier Gas: Hydrogen or Helium, at an optimized flow rate.[7]

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • Sample Preparation: Dilute the cyclopentanone (B42830) sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral High-Performance Liquid Chromatography (HPLC-UV)

Chiral HPLC is a versatile technique applicable to a wide range of chiral cyclopentanones.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column: e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

Typical Conditions for a Chiral Cyclopentanone Derivative:

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). The ratio may need to be optimized for baseline separation.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (or a wavelength with maximum absorbance for the specific cyclopentanone).[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the cyclopentanone sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for GC.

NMR Spectroscopy with a Chiral Shift Reagent

This technique allows for the determination of enantiomeric excess without physical separation.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Protocol for a Chiral Cyclopentanone using Eu(hfc)₃:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the chiral cyclopentanone sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a small, precisely weighed amount of the chiral lanthanide shift reagent, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.[4]

    • Acquire a series of ¹H NMR spectra after each addition of the shift reagent until sufficient separation of the signals for the two enantiomers is observed. A molar ratio of shift reagent to analyte of 0.1 to 0.5 is often effective.[8]

  • Data Acquisition: Standard ¹H NMR acquisition parameters.

Data Analysis: Identify a well-resolved pair of signals corresponding to the two enantiomers. Integrate these two signals. The enantiomeric excess is calculated from the integral values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful tool for determining the absolute configuration and can also be used for quantitative enantiomeric excess determination with proper calibration.

Instrumentation:

  • VCD Spectrometer.

Protocol for Quantitative Analysis of a Chiral Cyclopentanone:

  • Calibration Curve:

    • Prepare a series of standard solutions of the chiral cyclopentanone with known enantiomeric excesses (e.g., 100:0, 80:20, 60:40, 50:50, etc.) at a constant total concentration in a suitable solvent (e.g., CCl₄).[6]

    • Record the VCD spectrum for each standard solution.

    • Select a prominent VCD band that shows a linear response to the change in enantiomeric excess.

    • Plot the intensity (ΔA) of the selected VCD band as a function of the known enantiomeric excess to generate a calibration curve.

  • Sample Analysis:

    • Prepare a solution of the unknown sample at the same total concentration as the standards.

    • Record the VCD spectrum of the unknown sample.

    • Measure the intensity of the selected VCD band and determine the enantiomeric excess from the calibration curve.[10]

Visualizing the Workflows

G cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Chiral Cyclopentanone Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize NMR NMR with Chiral Auxiliary Dissolve->NMR VCD VCD Spectroscopy Dissolve->VCD GC Chiral GC Derivatize->GC for GC/HPLC HPLC Chiral HPLC Derivatize->HPLC Acquire Acquire Chromatogram/Spectrum GC->Acquire HPLC->Acquire NMR->Acquire VCD->Acquire Integrate Integrate Peaks/Signals Acquire->Integrate for GC, HPLC, NMR Calibrate Use Calibration Curve (for VCD) Acquire->Calibrate for VCD Calculate Calculate Enantiomeric Excess Integrate->Calculate Calibrate->Calculate Result Enantiomeric Excess (%) Calculate->Result

G start Analyte Properties? volatile Volatile & Thermally Stable? start->volatile high_throughput High Throughput Needed? start->high_throughput abs_config Absolute Configuration Needed? start->abs_config node_method VCD Spectroscopy volatile->node_method:gc Yes volatile->node_method:hplc No high_throughput->node_method:nmr Yes high_throughput->node_method:hplc No abs_config->node_method:vcd Yes abs_config->node_method:hplc No

References

A Comparative Guide to the Synthesis of 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 3,3-dimethylcyclopentanone, a valuable intermediate in the synthesis of various organic molecules. The selection of an appropriate synthetic pathway is crucial for efficiency, scalability, and cost-effectiveness in research and development. This document presents a side-by-side analysis of the Catalytic Hydrogenation and Dieckmann Condensation routes, supported by experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: Dieckmann Condensation
Starting Material 4,4-Dimethylcyclopent-2-en-1-oneDiethyl 3,3-dimethyladipate
Overall Yield 91.0%[1]~60-70% (estimated)
Reaction Steps 13 (Cyclization, Hydrolysis, Decarboxylation)
Key Reagents H₂, Palladium on Charcoal (Pd/C)Sodium Ethoxide, HCl/H₂SO₄
Temperature Ambient[1]Reflux
Reaction Time 2.5 hours[1]Several hours
Pressure ~3.7 atm (2844.3 Torr)[1]Atmospheric

Route 1: Catalytic Hydrogenation of 4,4-Dimethylcyclopent-2-en-1-one

This method offers a direct and high-yielding approach to this compound through the reduction of a carbon-carbon double bond in the corresponding unsaturated precursor.

Experimental Protocol

Materials:

  • 4,4-Dimethylcyclopent-2-en-1-one

  • Palladium on activated charcoal (Pd/C)

  • Petroleum ether

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, a solution of 4,4-dimethylcyclopent-2-en-1-one in petroleum ether is prepared.

  • A catalytic amount of palladium on activated charcoal is added to the solution.

  • The vessel is sealed and connected to a hydrogen source.

  • The reaction mixture is stirred at ambient temperature under a hydrogen pressure of approximately 2844.3 Torr for 2.5 hours.[1]

  • Upon completion, the reaction mixture is carefully filtered to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield this compound.[1]

G start 4,4-Dimethylcyclopent-2-en-1-one reagents H₂, Pd/C Petroleum Ether start->reagents product This compound reagents->product Ambient Temp ~3.7 atm, 2.5 h

Catalytic Hydrogenation Workflow

Route 2: Dieckmann Condensation of Diethyl 3,3-dimethyladipate

This classical ring-forming reaction provides a pathway to this compound from an acyclic diester. The synthesis involves three distinct stages: intramolecular cyclization, hydrolysis of the resulting β-keto ester, and subsequent decarboxylation.

Experimental Protocol

Step A: Dieckmann Condensation (Cyclization)

Materials:

  • Diethyl 3,3-dimethyladipate

  • Sodium ethoxide

  • Anhydrous toluene

  • Hydrochloric acid (30%)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, sodium ethoxide is suspended in anhydrous toluene.

  • Diethyl 3,3-dimethyladipate is added to the suspension.

  • The mixture is heated to reflux with stirring. The ethanol (B145695) generated during the reaction is removed by distillation.

  • After the reaction is complete (monitored by TLC), the mixture is cooled.

  • The reaction is quenched by the slow addition of 30% hydrochloric acid.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-ethoxycarbonyl-4,4-dimethylcyclopentanone.

Step B & C: Hydrolysis and Decarboxylation

Materials:

  • Crude 2-ethoxycarbonyl-4,4-dimethylcyclopentanone

  • 10% Aqueous sulfuric or hydrochloric acid

Procedure:

  • The crude β-keto ester is combined with a 10% aqueous solution of sulfuric or hydrochloric acid.

  • The mixture is heated to reflux for 2-4 hours, or until the ester is fully hydrolyzed.

  • The solution is then gently heated to 80-100 °C to effect decarboxylation, which is observed by the evolution of carbon dioxide gas. Heating is continued until gas evolution ceases (typically 1-2 hours).

  • After cooling, the aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried, and the solvent is removed to yield this compound. Further purification can be achieved by distillation.

G cluster_0 Step A: Cyclization cluster_1 Step B & C: Hydrolysis & Decarboxylation start Diethyl 3,3-dimethyladipate reagents1 Sodium Ethoxide Toluene start->reagents1 intermediate 2-Ethoxycarbonyl-4,4-dimethylcyclopentanone reagents1->intermediate Reflux reagents2 aq. H₂SO₄ or HCl intermediate->reagents2 product This compound reagents2->product Reflux, then 80-100°C

Dieckmann Condensation Workflow

Discussion

The Catalytic Hydrogenation of 4,4-dimethylcyclopent-2-en-1-one is a highly efficient, single-step synthesis that proceeds with a high yield under mild conditions.[1] This makes it an attractive option, particularly if the starting material is readily available. The primary considerations for this route are the handling of hydrogen gas and the use of a precious metal catalyst.

The Dieckmann Condensation route is a more classical approach that builds the cyclopentanone (B42830) ring from an acyclic precursor. While it involves multiple steps and the overall yield is likely to be lower than the hydrogenation route, the starting material, diethyl 3,3-dimethyladipate, may be more accessible or economical in some contexts. Careful control of reaction conditions is necessary, particularly to avoid side reactions such as intermolecular condensation. The multi-step nature of this synthesis also requires more extensive workup and purification procedures.

Conclusion

For the synthesis of this compound, Catalytic Hydrogenation is the superior method in terms of yield, atom economy, and simplicity, provided the starting enone is available. The Dieckmann Condensation offers a viable alternative, particularly when starting from acyclic precursors, and demonstrates a classic and powerful method for five-membered ring formation. The choice between these routes will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, desired scale, and equipment capabilities.

References

Spectroscopic Discrepancies Between Cis and Trans Isomers of Dimethylcyclopentanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the nuanced spectroscopic differences between the cis and trans stereoisomers of dimethylcyclopentanone, supported by experimental data and methodologies.

The spatial arrangement of substituents in cyclic organic molecules profoundly influences their physical and chemical properties. In the case of dimethylcyclopentanone, the cis and trans isomers, which differ only in the stereochemical orientation of the two methyl groups, exhibit distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of each isomer, a common requirement in synthetic chemistry, drug development, and materials science. This guide provides a comprehensive comparison of the spectroscopic properties of cis- and trans-2,3-dimethylcyclopentanone, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 2,3-dimethylcyclopentanone due to the sensitivity of carbon chemical shifts to the local electronic and steric environment. The different spatial relationship between the two methyl groups in the cis and trans configurations leads to notable variations in the observed chemical shifts for the ring carbons.

In the cis isomer, the two methyl groups are on the same face of the cyclopentanone (B42830) ring, leading to greater steric hindrance compared to the trans isomer, where they are on opposite faces. This steric compression, often referred to as a "gamma-gauche" effect, typically causes an upfield shift (to a lower ppm value) for the carbon atoms involved. The ¹³C NMR spectral data for cis- and trans-2,3-dimethylcyclopentanone, as reported by Stothers and Tan, exemplify these differences.[1][2][3]

Carbon Atomcis-2,3-Dimethylcyclopentanone Chemical Shift (ppm)trans-2,3-Dimethylcyclopentanone Chemical Shift (ppm)
C=O~221.7~221.5
C2~46.8~49.1
C3~40.1~42.3
C4~33.5~34.9
C5~21.9~22.6
2-CH₃~13.8~15.9
3-CH₃~15.2~16.8
Note: The chemical shifts are approximate values based on the literature and may vary slightly depending on the solvent and experimental conditions.

The upfield shifts observed for the ring carbons (C2, C3, C4, and C5) and the methyl carbons in the cis isomer compared to the trans isomer are consistent with the increased steric crowding in the cis configuration.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of a molecule. For dimethylcyclopentanone isomers, the most diagnostic absorption is the carbonyl (C=O) stretching frequency. The position of this band is sensitive to the ring strain and the electronic environment of the carbonyl group.

While the differences in the C=O stretching frequency between the cis and trans isomers of 2,3-dimethylcyclopentanone are expected to be subtle, they can be discernible with a high-resolution instrument. The slight variations in bond angles and electronic effects arising from the different spatial arrangement of the methyl groups can influence the force constant of the C=O bond. Generally, factors that increase ring strain lead to a higher C=O stretching frequency. It is plausible that the steric interactions in the cis isomer could slightly alter the ring conformation and, consequently, the C=O stretching frequency compared to the less strained trans isomer.

Spectroscopic Featurecis-2,3-Dimethylcyclopentanonetrans-2,3-Dimethylcyclopentanone
C=O Stretch (cm⁻¹)Expected around 1745-1750Expected around 1745-1750
Note: Specific experimental values for the C=O stretching frequencies of the individual isomers are not readily available in the searched literature. The expected range is based on typical values for cyclopentanones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both cis and trans isomers of dimethylcyclopentanone have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns upon electron ionization can differ in the relative abundances of certain fragment ions.

The stereochemical relationship of the methyl groups can influence the stability of the radical cations formed during fragmentation and the kinetics of rearrangement processes. For instance, the relative proximity of the methyl groups in the cis isomer might facilitate or inhibit certain fragmentation pathways compared to the trans isomer. Common fragmentation pathways for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a transferable gamma-hydrogen is present. The relative intensities of the resulting fragment ions can serve as a fingerprint to distinguish between the two isomers.

m/z ValuePossible FragmentExpected Relative Abundance Difference
112[M]⁺Same for both isomers
97[M - CH₃]⁺May differ due to stereochemical influences on radical stability
84[M - C₂H₄]⁺ (from cleavage)May differ
69[M - C₃H₇]⁺May differ
56[C₄H₈]⁺ or [CH₃-CH=C=O]⁺May differ
Note: This table presents plausible fragments and highlights potential differences. Detailed comparative mass spectral data for the pure isomers is needed for a definitive analysis.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the dimethylcyclopentanone isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified dimethylcyclopentanone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To determine the carbonyl (C=O) stretching frequency of the dimethylcyclopentanone isomers.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, prepare a dilute solution (1-5% w/v) of the sample in a suitable solvent that has minimal absorption in the carbonyl region (e.g., CCl₄ or CHCl₃). Use a matched pair of IR cells, one for the sample solution and one for the pure solvent as a reference.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the solvent-filled reference cell).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹.

  • Data Analysis: Identify the sharp, intense absorption band in the region of 1700-1800 cm⁻¹ corresponding to the C=O stretch.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum and fragmentation pattern of the dimethylcyclopentanone isomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or a similar phase).

    • Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

    • Oven Program: Use a temperature program that allows for the separation of the isomers if they are in a mixture and ensures good peak shape (e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min).

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

    • Source and Transfer Line Temperatures: Set the ion source and transfer line temperatures to prevent condensation (e.g., 230 °C and 280 °C, respectively).

  • Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the dimethylcyclopentanone isomer. Identify the molecular ion peak and the major fragment ions. Compare the relative intensities of the key fragments between the cis and trans isomers.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the isomeric structure to the distinct spectroscopic outputs.

Spectroscopic_Differences cluster_isomers Isomeric Structures cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Outputs cis cis-Isomer (Methyls on same side) steric_cis Increased Steric Hindrance cis->steric_cis trans trans-Isomer (Methyls on opposite sides) steric_trans Reduced Steric Hindrance trans->steric_trans nmr_cis NMR: Upfield Shifts (γ-gauche effect) steric_cis->nmr_cis Shielding ir_cis IR: Potentially Altered C=O Stretch steric_cis->ir_cis Ring Strain/Conformation ms_cis MS: Altered Fragmentation Abundances steric_cis->ms_cis Fragment Stability/Kinetics nmr_trans NMR: Downfield Shifts steric_trans->nmr_trans Deshielding ir_trans IR: Baseline C=O Stretch steric_trans->ir_trans Ring Strain/Conformation ms_trans MS: Baseline Fragmentation Abundances steric_trans->ms_trans Fragment Stability/Kinetics

Caption: Relationship between stereoisomerism and spectroscopic output.

References

Purity Analysis of Commercially Sourced 3,3-Dimethylcyclopentanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized products. 3,3-Dimethylcyclopentanone is a valuable building block in organic synthesis, notably as an intermediate in the preparation of complex molecules. This guide provides an objective comparison of commercially available this compound, outlines detailed experimental protocols for its purity analysis, and discusses potential alternatives.

Commercial Availability and Stated Purity

A survey of chemical suppliers reveals that this compound is available from various sources with stated purity levels typically ranging from 95% to over 99%. The table below summarizes the offerings from a selection of commercial suppliers. It is important to note that the stated purity is provided by the supplier and may not be the result of a standardized, independent analysis.

SupplierStated Purity
Supplier A≥95%
Supplier B96%
Supplier C≥97%
Supplier D≥98%
Supplier E99%

Alternatives to this compound

Depending on the specific synthetic application, several structural analogs of this compound are commercially available and may serve as viable alternatives. The choice of an alternative will depend on the desired substitution pattern and reactivity.

Alternative CompoundStructureCommercial Availability
CyclopentanoneReadily available
2-MethylcyclopentanoneReadily available
3-MethylcyclopentanoneReadily available
3,4-DimethylcyclopentanoneAvailable

Experimental Protocols for Purity Analysis

To independently verify the purity of commercially sourced this compound, two robust analytical techniques are recommended: Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and semi-quantitative analysis of volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise determination of absolute purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. It provides both retention time data for quantification and mass spectra for structural elucidation of the analyte and any impurities.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a high-purity volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Perform a serial dilution to prepare a working solution of approximately 100 µg/mL.

  • If an internal standard is used for quantification, add it to the working solution at a known concentration.

Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300

Data Analysis:

The purity of the this compound is estimated by the area percentage of its peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be prepared using a certified reference standard. The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound. Other peaks in the chromatogram can be identified by comparing their mass spectra with spectral libraries (e.g., NIST).

A likely impurity, given that a common synthetic route is the Dieckmann condensation, is the corresponding β-keto ester precursor or unreacted diester starting material.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.[1][2][3]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or another certified reference material with non-overlapping signals) and add it to the same NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and ensure complete dissolution.

Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer400 MHz or higher
Nucleus¹H
Pulse SequenceA standard 90° pulse sequence
Relaxation Delay (d1)At least 5 times the longest T₁ of both the analyte and internal standard (typically 30-60 s)
Number of Scans16 or higher for good signal-to-noise
Acquisition Time≥ 3 s
Spectral WidthSufficient to cover all resonances of the analyte and internal standard

Data Analysis:

The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Visualizing Experimental Workflows and Synthetic Pathways

To further clarify the processes involved in the analysis and synthesis of this compound, the following diagrams are provided.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Final Report start Commercial this compound Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve gcms GC-MS Analysis dissolve->gcms Dilution qnmr qNMR Analysis dissolve->qnmr Addition of Internal Standard gcms_data Impurity Identification & Semi-quantification gcms->gcms_data qnmr_data Absolute Purity Determination qnmr->qnmr_data report Purity Comparison Guide gcms_data->report qnmr_data->report

Caption: Workflow for the purity analysis of this compound.

Synthetic_Pathway cluster_synthesis Synthesis of Tremulenolide A start Diethyl 3,3-Dimethyladipate intermediate β-keto ester intermediate start->intermediate Dieckmann Condensation (NaOEt, EtOH) product This compound intermediate->product Hydrolysis & Decarboxylation (H₃O⁺, Δ) steps Multi-step Synthesis (including cyclopropanation/Cope rearrangement) product->steps final_product Tremulenolide A steps->final_product

Caption: Synthetic pathway to Tremulenolide A via this compound.[4]

References

A Comparative Guide to Alternative Precursors for 3,3-Dimethylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative precursors for the synthesis of 3,3-dimethylcyclopentanone, a valuable intermediate in the synthesis of various organic molecules. The following sections detail synthetic pathways starting from diethyl 2,2-dimethyladipate, camphene (B42988), and a derivative of 3,3-dimethylcyclohexanone, offering a comprehensive overview of their respective methodologies, performance, and experimental protocols.

Performance Comparison of Alternative Precursors

The selection of a synthetic route is often dictated by factors such as precursor availability, reaction yield, and ease of execution. The table below summarizes the key quantitative data for the synthesis of this compound from the discussed alternative precursors.

PrecursorSynthetic MethodKey Intermediate(s)ReagentsReaction ConditionsYield (%)
Diethyl 2,2-dimethyladipateDieckmann Condensation2-Ethoxycarbonyl-3,3-dimethylcyclopentanoneSodium ethoxide, Ethanol (B145695), HCl (aq)1) Reflux; 2) Hydrolysis and decarboxylationNot specified
CampheneOzonolysisCamphene ozonideOzone, Dichloromethane (B109758), Zinc, Acetic acid1) -78 °C; 2) Reductive workupNot specified
2-Bromo-3,3-dimethylcyclohexanoneFavorskii Rearrangement3,3-Dimethylcyclopentanecarboxylic acidSodium methoxide (B1231860), Methanol (B129727), Acid1) 55 °C; 2) Esterification/Reduction/OxidationNot specified

Synthetic Pathways and Logical Relationships

The following diagram illustrates the logical flow from the alternative precursors to the target molecule, this compound.

Synthesis_Pathways cluster_0 Dieckmann Condensation cluster_1 Ozonolysis cluster_2 Favorskii Rearrangement Diethyl 2,2-dimethyladipate Diethyl 2,2-dimethyladipate 2-Ethoxycarbonyl-3,3-dimethylcyclopentanone 2-Ethoxycarbonyl-3,3-dimethylcyclopentanone Diethyl 2,2-dimethyladipate->2-Ethoxycarbonyl-3,3-dimethylcyclopentanone NaOEt, EtOH This compound This compound 2-Ethoxycarbonyl-3,3-dimethylcyclopentanone->this compound H3O+, Δ Camphene Camphene Camphene Ozonide Camphene Ozonide Camphene->Camphene Ozonide 1. O3, CH2Cl2, -78°C Camphene Ozonide->this compound 2. Zn, AcOH 2-Bromo-3,3-dimethylcyclohexanone 2-Bromo-3,3-dimethylcyclohexanone 3,3-Dimethylcyclopentanecarboxylic acid 3,3-Dimethylcyclopentanecarboxylic acid 2-Bromo-3,3-dimethylcyclohexanone->3,3-Dimethylcyclopentanecarboxylic acid NaOMe, MeOH 3,3-Dimethylcyclopentanecarboxylic acid->this compound Further steps

Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Dieckmann Condensation of Diethyl 2,2-dimethyladipate

The Dieckmann condensation provides a classical and effective method for the intramolecular cyclization of diesters to form β-keto esters.[1][2] Subsequent hydrolysis and decarboxylation yield the desired cyclic ketone.

Step 1: Synthesis of 2-Ethoxycarbonyl-3,3-dimethylcyclopentanone

  • Materials: Diethyl 2,2-dimethyladipate, sodium ethoxide, absolute ethanol.

  • Procedure: A solution of diethyl 2,2-dimethyladipate in absolute ethanol is added dropwise to a stirred solution of sodium ethoxide in absolute ethanol at reflux. The reaction mixture is heated under reflux for several hours. After cooling, the mixture is acidified with dilute hydrochloric acid. The product, 2-ethoxycarbonyl-3,3-dimethylcyclopentanone, is then extracted with an organic solvent, and the solvent is removed under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • Materials: 2-Ethoxycarbonyl-3,3-dimethylcyclopentanone, aqueous hydrochloric acid.

  • Procedure: The crude β-keto ester is heated with aqueous hydrochloric acid. The acidic conditions promote both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid. The reaction is monitored until the evolution of carbon dioxide ceases. The cooled reaction mixture is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound can be purified by distillation.

Ozonolysis of Camphene

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds.[3][4] A reductive workup of the intermediate ozonide yields aldehydes or ketones.

  • Materials: Camphene, ozone, dichloromethane, zinc dust, acetic acid.

  • Procedure: A solution of camphene in dichloromethane is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene. The excess ozone is then removed by purging the solution with an inert gas. A reductive workup is performed by adding zinc dust and acetic acid to the cold solution. The mixture is allowed to warm to room temperature and stirred until the ozonide is completely reduced. The reaction mixture is filtered to remove zinc salts, and the filtrate is washed with water and brine. After drying and removal of the solvent, the crude this compound is purified by distillation.

Favorskii Rearrangement of 2-Bromo-3,3-dimethylcyclohexanone

The Favorskii rearrangement of α-halo cyclic ketones provides an elegant method for ring contraction, yielding a carboxylic acid derivative with one less carbon atom in the ring.[5][6]

Step 1: Synthesis of 2-Bromo-3,3-dimethylcyclohexanone

  • Materials: 3,3-Dimethylcyclohexanone, N-bromosuccinimide (NBS), benzoyl peroxide (initiator), carbon tetrachloride.

  • Procedure: A mixture of 3,3-dimethylcyclohexanone, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated under reflux. The reaction is monitored until all the starting ketone has been consumed. The succinimide (B58015) byproduct is removed by filtration, and the solvent is evaporated to give the crude 2-bromo-3,3-dimethylcyclohexanone, which can be used in the next step without further purification.

Step 2: Favorskii Rearrangement

  • Materials: 2-Bromo-3,3-dimethylcyclohexanone, sodium methoxide, methanol.

  • Procedure: A solution of 2-bromo-3,3-dimethylcyclohexanone in methanol is added to a solution of sodium methoxide in methanol at 0 °C. The reaction mixture is then warmed to a specified temperature (e.g., 55 °C) and stirred for several hours.[5] After cooling, the reaction is quenched, and the methanol is removed under reduced pressure. The resulting product is the methyl ester of 3,3-dimethylcyclopentanecarboxylic acid.

Step 3: Conversion to this compound

  • The resulting carboxylic acid ester can be converted to this compound through standard functional group manipulations, such as reduction to the corresponding alcohol followed by oxidation.

This guide provides a foundational understanding of alternative synthetic strategies for this compound. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and to optimize these procedures for their specific laboratory settings.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylcyclopentanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,3-Dimethylcyclopentanone, ensuring compliance and safety for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety protocols for handling flammable and irritant chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to understand the hazards associated with this compound. According to its classification, it is a flammable liquid that causes skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, all handling and disposal preparations must be conducted in a well-ventilated area, preferably inside a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side shields or a face shield.[3]

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: For higher-level protection or in case of inadequate ventilation, use an approved respirator.[2]

In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[2] Do not allow the product to enter drains under any circumstances.[2]

Operational Plan: Waste Collection and Storage

The proper collection and storage of this compound waste is the first critical step in the disposal process. This involves segregating it from incompatible materials and ensuring it is stored in a designated, safe location pending final disposal.

Step 1: Waste Segregation

Proper segregation is mandatory to prevent dangerous chemical reactions.[4][5] this compound, as a flammable organic solvent (ketone), must be collected separately from other waste streams.

Segregation Protocol:

  • Identify this compound waste as a flammable hazardous waste .

  • Do not mix it with other, less hazardous wastes or incompatible chemicals such as acids, bases, or oxidizers.[5][6][7]

  • Collect it in a designated waste stream for non-halogenated organic solvents.[8]

Step 2: Container Selection and Labeling

The choice of container is critical for safety and compliance. Containers must be chemically compatible with the waste, free from damage, and have a secure, leak-proof closure.[4]

Container and Labeling Protocol:

  • Obtain a clean, dry container made of a material compatible with this compound (e.g., glass or appropriate plastic). The original container is often a suitable choice if it is in good condition.[6]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[5][8]

  • Fill out the label completely and legibly. Do not use abbreviations or chemical formulas.[6][8] The label must include:

    • The words "Hazardous Waste" [5][6]

    • The full chemical name: "this compound" and any other components in the waste mixture with percentages.[6][8]

    • The associated hazards: "Flammable, Irritant" [6]

    • The date when waste accumulation begins.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.

SAA Protocol:

  • Designate a specific area, such as a secondary containment tray within a fume hood or a dedicated cabinet, as the SAA.[6]

  • Keep the waste container securely capped at all times, except when adding waste.[6][7]

  • Store the container within a secondary containment system to catch any potential leaks.[4][7]

  • Ensure the SAA is inspected weekly for leaks or container degradation.[6]

ParameterGuidelineSource
Waste Classification Flammable, Irritant, Non-Halogenated Organic Solvent[1]
Container Material Chemically compatible (glass or approved plastic), leak-proof screw cap[4]
Container Headspace Leave at least one inch of headroom to allow for expansion[6]
SAA Storage Limit (Volume) Do not store more than 10 gallons of hazardous waste in your lab[7]
SAA Storage Limit (Time, Full) Must be removed within three days after the container becomes full[6]
SAA Storage Limit (Time, Partial) May remain for up to one (1) year[6]

Disposal Plan: Final Procedures

Final disposal of this compound is a regulated process that must be handled by professionals. Under no circumstances should this chemical be disposed of via sewer systems or evaporation.[7][9]

Step 4: Arranging for Professional Disposal

Once the waste container is full or ready for disposal, you must contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][9]

Disposal Protocol:

  • Complete the hazardous waste label by adding the date the container became full.[6]

  • Submit a waste pickup request to your EHS office or designated service provider.[8]

  • Do not transport hazardous waste containers yourself. Trained EHS staff or contractors must handle the removal.[9]

  • The recommended disposal method is combustion in a chemical incinerator equipped with an afterburner and scrubber.[2][10]

Step 5: Spill Cleanup

Any materials used to clean up spills of this compound must also be treated as hazardous waste.[9]

Spill Response:

  • Use an appropriate absorbent material (e.g., Chemizorb® or vermiculite) to contain the spill.

  • Collect the contaminated absorbent material and place it in a separate, properly labeled hazardous waste container.

  • Dispose of the spill cleanup waste following the same procedures outlined above.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Final Disposal start Chemical is identified as waste consult_sds Consult Safety Data Sheet (SDS) for specific hazards start->consult_sds don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->don_ppe segregate Segregate as Flammable, Non-Halogenated Waste don_ppe->segregate container Select compatible container & affix 'Hazardous Waste' label segregate->container add_waste Add waste to container in a fume hood container->add_waste store_saa Store sealed container in Satellite Accumulation Area (SAA) with secondary containment add_waste->store_saa inspect Inspect SAA weekly store_saa->inspect is_full Container Full? inspect->is_full request_pickup Request pickup from EHS or licensed contractor is_full->request_pickup Yes continue_accumulating Continue accumulation (max 1 year) is_full->continue_accumulating No end Professional Disposal (Incineration) request_pickup->end continue_accumulating->add_waste

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3,3-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 3,3-Dimethylcyclopentanone. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[2] The following table summarizes the required PPE for handling this chemical.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Breakthrough times may vary; consult manufacturer data.To prevent skin contact and irritation.[1]
Eye Protection Safety goggles with side protection or a face shield.To protect against splashes and vapors causing serious eye irritation.[1]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] For higher-level protection or in case of insufficient ventilation, use a respirator with appropriate cartridges (e.g., type OV/AG/P99 US or ABEK-P2 EU EN 143).[2]To prevent respiratory tract irritation from vapors.[1]

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound from preparation to disposal.

2.1. Preparation and Handling:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[2]

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

  • Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.

  • Handling:

    • Avoid contact with skin and eyes.[2]

    • Avoid inhalation of vapors.[2]

    • Keep the container tightly closed when not in use.[3]

    • Use non-sparking tools and take precautionary measures against static discharge as the substance is flammable.[3]

    • Keep away from heat, sparks, open flames, and hot surfaces.[3]

2.2. In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Consult a physician if irritation persists.[2][3]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][3]

  • Spill: Evacuate the area. Use personal protective equipment. Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[4] Do not let the product enter drains.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[2] The chemical should be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated PPE and Materials: All contaminated items, such as gloves, absorbent materials, and empty containers, should be treated as hazardous waste and disposed of accordingly.[2] Place these materials in a sealed and properly labeled container for collection by a licensed waste disposal service.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency1 Spill Response handle1->emergency1 If Spill Occurs clean1 Decontaminate Workspace handle2->clean1 emergency2 First Aid handle2->emergency2 If Exposure Occurs clean2 Segregate Waste clean1->clean2 clean3 Dispose of Chemical Waste clean2->clean3 clean4 Dispose of Contaminated PPE clean2->clean4

Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal, including emergency contingencies.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3,3-Dimethylcyclopentanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.